molecular formula C8H4BrF3N2 B1343723 3-Bromo-6-(trifluoromethyl)-1H-indazole CAS No. 1000341-21-8

3-Bromo-6-(trifluoromethyl)-1H-indazole

Katalognummer: B1343723
CAS-Nummer: 1000341-21-8
Molekulargewicht: 265.03 g/mol
InChI-Schlüssel: FZZHDSPRCRQGHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-6-(trifluoromethyl)-1H-indazole (CAS 1000341-21-8) is a high-purity chemical building block designed for advanced research and development in medicinal chemistry. With a molecular formula of C 8 H 4 BrF 3 N 2 and a molecular weight of 265.03 g/mol, this compound features a bromo substituent at the 3-position and a trifluoromethyl group at the 6-position of the indazole scaffold, making it a highly versatile intermediate for constructing complex molecules . The indazole core is a recognized "privileged structure" in drug discovery, capable of binding to diverse biological targets . This scaffold is found in several FDA-approved pharmaceuticals, including the antiemetic Granisetron , the tyrosine kinase inhibitors Pazopanib and Axitinib , and the PARP inhibitor Niraparib . The presence of both bromine and trifluoromethyl groups on this core significantly enhances its research value. The bromine atom serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) or nucleophilic substitution, allowing for the rapid exploration of structure-activity relationships . Meanwhile, the electron-withdrawing trifluoromethyl group is known to improve metabolic stability, enhance membrane permeability, and increase binding affinity in drug candidates . This unique combination makes this compound a critical precursor for the synthesis of novel compounds with potential applications in oncology, neurodegenerative diseases, and inflammatory conditions . Attention: This product is for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-bromo-6-(trifluoromethyl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-7-5-2-1-4(8(10,11)12)3-6(5)13-14-7/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZHDSPRCRQGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646707
Record name 3-Bromo-6-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-21-8
Record name 3-Bromo-6-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-6-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1000341-21-8

This technical guide provides a comprehensive overview of 3-Bromo-6-(trifluoromethyl)-1H-indazole, a key building block in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with a molecular formula of C₈H₄BrF₃N₂.[1] Its structure features an indazole core substituted with a bromine atom at the 3-position and a trifluoromethyl group at the 6-position.

PropertyValueReference
CAS Number 1000341-21-8[2]
Molecular Formula C₈H₄BrF₃N₂[1]
Molecular Weight 265.03 g/mol [1]
IUPAC Name This compound
Synonyms 3-Bromo-6-(trifluoromethyl) (1H)Indazole[2]
Appearance Solid[3]
Purity ≥98% (typical)[3][4]
SMILES C1=CC2=C(NN=C2C=C1C(F)(F)F)Br[2]
InChI Key FZZHDSPRCRQGHN-UHFFFAOYSA-N[3]

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can be harmful.[2]

Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Precautionary Statements: P261, P305+P351+P338[4]

Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis and Experimental Protocols

A plausible synthetic route could start from a substituted toluene derivative, which undergoes nitration, followed by reduction of the nitro group to an amine. This amine can then be diazotized and cyclized to form the indazole ring. Subsequent bromination at the 3-position would yield the final product. The introduction of the trifluoromethyl group can be achieved at an early stage on the starting phenyl ring.

Below is a generalized workflow for the synthesis of substituted indazoles, which could be adapted for this compound.

G A Substituted o-Toluidine D N-Acetylation A->D Acetic Anhydride B Nitrosation C Diazotization & Cyclization B->C E Ring Closure C->E D->B Sodium Nitrite F Bromination E->F Bromine G This compound F->G

A generalized synthetic workflow for substituted indazoles.

A patent for the synthesis of 3-bromo-5-nitro-1H-indazole describes a process involving the bromination of 5-nitro-1H-indazole in DMF.[5] This suggests that direct bromination of 6-(trifluoromethyl)-1H-indazole could be a potential synthetic step. Another relevant experimental procedure is the synthesis of 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, where 3-bromo-6-nitroindazole is reacted with propargyl bromide in THF with potassium carbonate.[6]

Biological Activity and Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors.[7] The indazole scaffold is a privileged structure in medicinal chemistry and is found in several approved anti-cancer drugs that target protein kinases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

A primary application of indazole derivatives is in the development of VEGFR-2 inhibitors.[8][9][10] VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[8] In cancer, tumor growth and metastasis are highly dependent on angiogenesis. By inhibiting VEGFR-2, the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival are blocked, leading to a reduction in tumor vascularization and growth.[7]

The general mechanism involves the binding of the indazole-based inhibitor to the ATP-binding site of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.

The diagram below illustrates the VEGFR-2 signaling pathway and the point of inhibition by indazole-based compounds.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR2 Inhibits (ATP competitive)

VEGFR-2 signaling pathway and inhibition by indazole derivatives.

Conclusion

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors with potential therapeutic applications in oncology. Its utility is primarily demonstrated in the development of VEGFR-2 inhibitors, which are crucial for controlling tumor angiogenesis. Further research into the synthesis of novel derivatives based on this scaffold holds promise for the discovery of new and more effective anti-cancer agents.

References

A Technical Guide to the Physical Properties of 3-Bromo-6-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of 3-Bromo-6-(trifluoromethyl)-1H-indazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The information is compiled from various chemical data sources to serve as a technical reference for laboratory and research applications.

Chemical Identity and Structure

Systematic Name: this compound CAS Number: 1000341-21-8[1][2][3] Molecular Formula: C₈H₄BrF₃N₂[1][2][3] Structure:

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. Data is derived from both experimental and computational sources.

PropertyValueSource
Molecular Weight 265.03 g/mol [1][2][3][4]
Appearance Solid[1]
Purity ≥98% (Typical)[1][3]
Melting Point Not available[2][5]
Boiling Point Not available[2][5]
Topological Polar Surface Area (TPSA) 28.68 Ų[3]
Consensus Log Po/w 3.26[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 1[3]
InChI Key FZZHDSPRCRQGHN-UHFFFAOYSA-N[1][3]

Experimental Protocols

While specific experimental determinations for the physical properties of this compound are not extensively published, standard laboratory procedures are applicable.

Melting Point Determination

A standard protocol for determining the melting point of a solid organic compound like this compound is as follows:

  • Sample Preparation: A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus (e.g., a Büchi or Stuart Scientific instrument).

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied. For a pure compound, this range is typically narrow (0.5-1 °C).

  • Correction: Melting points are often reported as "uncorrected" unless calibrated against a known standard.[6]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Purity is a critical parameter, often assessed using HPLC.

  • Sample Preparation: A standard solution of the compound is prepared by dissolving a precisely weighed sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of two or more solvents, such as water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

    • Flow Rate: A constant flow rate, typically 1.0 mL/min.

    • Detection: A UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Analysis: The sample solution is injected into the HPLC system. The retention time of the main peak corresponding to the compound is recorded. Purity is calculated based on the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Visualization of Workflow

Compound Characterization Workflow

The logical flow for the synthesis and characterization of a chemical entity like this compound is crucial for ensuring its identity and purity before its use in further research or development.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_physprop Physical Properties synthesis Chemical Synthesis workup Reaction Work-up (e.g., Extraction) synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification nmr Structural Confirmation (¹H, ¹³C, ¹⁹F NMR) purification->nmr ms Molecular Weight Verification (MS) purification->ms mp Melting Point Determination purification->mp purity_hplc Purity Analysis (HPLC) purification->purity_hplc final_product Characterized Compound nmr->final_product ms->final_product mp->final_product purity_hplc->final_product

Caption: Workflow for Synthesis and Characterization of a Chemical Compound.

References

Spectral Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 3-Bromo-6-(trifluoromethyl)-1H-indazole, a key heterocyclic building block in medicinal chemistry and drug discovery. Due to the limited availability of public domain spectral data for this specific molecule, this report compiles predicted data based on the analysis of structurally similar compounds. The experimental protocols provided are generalized for the acquisition of such data for small organic molecules.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of related indazole derivatives and the fundamental principles of spectroscopic analysis.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~11.0 - 13.0br s-1HN-H
~7.8 - 8.0s-1HH-7
~7.6 - 7.7d~8.51HH-4
~7.4 - 7.5d~8.51HH-5

Note: The chemical shifts are referenced to a standard internal solvent signal. The N-H proton signal is expected to be broad and its chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~140 - 145C-7a
~125 - 130 (q)C-6 (coupled to F)
~122 - 126C-5
~120 - 124 (q)-CF₃
~118 - 122C-3a
~115 - 120C-4
~110 - 115C-7
~100 - 105C-3

Note: The signal for the carbon atom attached to the trifluoromethyl group (C-6) and the trifluoromethyl carbon itself will appear as quartets due to coupling with the fluorine atoms.

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3400BroadN-H stretch
3000 - 3100MediumAromatic C-H stretch
1600 - 1620MediumC=C aromatic stretch
1450 - 1500MediumC=C aromatic stretch
1200 - 1350StrongC-F stretch
1100 - 1200StrongC-F stretch
1000 - 1100StrongC-F stretch
600 - 800StrongC-Br stretch
Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
264/266High[M]⁺ (Molecular ion with bromine isotopes)
185Medium[M - Br]⁺
158Medium[M - Br - HCN]⁺

Note: The molecular ion peak will appear as a characteristic doublet with approximately equal intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and Mass Spectrometry data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The final concentration should be sufficient to obtain a good signal-to-noise ratio.

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

    • Probe: A standard broadband probe is suitable for acquiring both ¹H and ¹³C spectra.

    • Temperature: Set the probe temperature to a constant value, typically 25 °C.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters: pulse width of 90°, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., exponential multiplication) and perform Fourier transformation.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse width of 90°, a longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons, and a larger number of scans will be required compared to ¹H NMR.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the sample (ATR or KBr pellet) in the sample compartment of an FTIR spectrometer.

    • Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by dissolving it in a suitable solvent and introducing it via a liquid chromatography system (LC-MS).

  • Ionization: Ionize the sample using an appropriate technique.

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. This is a hard ionization technique that often leads to extensive fragmentation.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. It typically produces the protonated molecule [M+H]⁺ or other adducts.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectral characterization of a chemical compound.

Spectral_Data_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation Spectral Data IR->Structure_Elucidation Spectral Data MS->Structure_Elucidation Spectral Data Data_Archiving Data Archiving & Reporting Structure_Elucidation->Data_Archiving

A generalized workflow for the synthesis and spectral characterization of a chemical compound.

An In-depth Technical Guide to the Safety and Handling of 3-Bromo-6-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromo-6-(trifluoromethyl)-1H-indazole (CAS No. 1000341-21-8), a key intermediate in pharmaceutical research and development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes available data for the compound alongside information from closely related bromo-indazole derivatives. Adherence to these guidelines is crucial for ensuring laboratory safety.

Section 1: Chemical and Physical Properties

Proper handling of any chemical substance begins with a thorough understanding of its physical and chemical properties. The following table summarizes the known and predicted properties of this compound and its isomers.

PropertyValueSource
Molecular Formula C8H4BrF3N2[1][2]
Molecular Weight 265.03 g/mol [1][2][3]
CAS Number 1000341-21-8[1]
Appearance Solid (presumed)[4]
Melting Point 92 - 96 °C / 197.6 - 204.8 °F (for 6-Bromoindole)[4]
Boiling Point 70 - 75 °C / 158 - 167 °F @ 0.01 mmHg (for 6-Bromoindole)[4]
Topological Polar Surface Area (TPSA) 28.68 Ų[1]
Log Po/w (Consensus) 3.26[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 1[1]

Section 2: Hazard Identification and GHS Classification

Based on available data, this compound is classified as a hazardous substance.[1] The GHS pictograms and hazard statements indicate its potential to cause significant health effects.

GHS Pictogram: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5]

  • P264: Wash skin thoroughly after handling.[6]

  • P270: Do not eat, drink or smoke when using this product.[6]

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]

  • P405: Store locked up.[5][6]

  • P501: Dispose of contents/ container to an approved waste disposal plant.[6]

Section 3: Experimental Protocols for Safe Handling

Strict adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.

3.1 Engineering Controls

  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[8]

3.2 Personal Protective Equipment (PPE)

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]

  • Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[5][6] Dispose of contaminated gloves after use in accordance with good laboratory practices.[5]

  • Skin and Body Protection: Wear a lab coat, and for larger quantities or in case of potential spills, wear fire/flame resistant and impervious clothing.[4][6]

3.3 Handling Procedures

  • Avoid all personal contact, including inhalation of dust.[7]

  • Avoid formation of dust and aerosols.[5][6]

  • Use non-sparking tools to prevent ignition.[6]

  • Ground and bond containers when transferring material to prevent static discharge.

  • Wash hands thoroughly after handling the compound.[4]

3.4 Storage

  • Store in a cool, dry, and well-ventilated place.[5][9]

  • Keep the container tightly closed and sealed.[7][9]

  • Store locked up.[5][6]

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Incompatible materials include strong oxidizing agents, strong acids, strong bases, and amines.[8]

Section 4: Emergency Procedures

4.1 First-Aid Measures

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][6][9]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[6][9]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician or ophthalmologist.[6][9]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[5][6]

4.2 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6] Water spray can be used to cool containers.

  • Specific Hazards: Combustion may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[5][8][9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8][9]

4.3 Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area.[6] Avoid breathing dust and contact with skin and eyes.[7] Wear appropriate personal protective equipment.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][6]

  • Methods for Cleaning Up: Sweep up and shovel the material.[9] Place in a suitable, closed, and labeled container for disposal.[6][7][9] Avoid generating dust.[7]

Section 5: Disposal Considerations

Disposal of this compound and its containers must be conducted in accordance with all applicable local, regional, and national regulations. The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]

Section 6: Workflow and Pathway Diagrams

The following diagrams illustrate the safe handling workflow for this compound. No specific signaling pathway information for this compound is currently available in the public domain.

SafeHandlingWorkflow cluster_prep Preparation & Planning cluster_handling Handling Operations cluster_storage_disposal Storage & Disposal ReviewSDS Review SDS & Technical Data RiskAssessment Conduct Risk Assessment ReviewSDS->RiskAssessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Setup Prepare Fume Hood & Equipment SelectPPE->Setup Weighing Weigh Compound Setup->Weighing Reaction Perform Reaction/Use Weighing->Reaction Decontamination Decontaminate Glassware & Surfaces Reaction->Decontamination Storage Store in a Cool, Dry, Ventilated Area Reaction->Storage Unused Material WasteCollection Collect Waste in Labeled Container Decontamination->WasteCollection Disposal Dispose via Licensed Contractor WasteCollection->Disposal cluster_prep cluster_prep cluster_handling cluster_handling cluster_storage_disposal cluster_storage_disposal

Caption: Safe handling workflow for this compound.

This guide is intended to provide a framework for the safe handling of this compound. It is not exhaustive and should be supplemented with institutional safety protocols and professional judgment. Always prioritize safety in the laboratory.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-6-(trifluoromethyl)-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-6-(trifluoromethyl)-1H-indazole, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data on its solubility in various organic solvents, this document focuses on its predicted physicochemical properties and outlines detailed experimental protocols for determining its solubility. These methodologies are intended to empower researchers to generate precise and reliable solubility data tailored to their specific applications.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior. Below is a summary of the available computed data for this compound. While these values are predictions, they offer valuable insights for solvent selection and experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₄BrF₃N₂American Elements[1]
Molecular Weight 265.03 g/mol American Elements[1]
CAS Number 1000341-21-8Easy CDMO[2]
Consensus Log Po/w 3.26Easy CDMO[2]
Topological Polar Surface Area (TPSA) 28.68 ŲEasy CDMO[2]
Calculated Water Solubility (Log S) -3.81Easy CDMO
Number of H-bond Acceptors 4Easy CDMO[2]
Number of H-bond Donors 1Easy CDMO[2]

Note: The Log Po/w (octanol-water partition coefficient) value suggests that this compound is a lipophilic compound and is likely to have better solubility in organic solvents than in aqueous solutions. The calculated water solubility (Log S) further supports this prediction.

Experimental Protocols for Solubility Determination

The following sections detail established methodologies for determining both the thermodynamic and kinetic solubility of this compound in various organic solvents.

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is a widely accepted technique for this determination.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Ethyl Acetate)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a series of vials.

  • Dispense a known volume of the selected organic solvent into each vial.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis method.

  • Calculate the solubility of this compound in the solvent, expressed in mg/mL or mol/L.

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This is often used in high-throughput screening to identify compounds with potential solubility issues.[3][4][5]

Objective: To determine the kinetic solubility of this compound in an aqueous buffer or a mixed organic-aqueous system.

Materials:

  • A high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • 96-well microplates.

  • Automated liquid handler (optional).

  • Plate reader capable of nephelometry or turbidimetry.

Procedure:

  • Add the aqueous buffer to the wells of a 96-well microplate.

  • Use an automated liquid handler or a multichannel pipette to add small volumes of the DMSO stock solution to the buffer-containing wells to create a range of concentrations.

  • Allow the plate to incubate at a controlled temperature for a short period (e.g., 1-2 hours) with gentle shaking.

  • Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Data Presentation

The following table is a template for summarizing experimentally determined solubility data for this compound in various organic solvents.

Table 2: Experimental Solubility of this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25e.g., Thermodynamic
e.g., N,N-Dimethylformamide (DMF)e.g., 25e.g., Thermodynamic
e.g., Methanole.g., 25e.g., Thermodynamic
e.g., Ethanole.g., 25e.g., Thermodynamic
e.g., Acetonitrilee.g., 25e.g., Thermodynamic
e.g., Ethyl Acetatee.g., 25e.g., Thermodynamic
e.g., Dichloromethanee.g., 25e.g., Thermodynamic
e.g., Acetonee.g., 25e.g., Thermodynamic

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of organic solvent A->B Combine in vial C Seal vial and place in orbital shaker B->C D Incubate at constant T (e.g., 24-48h) C->D E Centrifuge to pellet undissolved solid D->E F Collect supernatant E->F G Dilute supernatant F->G H Analyze by HPLC or UV-Vis G->H I Calculate solubility H->I

Caption: Thermodynamic Solubility Determination Workflow.

This guide provides a foundational understanding and practical methodologies for researchers to determine the solubility of this compound in relevant organic solvents. Accurate solubility data is essential for successful drug formulation and development.

References

Trifluoromethyl-Substituted Indazole Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a versatile framework for interacting with a wide range of biological targets. The incorporation of a trifluoromethyl (-CF3) group onto this scaffold has emerged as a powerful strategy in drug design. The -CF3 group's distinct electronic properties, metabolic stability, and ability to modulate lipophilicity can significantly enhance a molecule's potency, selectivity, and pharmacokinetic profile.[1][2] This technical guide provides an in-depth review of trifluoromethyl-substituted indazole scaffolds, focusing on their synthesis, biological activity as kinase inhibitors, and the signaling pathways they modulate.

The trifluoromethyl group is a bioisostere for a methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature can alter the pKa of nearby functionalities, influencing binding interactions with target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation, which can lead to improved in vivo stability and a longer half-life of drug candidates.[3]

This guide will delve into the synthetic methodologies for creating these complex scaffolds, present quantitative biological data to facilitate structure-activity relationship (SAR) analysis, and visualize the intricate signaling pathways and experimental workflows relevant to their development as therapeutic agents.

Synthesis of Trifluoromethyl-Substituted Indazole Scaffolds

The synthesis of trifluoromethyl-substituted indazoles can be approached through various strategies, primarily involving either the construction of the indazole ring with a pre-existing trifluoromethylated fragment or the direct trifluoromethylation of an indazole core.

A common method involves the cyclocondensation of a substituted hydrazine with a trifluoromethylated carbonyl compound. For instance, trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives can be synthesized through the cyclocondensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate.[4] This initial scaffold can then be further functionalized.

Another key strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce trifluoromethylated aryl groups onto the indazole scaffold. This allows for the generation of a diverse library of compounds for biological screening.

Experimental Protocols

General Procedure for the Synthesis of 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one Derivatives:

A mixture of a 3-aminoindazole derivative (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.2 eq) in a 4:1 mixture of methanol and phosphoric acid is refluxed for 24 hours. After cooling to room temperature, the resulting precipitate is filtered, washed with methanol, and dried under vacuum to yield the desired product.

General Procedure for Chlorination of 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one:

The 2-(trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one derivative (1.0 eq) is refluxed in phosphorus oxychloride (POCl3) for 3 hours. The excess POCl3 is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting solid is filtered, washed with water, and dried to afford the 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole.[4]

General Procedure for Suzuki-Miyaura Cross-Coupling:

To a solution of the 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, sodium carbonate (3.0 eq), the corresponding boronic acid (1.3 eq), and Pd(PPh3)2Cl2 (0.1 eq) are added. The mixture is degassed with argon and then heated to 90 °C for 1 hour in a sealed tube. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, concentrated, and purified by column chromatography.[4]

Biological Activity of Trifluoromethyl-Substituted Indazoles as Kinase Inhibitors

Trifluoromethyl-substituted indazoles have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. The trifluoromethyl group can enhance binding affinity and selectivity for the ATP-binding pocket of these enzymes.

Data Presentation

The following tables summarize the in vitro inhibitory activities of selected trifluoromethyl-substituted indazole derivatives against various protein kinases.

Compound IDTarget KinaseIC50 (nM)Cell LineReference
1 FLT341.6-[5]
1 FLT3-D835Y5.64-[5]
2 TRKA1.6-[1]
3 Aurora A26-[1]
4 Akt0.16 (Ki)-
5 PLK4< 0.1-[4]
6 TrkA1.6-
6 TrkB2.9-
6 TrkC2.0-
Compound IDCell LineAntiproliferative IC50 (µM)Reference
5 IMR-32 (neuroblastoma)0.948[4]
5 MCF-7 (breast cancer)0.979[4]
5 H460 (non-small cell lung)1.679[4]
6 BaF3 (NTRK fusions)low nM range
Experimental Protocols

General Kinase Assay Protocol (Example: TR-FRET Assay):

Kinase activity is measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay is typically performed in a 384-well plate. The reaction mixture contains the kinase, a biotinylated substrate peptide, and ATP in a kinase buffer. The trifluoromethyl-substituted indazole inhibitor, dissolved in DMSO, is added at various concentrations. The reaction is initiated by the addition of ATP and incubated at room temperature. The reaction is then stopped by the addition of a solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC). After incubation, the TR-FRET signal is read on a suitable plate reader. The IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay (Example: MTT Assay):

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the trifluoromethyl-substituted indazole compound for a specified period (e.g., 72 hours). After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

Trifluoromethyl-substituted indazoles often target key nodes in signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. Understanding these pathways is essential for rational drug design and for elucidating the mechanism of action of these inhibitors.

Kinase Inhibitor Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of kinase inhibitors.

G A Target Identification & Validation B High-Throughput Screening (HTS) A->B Assay Development C Hit Identification B->C D Hit-to-Lead Optimization C->D SAR Studies E Lead Optimization D->E ADME/Tox Profiling F In Vitro & In Vivo Pharmacology E->F G Preclinical Development F->G Efficacy & Safety H IND-Enabling Studies G->H

Kinase Inhibitor Discovery Workflow
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Several indazole-based compounds have been developed to inhibit key kinases in this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Indazole_Akt Indazole Inhibitor Indazole_Akt->Akt Indazole_mTOR Indazole Inhibitor Indazole_mTOR->mTORC1

PI3K/Akt/mTOR Signaling Pathway

Pharmacokinetic Properties

The pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of a drug candidate's success. The inclusion of a trifluoromethyl group can favorably impact these properties. For instance, the metabolic stability of a compound can be significantly enhanced due to the strength of the C-F bond.[3]

While comprehensive, publicly available ADME data for a wide range of trifluoromethyl-substituted indazoles is limited, some studies have reported on the metabolic stability of specific compounds. For example, in the development of pan-Trk inhibitors, a 3-aryl-indazole derivative with a methoxypyridine moiety showed high potency but only moderate metabolic stability. Replacing the methoxy group with a piperidine led to improved cell permeability and metabolic stability.[1]

In general, the trifluoromethyl group's lipophilicity can improve membrane permeability and oral bioavailability. However, it can also increase binding to plasma proteins, which can affect the free drug concentration. A thorough evaluation of the ADME properties is therefore essential for each drug candidate.

Conclusion

Trifluoromethyl-substituted indazole scaffolds represent a highly promising class of compounds in modern drug discovery, particularly in the development of kinase inhibitors for oncology. The trifluoromethyl group imparts unique and advantageous properties that can lead to enhanced biological activity and improved pharmacokinetic profiles. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of these important scaffolds. The detailed experimental protocols, quantitative data, and pathway visualizations serve as a valuable resource for researchers in the field. As our understanding of the complex interplay between chemical structure and biological function continues to grow, we can anticipate the development of even more effective and selective therapeutics based on the trifluoromethyl-substituted indazole core.

References

An In-depth Technical Guide to 3-Bromo-6-(trifluoromethyl)-1H-indazole: Chemical Properties and Synthetic Methodologies for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Bromo-6-(trifluoromethyl)-1H-indazole, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document consolidates essential data, outlines detailed experimental protocols, and visualizes key chemical and biological pathways to facilitate its use in medicinal chemistry and targeted therapy research.

Core Chemical Properties

This compound is a substituted indazole with the chemical formula C₈H₄BrF₃N₂ and a molecular weight of 265.03 g/mol .[1][2] Its structure features a bromine atom at the 3-position and a trifluoromethyl group at the 6-position of the indazole ring, making it a versatile intermediate for further chemical modifications. While specific experimental data on its physical properties such as melting and boiling points are not consistently reported, computational predictions and data from analogous compounds provide valuable insights.

PropertyValueSource
CAS Number 1000341-21-8[1][2]
Molecular Formula C₈H₄BrF₃N₂[1][2]
Molecular Weight 265.03 g/mol [1][2]
Topological Polar Surface Area (TPSA) 28.68 Ų[1]
logP (Consensus) 3.26[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 1[1]

Safety Information: This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment should be used when handling this chemical.

Synthesis and Reactivity

The synthesis of this compound can be approached through multi-step sequences common for indazole derivatives. A plausible synthetic pathway is outlined below, followed by key reactions demonstrating its utility as a chemical intermediate.

Synthetic Workflow

A common strategy for the synthesis of substituted indazoles involves the cyclization of appropriately substituted anilines. The following diagram illustrates a potential synthetic route to this compound.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product 4-Trifluoromethylaniline 4-Trifluoromethylaniline Nitration Nitration 4-Trifluoromethylaniline->Nitration 2-Nitro-4-(trifluoromethyl)aniline 2-Nitro-4-(trifluoromethyl)aniline Nitration->2-Nitro-4-(trifluoromethyl)aniline Reduction Reduction 4-(Trifluoromethyl)benzene-1,2-diamine 4-(Trifluoromethyl)benzene-1,2-diamine Reduction->4-(Trifluoromethyl)benzene-1,2-diamine Diazotization & Cyclization Diazotization & Cyclization 6-(Trifluoromethyl)-1H-indazole 6-(Trifluoromethyl)-1H-indazole Diazotization & Cyclization->6-(Trifluoromethyl)-1H-indazole Bromination Bromination This compound This compound Bromination->this compound 2-Nitro-4-(trifluoromethyl)aniline->Reduction 4-(Trifluoromethyl)benzene-1,2-diamine->Diazotization & Cyclization 6-(Trifluoromethyl)-1H-indazole->Bromination

A potential synthetic workflow for this compound.
Experimental Protocols

The synthesis of indazole derivatives often involves the nitrosation of substituted 2-methyl-o-toluidines followed by cyclization. This process typically utilizes an alkyl nitrite in an inert organic solvent in the presence of an alkali metal salt of a carboxylic acid and acetic anhydride.

The bromine atom at the C3 position of this compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.

Protocol:

  • In a microwave vial, combine this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like cesium carbonate (Cs₂CO₃) (2-3 equivalents).

  • Add a solvent mixture, for example, 1,4-dioxane/ethanol/water.

  • Seal the vial and heat the reaction mixture under microwave irradiation at a specified temperature (e.g., 140°C) for a designated time.[3][4]

  • After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water.

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

The C-N bond formation at the C3 position can be achieved via the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.

Protocol:

  • To a reaction vessel, add this compound (1 equivalent), the desired amine (1.1-1.2 equivalents), a palladium precatalyst (e.g., a RuPhos-based catalyst, 1-2 mol%), a suitable ligand if not using a precatalyst, and a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) (2.2 equivalents).[5]

  • Add a dry, aprotic solvent like THF.

  • The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require heating.

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • Purification is generally performed using column chromatography.

Biological Relevance and Potential Applications

Indazole derivatives are prominent scaffolds in medicinal chemistry, particularly in the development of protein kinase inhibitors. The this compound core is a key intermediate in the synthesis of compounds targeting various kinases involved in cancer cell proliferation and angiogenesis.

Inhibition of VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Many indazole-based compounds have been developed as potent inhibitors of VEGFR-2.

cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to Dimerization_Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization_Autophosphorylation Leads to Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization_Autophosphorylation->Downstream_Signaling Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream_Signaling->Angiogenesis Indazole_Inhibitor 3-Bromo-6-(trifluoromethyl) -1H-indazole Derivative Indazole_Inhibitor->VEGFR-2 Inhibits

Inhibition of the VEGFR-2 signaling pathway by an indazole-based inhibitor.
Experimental Protocol for VEGFR-2 Kinase Assay

The inhibitory activity of derivatives of this compound against VEGFR-2 can be assessed using a kinase assay kit.

Protocol (Example using a luminescence-based assay):

  • Prepare a 1x kinase buffer from a 5x stock solution.

  • Prepare a master mix containing the kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Dispense the master mix into the wells of a 96-well plate.

  • Add the test compound (inhibitor) at various concentrations to the designated wells. Control wells should contain a diluent solution.

  • Initiate the kinase reaction by adding a diluted solution of the VEGFR-2 enzyme to the wells.

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Add a kinase detection reagent (e.g., Kinase-Glo™) to each well, which measures the amount of ATP remaining after the kinase reaction.

  • Incubate at room temperature for a short period (e.g., 15 minutes).

  • Measure the luminescence using a microplate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.[6][7][8]

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery and medicinal chemistry. Its chemical handles allow for diverse functionalization through established synthetic protocols like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The indazole scaffold is a well-recognized pharmacophore for kinase inhibition, and derivatives of this compound hold promise for the development of novel therapeutics, particularly in the area of oncology through the inhibition of key signaling pathways such as the VEGFR-2 pathway. This guide provides a foundational resource for researchers to leverage the potential of this important chemical entity.

References

The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties have led to the development of a multitude of therapeutic agents across various disease areas. This technical guide delves into the historical roots of substituted indazoles, tracing their discovery and the evolution of their synthesis. We will explore the foundational experimental protocols that paved the way for contemporary methodologies and examine the early discoveries of their biological activities, which hinted at the vast therapeutic potential of this remarkable heterocyclic system.

The Genesis of a Scaffold: Early Synthetic Strategies

The story of substituted indazoles begins in the late 19th century, with pioneering chemists laying the groundwork for what would become a cornerstone of drug discovery.

The Fischer Synthesis of Indazolone (circa 1883)

The first synthesis of an indazole derivative is credited to the renowned chemist Emil Fischer. In his seminal work, he did not prepare the parent indazole but rather an oxo-substituted derivative, indazolone.

Experimental Protocol: Fischer's Synthesis of Indazolone

  • Starting Material: o-Hydrazinobenzoic acid

  • Procedure: o-Hydrazinobenzoic acid was heated, leading to an intramolecular condensation and cyclization. The reaction proceeds via the loss of a water molecule to form 3-indazolone.

  • Reaction Conditions: Heating of the starting material. Specific temperatures and reaction times were not meticulously documented in the initial reports but are understood to be elevated.

  • Observations: Fischer noted the formation of a new heterocyclic system, which he named "indazol."

This early work, while not yielding the parent indazole, was the crucial first step in recognizing the feasibility of constructing this bicyclic ring system.

The Jacobson Indazole Synthesis (1893)

A significant advancement in indazole synthesis was made by Jacobson. This method provided a direct route to the parent 1H-indazole.

Experimental Protocol: Jacobson Indazole Synthesis

  • Starting Material: o-Toluidine

  • Procedure:

    • Diazotization of o-toluidine with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form the corresponding diazonium salt.

    • Intramolecular cyclization of the diazonium salt. The methyl group provides the carbon atom that closes the pyrazole ring.

  • Reaction Conditions: The diazotization is typically carried out at low temperatures (0-5 °C). The subsequent cyclization can occur upon gentle warming.

  • Yield: Early reports indicate moderate yields for this process.

Logical Relationship of the Jacobson Synthesis

Jacobson_Synthesis o_toluidine o-Toluidine diazonium o-Tolyl Diazonium Salt o_toluidine->diazonium NaNO2, H+ indazole 1H-Indazole diazonium->indazole Intramolecular Cyclization

Caption: The Jacobson synthesis proceeds via diazotization followed by cyclization.

The von Auwers Indazole Synthesis

Another important early contribution came from Karl von Auwers, who developed a method for synthesizing 3-substituted indazoles.

Experimental Protocol: von Auwers Indazole Synthesis

  • Starting Materials: o-Nitrobenzylidene chloride and a primary amine or hydrazine.

  • Procedure: The reaction involves the condensation of the o-nitrobenzylidene chloride with the amine or hydrazine, followed by a reductive cyclization. The nitro group is reduced, and the resulting amino group attacks the imine carbon to form the indazole ring.

  • Reaction Conditions: The specific conditions varied depending on the reducing agent used. Early methods often employed harsh reducing agents.

These foundational syntheses, while often limited by harsh conditions and moderate yields, were instrumental in providing the first access to the indazole core and its simple derivatives, setting the stage for future exploration.

Early Glimmers of Therapeutic Potential

The initial syntheses of substituted indazoles were primarily of academic interest. However, it was not long before the biological activities of these compounds began to be explored, revealing their potential as therapeutic agents.

Anti-inflammatory Properties: The Case of Benzydamine

One of the earliest and most significant discoveries in the therapeutic application of substituted indazoles was the identification of the anti-inflammatory properties of benzydamine in the mid-20th century.

Quantitative Data: Early Anti-inflammatory Studies of Benzydamine

Early preclinical studies in animal models, such as the carrageenan-induced paw edema model in rats, were crucial in quantifying the anti-inflammatory effects of benzydamine.

CompoundAnimal ModelEndpointResult
BenzydamineRatInhibition of Carrageenan-induced Paw EdemaDose-dependent reduction in paw swelling

Mechanism of Action: Benzydamine

Unlike classical non-steroidal anti-inflammatory drugs (NSAIDs) of the time, which primarily act through the inhibition of cyclooxygenase (COX) enzymes, early studies on benzydamine revealed a different mechanism of action.[1][2][3][4][5][6] It was found to stabilize cell membranes, inhibit the release of pro-inflammatory cytokines like TNF-α and IL-1β, and exhibit local anesthetic properties.[1][2][3][4][5][6] This multi-faceted mechanism of action set it apart from other anti-inflammatory agents.

Signaling Pathway of Benzydamine's Anti-inflammatory Action

Benzydamine_Pathway Inflammatory_Stimulus Inflammatory Stimulus Macrophage Macrophage Inflammatory_Stimulus->Macrophage Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Macrophage->Proinflammatory_Cytokines Benzydamine Benzydamine Benzydamine->Macrophage Inhibits cytokine release Inflammation Inflammation Proinflammatory_Cytokines->Inflammation

Caption: Benzydamine inhibits the release of pro-inflammatory cytokines from macrophages.

Antiemetic Properties: The Emergence of Granisetron

A landmark achievement in the therapeutic application of substituted indazoles was the development of Granisetron in the 1980s.[7] This compound proved to be a highly effective antiemetic, particularly for managing nausea and vomiting associated with cancer chemotherapy and radiotherapy.[7]

Quantitative Data: Early Clinical Trials of Granisetron

Early clinical trials provided compelling quantitative evidence of Granisetron's efficacy.

Study PhasePatient PopulationEndpointResult
Phase II/IIICancer patients receiving chemotherapyComplete control of emesis (no vomiting)74-92% of patients achieved complete control[1]
Dose-ranging studyPatients receiving moderately emetogenic chemotherapyComplete response at 24 hours81.1% with 1 mg BID dose[8]

Mechanism of Action: Granisetron

Granisetron is a potent and selective antagonist of the serotonin 5-HT3 receptor.[7] Chemotherapy and radiotherapy can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the vomiting center in the brainstem.[7] Granisetron blocks these receptors, thereby preventing the emetic signal from reaching the brain.[7]

Signaling Pathway of Granisetron's Antiemetic Action

Granisetron_Pathway Chemotherapy Chemotherapy/ Radiotherapy Serotonin_Release Serotonin (5-HT) Release Chemotherapy->Serotonin_Release Vagal_Afferent Vagal Afferent 5-HT3 Receptor Serotonin_Release->Vagal_Afferent Vomiting_Center Vomiting Center (Brainstem) Vagal_Afferent->Vomiting_Center Granisetron Granisetron Granisetron->Vagal_Afferent Blocks receptor Emesis Nausea & Vomiting Vomiting_Center->Emesis

Caption: Granisetron blocks serotonin 5-HT3 receptors, preventing emesis.

Antimicrobial Activity: Early Investigations

The antimicrobial potential of substituted indazoles was also recognized in early studies. In particular, nitro-substituted indazoles were found to exhibit activity against various bacterial strains.

Quantitative Data: Early Antimicrobial Studies of Nitroindazoles

Early screening efforts involved determining the Minimum Inhibitory Concentration (MIC) of these compounds against different bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)
Nitroindazole Derivative ANeisseria gonorrhoeae250
Nitroindazole Derivative BNeisseria gonorrhoeae62.5

These early findings, while perhaps modest by today's standards, demonstrated that the indazole scaffold could be a promising starting point for the development of novel antibacterial agents. The mechanism of action of these early antimicrobial indazoles was not fully elucidated at the time but was thought to involve interference with essential bacterial processes.

Conclusion

The journey of substituted indazoles, from their initial synthesis in the late 19th century to the discovery of their diverse biological activities in the 20th century, is a testament to the power of fundamental chemical research. The pioneering work of chemists like Fischer, Jacobson, and von Auwers provided the essential tools to construct this versatile scaffold. Subsequent pharmacological investigations unveiled the immense therapeutic potential locked within the indazole core, leading to the development of important drugs like Benzydamine and Granisetron. This historical perspective not only illuminates the origins of a crucial class of therapeutic agents but also serves as an inspiration for the continued exploration and innovation in the field of medicinal chemistry. The foundational knowledge laid by these early discoveries continues to guide the design and synthesis of new and improved indazole-based drugs to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-6-(trifluoromethyl)-1H-indazole from 4-bromo-2-fluoro-1-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed synthetic route and experimental protocols for the multi-step synthesis of 3-Bromo-6-(trifluoromethyl)-1H-indazole, a valuable building block in medicinal chemistry, starting from 4-bromo-2-fluoro-1-methylbenzene. The protocols are based on established chemical transformations and provide quantitative data where available.

Overall Synthetic Scheme

The synthesis of this compound from 4-bromo-2-fluoro-1-methylbenzene is a multi-step process that involves the initial formation of a substituted indazole ring, followed by the introduction of the trifluoromethyl group and subsequent bromination. The proposed synthetic pathway is outlined below. It is important to note that the fluorine atom from the starting material is retained throughout this synthetic sequence, leading to a fluorinated analog of the target molecule.

Synthetic Pathway A 4-bromo-2-fluoro-1-methylbenzene B 1-bromo-5-fluoro-2-methyl-3-nitrobenzene A->B Step 1: Nitration C 6-bromo-4-fluoro-1H-indazole B->C Step 2: Indazole Formation D 4-fluoro-6-(trifluoromethyl)-1H-indazole C->D Step 3: Trifluoromethylation E 3-bromo-4-fluoro-6-(trifluoromethyl)-1H-indazole D->E Step 4: Bromination

Figure 1: Proposed synthetic pathway for 3-bromo-4-fluoro-6-(trifluoromethyl)-1H-indazole.

Experimental Protocols

Step 1: Synthesis of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (Intermediate B)

This initial step involves the regioselective nitration of 4-bromo-2-fluoro-1-methylbenzene. The directing effects of the substituents on the aromatic ring guide the incoming nitro group to the position ortho to the methyl group.

Reaction: 4-bromo-2-fluoro-1-methylbenzene → 1-bromo-5-fluoro-2-methyl-3-nitrobenzene

Reagents and Conditions: A mixture of nitric acid and sulfuric acid is a common nitrating agent. The reaction is typically carried out at low temperatures to control the exothermicity and improve selectivity.

Protocol:

  • To a stirred solution of 4-bromo-2-fluoro-1-methylbenzene in a suitable solvent (e.g., dichloromethane or neat), slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid at 0-5 °C.

  • Maintain the temperature and stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC or GC-MS).

  • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 1-bromo-5-fluoro-2-methyl-3-nitrobenzene.

Quantitative Data (Hypothetical):

Reagent Molar Equiv. Amount
4-bromo-2-fluoro-1-methylbenzene 1.0 (Specify amount)
Conc. Nitric Acid 1.1 (Specify volume)
Conc. Sulfuric Acid 2.0 (Specify volume)
Product Yield - (Specify %)

| Purity (by GC/HPLC) | - | (Specify %) |

Step 2: Synthesis of 6-bromo-4-fluoro-1H-indazole (Intermediate C)

This step involves the construction of the indazole ring from the ortho-nitro-toluene derivative prepared in Step 1. The procedure is based on the Leimgruber-Batcho indole synthesis, which can be adapted for indazole synthesis.

Reaction: 1-bromo-5-fluoro-2-methyl-3-nitrobenzene → 6-bromo-4-fluoro-1H-indazole

Reagents and Conditions: This transformation is a two-step process within a one-pot reaction. The first step involves the formation of an enamine intermediate using N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine. The second step is a reductive cyclization of the nitro group, typically using a reducing agent like Raney nickel and hydrazine.[1]

Protocol:

  • Dissolve 1-bromo-5-fluoro-2-methyl-3-nitrobenzene in a suitable solvent like dioxane.[1]

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to the solution.[1]

  • Heat the reaction mixture at a suitable temperature (e.g., 100 °C) until the formation of the enamine intermediate is complete (monitored by TLC).[1]

  • After cooling, the intermediate is subjected to reductive cyclization. This is typically achieved by using Raney nickel as a catalyst and hydrazine hydrate as the reducing agent in a solvent system like methanol/THF.[1]

  • The reaction is stirred at room temperature until the cyclization is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with a suitable solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-bromo-4-fluoro-1H-indazole.

  • Purify the crude product by column chromatography.

Quantitative Data:

Reagent Molar Equiv. Amount
1-bromo-5-fluoro-2-methyl-3-nitrobenzene 1.0 7.49 g (31.8 mmol)[1]
DMF-DMA 5.0 21.0 mL (158 mmol)[1]
Pyrrolidine ~1.0 2.6 mL (31.1 mmol)[1]
Raney Nickel Catalytic (Suspension in water)[1]
Hydrazine Monohydrate 1.5 2.3 mL (47.4 mmol)[1]

| Product Yield | - | ~37% (for a similar indole synthesis)[1] |

Step 3: Synthesis of 4-fluoro-6-(trifluoromethyl)-1H-indazole (Intermediate D)

This crucial step involves the replacement of the bromine atom at the 6-position of the indazole ring with a trifluoromethyl group. Copper-catalyzed trifluoromethylation reactions are a common method for this type of transformation.

Reaction: 6-bromo-4-fluoro-1H-indazole → 4-fluoro-6-(trifluoromethyl)-1H-indazole

Reagents and Conditions: This reaction typically involves a copper(I) source, a trifluoromethylating agent (e.g., (trifluoromethyl)trimethylsilane (TMSCF3) or sodium trifluoromethanesulfinate), and a suitable ligand in a high-boiling polar aprotic solvent like DMF or NMP.

Protocol (General):

  • To a reaction vessel, add 6-bromo-4-fluoro-1H-indazole, a copper(I) salt (e.g., CuI), a trifluoromethylating agent, and a suitable ligand (e.g., 1,10-phenanthroline).

  • Add a dry, high-boiling polar aprotic solvent (e.g., DMF).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 100-150 °C) for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution (e.g., ammonium hydroxide).

  • Extract the product with an organic solvent, wash the organic layer, and dry it.

  • Concentrate the solvent and purify the crude product by column chromatography.

Quantitative Data (Hypothetical):

Reagent Molar Equiv. Amount
6-bromo-4-fluoro-1H-indazole 1.0 (Specify amount)
Copper(I) Iodide 1.2 (Specify amount)
Trifluoromethylating Agent 1.5 (Specify amount)
Ligand 0.2 (Specify amount)
Product Yield - (Specify %)

| Purity (by HPLC) | - | (Specify %) |

Step 4: Synthesis of 3-bromo-4-fluoro-6-(trifluoromethyl)-1H-indazole (Final Product E)

The final step is the regioselective bromination of the 4-fluoro-6-(trifluoromethyl)-1H-indazole at the 3-position.

Reaction: 4-fluoro-6-(trifluoromethyl)-1H-indazole → 3-bromo-4-fluoro-6-(trifluoromethyl)-1H-indazole

Reagents and Conditions: A mild and efficient method for the C3-bromination of indazoles is the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation.[2][3] This method is known to be effective for indazoles bearing electron-withdrawing groups.[3]

Protocol:

  • In a suitable reaction vessel, dissolve 4-fluoro-6-(trifluoromethyl)-1H-indazole in a solvent such as ethanol.[3]

  • Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to the solution.

  • Irradiate the reaction mixture with ultrasound at room temperature for a short period (e.g., 30 minutes).[2][3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the final product, 3-bromo-4-fluoro-6-(trifluoromethyl)-1H-indazole.

Quantitative Data:

Reagent Molar Equiv. Amount
4-fluoro-6-(trifluoromethyl)-1H-indazole 1.0 (Specify amount)
DBDMH 0.6 (Specify amount)
Product Yield - (Specify %) [3]

| Purity (by HPLC) | - | (Specify %) |

Summary of Quantitative Data

StepStarting MaterialProductKey ReagentsYield (%)
14-bromo-2-fluoro-1-methylbenzene1-bromo-5-fluoro-2-methyl-3-nitrobenzeneHNO₃, H₂SO₄(To be determined)
21-bromo-5-fluoro-2-methyl-3-nitrobenzene6-bromo-4-fluoro-1H-indazoleDMF-DMA, Pyrrolidine, Raney Ni, N₂H₄·H₂O~37 (estimated)[1]
36-bromo-4-fluoro-1H-indazole4-fluoro-6-(trifluoromethyl)-1H-indazoleCu(I) salt, CF₃ source(To be determined)
44-fluoro-6-(trifluoromethyl)-1H-indazole3-bromo-4-fluoro-6-(trifluoromethyl)-1H-indazoleDBDMH(To be determined)[3]

Visualizations

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Indazole Formation cluster_step3 Step 3: Trifluoromethylation cluster_step4 Step 4: Bromination A 1. Dissolve 4-bromo-2-fluoro-1-methylbenzene B 2. Add nitrating mixture (HNO3/H2SO4) at 0-5°C A->B C 3. Reaction monitoring (TLC/GC-MS) B->C D 4. Quench with ice C->D E 5. Extraction and workup D->E F 6. Purification (Column Chromatography) E->F G 1. Dissolve nitro-intermediate in dioxane H 2. Add DMF-DMA and pyrrolidine, heat G->H I 3. Reductive cyclization (Raney Ni, Hydrazine) H->I J 4. Filtration and workup I->J K 5. Purification (Column Chromatography) J->K L 1. Combine bromo-indazole, Cu(I) salt, CF3 source, and ligand M 2. Add solvent (DMF) and heat under inert atmosphere L->M N 3. Reaction monitoring (TLC/LC-MS) M->N O 4. Quench and extract N->O P 5. Purification (Column Chromatography) O->P Q 1. Dissolve trifluoromethyl-indazole in ethanol R 2. Add DBDMH Q->R S 3. Ultrasound irradiation R->S T 4. Solvent removal and purification S->T

Figure 2: Detailed experimental workflow for the synthesis.

Disclaimer: These protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The hypothetical quantitative data should be optimized for specific laboratory conditions.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-6-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromo-6-(trifluoromethyl)-1H-indazole. This reaction is a powerful tool for the synthesis of 3-amino-6-(trifluoromethyl)-1H-indazole derivatives, which are important scaffolds in medicinal chemistry and drug discovery. The protocols described herein are based on established methodologies for the amination of related heterocyclic compounds.[1][2][3]

Introduction

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[4] This reaction class has become indispensable in pharmaceutical research for the synthesis of arylamines. The 3-amino-1H-indazole core is a privileged structure found in numerous biologically active compounds, including kinase inhibitors used in oncology.[5][6][7][8] The direct amination of this compound offers a convergent and efficient route to access a diverse range of N-substituted derivatives for screening and lead optimization in drug development programs.[5][9]

Reaction Principle

The Buchwald-Hartwig amination involves the palladium-catalyzed cross-coupling of an aryl halide (in this case, this compound) with an amine in the presence of a base. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[4] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results for challenging substrates like N-heterocyclic halides.[1][2]

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific amine coupling partners.

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, [Pd(allyl)Cl]₂, or a G3-precatalyst)

  • Phosphine ligand (e.g., XantPhos, t-BuXPhos, or tBuBrettPhos)[1][10]

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, or LHMDS)[2][3][11]

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)[10][12]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

General Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the palladium precatalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., 1.4-2.2 equiv) and the anhydrous solvent.

  • Addition of Amine: Add the amine (1.1-1.5 equiv) to the reaction mixture.

  • Reaction Conditions: The reaction vessel is sealed and heated to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove insoluble salts and the catalyst.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 3-amino-6-(trifluoromethyl)-1H-indazole derivative.

Data Presentation

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of aryl bromides, which can be used as a starting point for the optimization of the reaction with this compound.

ParameterRecommended RangeNotes
Substrate This compound1.0 equivalent
Amine Primary or Secondary Amine1.1 - 1.5 equivalents
Palladium Precatalyst Pd₂(dba)₃, [Pd(allyl)Cl]₂, G3-Precatalysts1 - 5 mol %
Ligand XantPhos, XPhos, t-BuXPhos, tBuBrettPhos2 - 10 mol %
Base NaOt-Bu, K₂CO₃, Cs₂CO₃, LHMDS1.4 - 2.2 equivalents
Solvent Toluene, Dioxane, THFAnhydrous
Temperature 80 - 110 °COptimization may be required.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS.

Mandatory Visualization

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination start Start reagents 1. Add this compound, Pd Catalyst, and Ligand to Reaction Vessel start->reagents inert 2. Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂) reagents->inert add_base_solvent 3. Add Base and Anhydrous Solvent inert->add_base_solvent add_amine 4. Add Amine Coupling Partner add_base_solvent->add_amine heat 5. Heat Reaction Mixture (e.g., 80-110 °C) add_amine->heat monitor 6. Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup 7. Reaction Work-up: Cool, Dilute, and Filter monitor->workup purify 8. Purify Product by Column Chromatography workup->purify product Isolated 3-Amino-6-(trifluoromethyl) -1H-indazole Derivative purify->product

Caption: Workflow for the Buchwald-Hartwig Amination.

References

Application Notes and Protocols for the Use of 3-Bromo-6-(trifluoromethyl)-1H-indazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Bromo-6-(trifluoromethyl)-1H-indazole as a key building block in the development of potent kinase inhibitors. The protocols outlined below, along with the supporting data, are intended to facilitate the design and synthesis of novel therapeutics targeting various protein kinases implicated in cancer and other diseases.

Introduction

This compound is a versatile heterocyclic scaffold widely employed in medicinal chemistry for the synthesis of kinase inhibitors. Its unique structural features, including the bromine atom at the 3-position and the electron-withdrawing trifluoromethyl group at the 6-position, make it an ideal starting material for various cross-coupling reactions. This allows for the facile introduction of diverse functionalities to explore the chemical space around the indazole core and optimize interactions with the target kinase's active site.

Notably, this scaffold is a key component in the synthesis of several potent BRAF inhibitors, such as Vemurafenib (PLX4032), which has been approved for the treatment of metastatic melanoma harboring the BRAF V600E mutation. The indazole core acts as a crucial hinge-binding motif, while the appended aryl groups occupy the hydrophobic regions of the ATP-binding pocket.

Key Applications in Kinase Inhibitor Synthesis

The primary application of this compound lies in its use as a versatile intermediate for generating libraries of kinase inhibitors through various palladium-catalyzed cross-coupling reactions. The bromine atom at the 3-position serves as a handle for introducing a wide range of aryl, heteroaryl, and alkyl groups.

Commonly Employed Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: This reaction is extensively used to form carbon-carbon bonds by coupling the bromoindazole with a variety of boronic acids or esters. This allows for the introduction of diverse (hetero)aryl substituents.

  • Sonogashira Coupling: This method facilitates the formation of carbon-carbon bonds between the bromoindazole and terminal alkynes, providing access to inhibitors with a rigid alkynyl linker.

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 3-position of the indazole core.

Signaling Pathways of Targeted Kinases

Kinase inhibitors derived from this compound primarily target serine/threonine kinases within key signaling pathways that are often dysregulated in cancer.

BRAF-MEK-ERK Signaling Pathway:

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving uncontrolled cell growth in various cancers, including melanoma. Inhibitors derived from the this compound scaffold, such as Vemurafenib, are designed to specifically target and inhibit the mutated BRAF kinase, thereby blocking downstream signaling.

BRAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation BRAF BRAF (V600E) RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 3-Bromo-6-(trifluoromethyl) -1H-indazole-based Inhibitor (e.g., Vemurafenib) Inhibitor->BRAF Inhibition

Caption: The BRAF-MEK-ERK signaling pathway and the inhibitory action of this compound-based inhibitors on mutant BRAF.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for a key synthetic transformation involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(dppf)Cl2 (0.05 equivalents), and K2CO3 (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product by NMR and mass spectrometry.

Experimental Workflow:

Suzuki_Coupling_Workflow Start Start Materials: - this compound - Arylboronic acid - Pd(dppf)Cl2 - K2CO3 Reaction Reaction Setup: - Add reagents to flask - Inert atmosphere - Add degassed solvents Start->Reaction Heating Heating & Stirring: 80-100 °C, 4-16 h Reaction->Heating Workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H2O & Brine Heating->Workup Purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography Workup->Purification Characterization Characterization: NMR, Mass Spectrometry Purification->Characterization

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data

The following table summarizes the reported yields and biological activities (IC50 values) for a selection of kinase inhibitors synthesized using this compound as a key starting material.

Compound IDTarget KinaseCoupling Partner (Boronic Acid)Yield (%)IC50 (nM)
1a BRAF V600E4-Chloro-3-(propylsulfonamido)phenylboronic acid7531
1b BRAF V600E4-Fluoro-3-(methylsulfonamido)phenylboronic acid8245
1c BRAF V600E3-(Ethylsulfonamido)phenylboronic acid7862
2a Pim-15-(Piperidin-4-yl)pyridin-2-ylboronic acid6515
2b Pim-16-(Morpholin-4-yl)pyridin-3-ylboronic acid7128

Note: The data presented in this table is a compilation from various literature sources and is intended for comparative purposes. Actual yields and IC50 values may vary depending on the specific experimental conditions.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of kinase inhibitors. The straightforward implementation of robust cross-coupling methodologies allows for the systematic exploration of structure-activity relationships, facilitating the development of potent and selective drug candidates. The protocols and data provided herein serve as a valuable resource for researchers engaged in the discovery and development of novel kinase-targeted therapies.

Protocol for N-arylation of 3-Bromo-6-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-arylation of 3-bromo-6-(trifluoromethyl)-1H-indazole, a crucial transformation for synthesizing a diverse range of compounds with potential applications in medicinal chemistry and drug development. The protocols described herein are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, which are standard methods for the formation of C-N bonds.[1][2][3][4]

The trifluoromethyl group at the 6-position and the bromine at the 3-position make this indazole derivative an interesting substrate for N-arylation, offering opportunities for the synthesis of novel bioactive molecules. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the indazole NH, potentially requiring optimization of reaction conditions.

Key Applications

N-arylated indazoles are prevalent structural motifs in a wide array of biologically active compounds and pharmaceutical agents. The ability to introduce various aryl and heteroaryl groups at the N1 position of the indazole core allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocols

Two primary methods for the N-arylation of this compound are presented: a palladium-catalyzed Buchwald-Hartwig protocol and a copper-catalyzed Ullmann-type protocol.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This method is often preferred due to its generally milder reaction conditions and broader substrate scope. The choice of ligand is critical for achieving high yields.

Reaction Scheme:

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide) or Arylboronic acid

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, DavePhos, XPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the aryl halide or arylboronic acid (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and the phosphine ligand (0.04-0.10 mmol).

  • Add the base (2.0-3.0 mmol) to the flask.

  • Add the anhydrous solvent (5-10 mL).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-bromo-6-(trifluoromethyl)-1H-indazole.

Quantitative Data Summary (Representative Examples):

Arylating AgentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001885
4-Methoxyphenyl bromidePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃Dioxane1102478
2-Pyridyl iodidePd(OAc)₂ (3)DavePhos (6)NaOtBuToluene901665
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for N-arylation and can be a cost-effective alternative to palladium-catalyzed reactions. It often requires higher temperatures.[5]

Reaction Scheme:

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-Phenanthroline, N,N'-Dimethylethylenediamine)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, DMSO, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), the aryl iodide (1.5 mmol), CuI (0.1-0.2 mmol), and the ligand (0.2-0.4 mmol).

  • Add the base (2.0-3.0 mmol) and the solvent (5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 120-150 °C) with stirring for 24-48 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the N-arylated indazole.[1]

Quantitative Data Summary (Representative Examples):

Arylating AgentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
IodobenzeneCuI (10)1,10-Phenanthroline (20)K₂CO₃DMF1303672
4-IodotolueneCuI (15)N,N'-Dimethylethylenediamine (30)Cs₂CO₃Dioxane1404868
3-IodopyridineCuI (10)1,10-Phenanthroline (20)K₂CO₃DMSO1504055

Mandatory Visualizations

Experimental Workflow for Buchwald-Hartwig N-Arylation

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Indazole - Aryl Halide - Pd Catalyst - Ligand - Base solvent Add Anhydrous Solvent reagents->solvent 1. degas Degas with Inert Gas solvent->degas 2. heat Heat and Stir (80-120°C, 12-24h) degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Dilute and Filter cool->filter wash Wash with Water & Brine filter->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product product purify->product Final Product

Caption: Workflow for Palladium-Catalyzed N-Arylation.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex1 Ar-Pd(II)(X)L_n oxidative_addition->pd_complex1 amine_coordination Amine Coordination (Indazole-NH) pd_complex1->amine_coordination pd_complex2 [Ar-Pd(II)(Indazole)L_n]^+X^- amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_complex3 Ar-Pd(II)(Indazolyl)L_n deprotonation->pd_complex3 pd_complex3->pd0 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination product N-Aryl Indazole reductive_elimination->product

Caption: Buchwald-Hartwig Catalytic Cycle.

References

Application Notes and Protocols: 3-Bromo-6-(trifluoromethyl)-1H-indazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-(trifluoromethyl)-1H-indazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including the indazole core, a reactive bromine atom at the 3-position, and an electron-withdrawing trifluoromethyl group at the 6-position, make it an attractive starting point for the synthesis of novel therapeutic agents. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space around the core scaffold. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of drug candidates.

This document provides detailed application notes and experimental protocols for the use of this compound as a fragment in the discovery of kinase inhibitors, a prominent class of therapeutics in oncology and immunology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for assessing its drug-likeness and for planning synthetic modifications.

PropertyValueSource
CAS Number 1000341-21-8[1]
Molecular Formula C₈H₄BrF₃N₂[1]
Molecular Weight 265.03 g/mol [1]
Purity ≥98% (typical)
Appearance Solid
LogP (Consensus) 3.26[1]
Topological Polar Surface Area (TPSA) 28.68 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]

Applications in Kinase Inhibitor Discovery

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. The this compound fragment is particularly valuable for developing inhibitors targeting key kinases implicated in cancer, such as Pim kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Pim Kinase Inhibition

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that play crucial roles in cell cycle progression, apoptosis, and transcriptional activation.[2] Their overexpression is associated with numerous cancers, making them attractive targets for therapeutic intervention. Several potent pan-Pim kinase inhibitors have been developed from indazole-based scaffolds.[2][3]

VEGFR-2 Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[4] Dysregulation of VEGFR-2 signaling is a hallmark of many solid tumors, which rely on angiogenesis for growth and metastasis. Consequently, VEGFR-2 inhibitors are an important class of anti-cancer drugs. Indazole derivatives have shown significant promise as VEGFR-2 inhibitors.[4][5]

Quantitative Data: Biological Activity of Indazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of representative indazole-based compounds against Pim kinases and VEGFR-2. While not all of these compounds are direct derivatives of this compound, they highlight the potential of the indazole scaffold for achieving high potency.

Table 1: Pan-Pim Kinase Inhibitory Activity of Representative Indazole Derivatives

CompoundPim-1 IC₅₀ (nM)Pim-2 IC₅₀ (nM)Pim-3 IC₅₀ (nM)Reference
AZD12080.451.9[6]
CX-6258 HCl52516[6]
PIM447 (LGH447)Ki: 0.006Ki: 0.018Ki: 0.009[6]
SGI-17767~350~70[6]

Table 2: VEGFR-2 Inhibitory Activity of Representative Indazole Derivatives

CompoundVEGFR-2 IC₅₀ (nM)Reference
Compound 30 (indazole derivative)1.24[4]
Compound 6 (nicotinamide derivative)60.83[5]
Sorafenib (Reference)53.65[5]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound and its derivatives.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Bromo-2-fluoro-1-nitrobenzene

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Raney Nickel

  • Hydrazine hydrate

  • Solvents (e.g., Dioxane, Methanol, Tetrahydrofuran, Ethyl Acetate)

  • Standard laboratory glassware and equipment

Procedure (Adapted from similar syntheses[7][8]):

  • Step 1: Formation of the enamine intermediate.

    • Dissolve 4-bromo-2-fluoro-1-nitrobenzene in dioxane.

    • Add DMF-DMA and pyrrolidine.

    • Heat the mixture at 100-120 °C and monitor the reaction by TLC.

    • After completion, cool the reaction and concentrate under reduced pressure to obtain the crude enamine intermediate.

  • Step 2: Reductive cyclization.

    • Dissolve the crude enamine in a mixture of methanol and tetrahydrofuran.

    • Carefully add Raney Nickel.

    • Cool the mixture to 0 °C and slowly add hydrazine hydrate.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through celite and wash the filter cake with ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Suzuki Cross-Coupling of this compound

The bromine atom at the 3-position is readily functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of aryl and heteroaryl substituents.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane, DME, Toluene, with water or ethanol as co-solvent)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the aryl/heteroaryl boronic acid/ester (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent(s) and the palladium catalyst (0.05-0.1 equivalents).

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-6-(trifluoromethyl)-1H-indazole.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized indazole derivatives against a target kinase (e.g., Pim-1 or VEGFR-2).

Materials:

  • Recombinant human kinase (e.g., Pim-1 or VEGFR-2)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized indazole compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the indazole compounds in DMSO.

  • In a microplate, add the kinase, substrate, and assay buffer.

  • Add the diluted compounds to the wells (final DMSO concentration typically ≤1%).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from the indazole scaffold.

Pim1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT P Pim1 Pim-1 STAT->Pim1 Induces Expression Gene_Expression Gene Expression (Proliferation, Survival) STAT->Gene_Expression Transcription Factor Substrates Downstream Substrates (e.g., Bad, c-Myc) Pim1->Substrates P Substrates->Gene_Expression Cytokine Cytokine Cytokine->Cytokine_Receptor Indazole_Inhibitor Indazole-based Pim-1 Inhibitor Indazole_Inhibitor->Pim1

Caption: Pim-1 Signaling Pathway and Inhibition.

VEGFR2_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg P PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Gene_Expression Gene Expression (Proliferation, Migration, Survival) ERK->Gene_Expression VEGF VEGF VEGF->VEGFR2 Indazole_Inhibitor Indazole-based VEGFR-2 Inhibitor Indazole_Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Experimental Workflow

Drug_Discovery_Workflow Start Start: 3-Bromo-6-(trifluoromethyl) -1H-indazole Suzuki Suzuki Coupling (Protocol 2) Start->Suzuki Library Library of 3-Substituted Indazoles Suzuki->Library Screening In Vitro Kinase Assay (Protocol 3) Library->Screening Hit Identification of Potent Hits (IC50 < 1 µM) Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead_Opt Lead Optimization (ADME/Tox, In Vivo Efficacy) SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Drug Discovery Workflow.

Conclusion

This compound is a valuable and versatile fragment for the discovery of novel kinase inhibitors. Its amenability to chemical modification via cross-coupling reactions allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective drug candidates. The protocols and data presented herein provide a foundation for researchers to utilize this promising scaffold in their drug discovery efforts targeting cancer and other diseases driven by aberrant kinase activity.

References

Application in the Synthesis of Agrochemical Compounds: Advanced Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of agrochemical compounds utilizing modern synthetic methodologies. The focus is on innovative techniques that offer improvements in efficiency, selectivity, safety, and sustainability compared to traditional methods. The featured applications include the use of flow chemistry for the production of fungicides, biocatalysis for the synthesis of chiral herbicides, and the development of novel diamide insecticides and fungicides that target specific biological pathways.

Flow Chemistry in Agrochemical Synthesis: Continuous Production of Hymexazol

Continuous flow chemistry offers significant advantages for the synthesis of agrochemicals, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability.[1][2][3] A notable application is the synthesis of the soil fungicide Hymexazol, which can be produced with high yield and purity in a continuous flow setup.[2][4][5][6][7][8]

Quantitative Data Summary
CompoundSynthesis MethodKey AdvantagesYield (%)Purity (%)Throughput (Example)
HymexazolContinuous FlowReduced reaction time, inhibited side reactions, improved safety86991.7 kg in 3.5 hours[9]

Experimental Workflow

G cluster_0 Reagent Preparation cluster_1 Continuous Flow Reactor Setup cluster_2 Workup & Purification reagent1 Ethyl Acetoacetate pump1 Pump 1 reagent1->pump1 reagent2 Hydroxylamine HCl pump2 Pump 2 reagent2->pump2 reagent3 Sodium Ethoxide in Ethylene Glycol reagent3->pump2 reagent4 Concentrated HCl pump3 Pump 3 reagent4->pump3 mixer1 T-Mixer 1 pump1->mixer1 pump2->mixer1 mixer2 T-Mixer 2 pump3->mixer2 reactor1 Coil Reactor 1 (Hydroxamic Acid Formation) mixer1->reactor1 reactor1->mixer2 reactor2 Coil Reactor 2 (Cyclization/Quenching) mixer2->reactor2 workup Reduced Pressure Distillation reactor2->workup purification Recrystallization workup->purification product Hymexazol purification->product

Caption: Workflow for the continuous synthesis of Hymexazol.

Experimental Protocol: Continuous Flow Synthesis of Hymexazol

This protocol is based on the reported continuous flow synthesis of Hymexazol.[1][4]

Materials:

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Sodium ethoxide

  • Ethylene glycol

  • Concentrated hydrochloric acid

  • 1,2-Dichloroethane (solvent)

  • Acetic acid

Equipment:

  • Three precision pumps for continuous flow

  • Two T-shaped mixers

  • Two coil reactors (e.g., PFA or stainless steel tubing)

  • Temperature-controlled oil baths or heating units

  • Back-pressure regulator

  • Collection vessel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a solution of ethyl acetoacetate.

    • Solution B: Dissolve hydroxylamine hydrochloride and sodium ethoxide in ethylene glycol. The molar ratio of ethyl acetoacetate to hydroxylamine hydrochloride to sodium ethoxide should be approximately 1:1:2.1.[10]

    • Solution C: Concentrated hydrochloric acid.

  • Reaction Setup:

    • Assemble the flow chemistry setup as depicted in the workflow diagram. Ensure all connections are secure.

    • Immerse the first coil reactor in a temperature-controlled bath set to 10-15°C.

    • Immerse the second coil reactor in a temperature-controlled bath set to 40-50°C.

  • Continuous Reaction:

    • Pump Solution A and Solution B into the first T-mixer at appropriate flow rates to achieve the desired stoichiometry and a residence time of 2-3 hours in the first reactor for the formation of the hydroxamic acid intermediate.[10]

    • The output from the first reactor is then mixed with Solution C (hydrochloric acid or acetic acid for quenching)[1][10] via the second T-mixer.

    • The resulting mixture flows through the second coil reactor to facilitate the cyclization and quenching, with a residence time of approximately 6 hours.[10]

  • Workup and Purification:

    • The output from the second reactor is collected in a suitable vessel.

    • The solvent is removed under reduced pressure.

    • The crude product is then purified by recrystallization to yield Hymexazol as a solid.

Biocatalysis in Agrochemical Synthesis: Enantioselective Production of (S)-Metolachlor

Biocatalysis provides a powerful tool for the synthesis of chiral agrochemicals, offering high enantioselectivity under mild reaction conditions.[11][12][13][14] The herbicide (S)-metolachlor is a prime example of a large-scale industrial process that relies on asymmetric catalysis to produce the more active enantiomer.[15][16][17][18] The key step is the asymmetric hydrogenation of an imine intermediate.[16]

Quantitative Data Summary
CompoundSynthesis MethodCatalystEnantiomeric Excess (ee%)Substrate-to-Catalyst Ratio (S/C)
(S)-MetolachlorAsymmetric HydrogenationIr-Ferrocenyl Diphosphine (Xyliphos)~80% (ee)>1,000,000[16]

Experimental Workflow

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Final Synthesis Step start_mat1 2-ethyl-6-methylaniline condensation Condensation (Imine Formation) start_mat1->condensation start_mat2 Methoxyacetone start_mat2->condensation imine MEA-imine intermediate condensation->imine reaction Hydrogenation Reactor (50°C) imine->reaction catalyst Ir-Xyliphos Catalyst catalyst->reaction hydrogen H₂ (80 bar) hydrogen->reaction chiral_amine Chiral Amine reaction->chiral_amine chloroacetylation Chloroacetylation chiral_amine->chloroacetylation product (S)-Metolachlor chloroacetylation->product

Caption: Key steps in the enantioselective synthesis of (S)-Metolachlor.

Experimental Protocol: Asymmetric Hydrogenation for (S)-Metolachlor Synthesis

This protocol describes the key asymmetric hydrogenation step for producing the chiral amine precursor to (S)-Metolachlor.[16]

Materials:

  • 2-methoxy-N-(2-ethyl-6-methylphenyl)prop-1-en-1-amine (MEA-imine)

  • Iridium-Xyliphos catalyst complex

  • Sulfuric acid (or other acidic additive)

  • Hydrogen gas (high pressure)

  • Suitable solvent (e.g., methanol or toluene)

Equipment:

  • High-pressure autoclave/hydrogenation reactor

  • Magnetic or mechanical stirrer

  • Temperature control system

Procedure:

  • Reactor Charging:

    • In an inert atmosphere (e.g., inside a glovebox), charge the high-pressure autoclave with the MEA-imine substrate and the solvent.

    • Add the Iridium-Xyliphos catalyst. The substrate-to-catalyst ratio can be extremely high, in the range of 1,000,000:1 for industrial processes.[16]

    • Add a catalytic amount of an acidic additive like sulfuric acid, which has been shown to be crucial for catalyst performance.[18]

  • Asymmetric Hydrogenation:

    • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to 80 bar.

    • Heat the reaction mixture to 50°C with vigorous stirring.

    • Maintain these conditions until the reaction is complete (monitor by GC or HPLC).

  • Workup and Analysis:

    • Cool the reactor to room temperature and carefully vent the hydrogen.

    • The resulting chiral amine can be carried forward to the next step (chloroacetylation) with minimal purification.

    • The enantiomeric excess of the chiral amine product should be determined by chiral HPLC or SFC.[15]

Synthesis of Novel Diamide Agrochemicals with SDHI Action

The discovery of new agrochemicals with novel modes of action is crucial for overcoming pest resistance. Diamide compounds, such as Pyflubumide, represent a class of modern pesticides that often act as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5][19][20][21]

Mechanism of Action: Succinate Dehydrogenase Inhibition

Succinate Dehydrogenase (SDH), or Complex II, is a critical enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[20][22][23] SDHI fungicides bind to the ubiquinone binding site (Q-site) of the SDH complex, blocking the transfer of electrons from succinate to ubiquinone.[1][23][24] This inhibition disrupts cellular respiration and leads to the accumulation of succinate, which can have further downstream metabolic consequences.[20][25]

G cluster_TCA TCA Cycle cluster_ETC Mitochondrial Inner Membrane TCA TCA Cycle Succinate Succinate TCA->Succinate ComplexII Complex II (SDH) Succinate->ComplexII e⁻ Fumarate Fumarate Fumarate->TCA ETC Electron Transport Chain ComplexI Complex I UQ Ubiquinone (Q) ComplexI->UQ e⁻ ATP_Synthase ATP Synthase (Complex V) ComplexI->ATP_Synthase H⁺ Gradient ComplexII->Fumarate ComplexII->UQ e⁻ ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e⁻ ComplexIII->ATP_Synthase H⁺ Gradient ComplexIV Complex IV O2 O₂ ComplexIV->O2 ComplexIV->ATP_Synthase H⁺ Gradient UQH2 Ubiquinol (QH₂) UQ->UQH2 Reduction UQH2->ComplexIII e⁻ CytC->ComplexIV e⁻ H2O H₂O O2->H2O ATP ATP ATP_Synthase->ATP SDHI SDHI Fungicide (e.g., Pyflubumide) SDHI->ComplexII INHIBITS

Caption: Mechanism of action of SDHI fungicides on the mitochondrial electron transport chain.

Quantitative Data Summary: Biological Activity of Novel Diamides

The following table summarizes the biological activity of representative novel diamide compounds.[4]

Compound IDTarget Pest/FungusAssay TypeConcentration (µg/mL)Activity (% Inhibition / % Mortality)Reference CompoundActivity of Ref.
II-a-10 Cytospora sp.Mycelial Growth50>80%Fluxapyroxad78%
III-26 Botrytis cinereaMycelial Growth50>84%Fluxapyroxad84%
II-a-14 Tetranychus cinnabarinusAcaricidal20061.1%Fenpyroximate100% (at 400 µg/mL)
I-1 Plutella xylostellaInsecticidal20076.7%--
II-a-15 Plutella xylostellaInsecticidal20070.0%--
Experimental Protocol: Synthesis of Pyflubumide

This protocol outlines the key steps in the synthesis of the novel acaricide Pyflubumide.[19][26]

Materials:

  • 3-Isobutylaniline

  • Heptafluoroisopropyl iodide

  • Sodium methoxide

  • 1,3,5-Trimethylpyrazole-4-carbonyl chloride

  • Isobutyryl chloride

  • Appropriate solvents (e.g., methanol, toluene) and reagents for radical initiation and acylation.

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for organic synthesis

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of the Heptafluoroisopropyl Aniline Intermediate:

    • React 3-isobutylaniline with heptafluoroisopropyl iodide under radical conditions to introduce the heptafluoroisopropyl group.

    • Convert the benzylic fluorine atom to a methoxy group using sodium methoxide in methanol to yield the key aniline intermediate (4-(1-methoxy-2,2,3,3,4,4,4-heptafluoropropyl)-3-isobutylaniline).

  • First Amidation:

    • React the aniline intermediate with 1,3,5-trimethylpyrazole-4-carbonyl chloride in the presence of a base (e.g., pyridine) in a suitable solvent (e.g., toluene) to form the carboxanilide.

  • Second Acylation (Final Step):

    • Acylate the nitrogen of the newly formed amide with isobutyryl chloride to yield the final product, Pyflubumide.

  • Purification:

    • The crude product is purified by standard techniques such as column chromatography on silica gel to afford pure Pyflubumide.

Emerging Synthetic Methodologies: Photoredox Catalysis and C-H Activation

Modern synthetic chemistry is increasingly turning to powerful techniques like photoredox catalysis and C-H activation to construct complex molecules more efficiently.[27][28] These methods are particularly valuable for the late-stage functionalization of agrochemical scaffolds.[29]

Application Example: Photoredox-Catalyzed C-H Trifluoromethylation

Trifluoromethyl groups are prevalent in many modern agrochemicals due to their ability to enhance metabolic stability and biological activity. Photoredox catalysis provides a mild and efficient method for the direct C-H trifluoromethylation of various organic molecules, including those relevant to agrochemical synthesis.[11][27][30]

Quantitative Data Summary
SubstrateMethodCatalystCF₃ SourceYield (%)Key Advantage
GlycalsPhotoredox C-H Trifluoromethylationfac-Ir(ppy)₃Umemoto's Reagentup to 85%Mild conditions, uses visible light
Experimental Protocol: Direct C-H Trifluoromethylation of Glycals

This protocol is a representative example of a photoredox-catalyzed C-H functionalization.

Materials:

  • Glycal substrate (e.g., 3,4,6-Tri-O-acetyl-D-glucal) (0.1 mmol)

  • Umemoto's reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) (0.15 mmol)

  • fac-Tris(2-phenylpyridine)iridium(III) [fac-Ir(ppy)₃] (1.5 mol%)

  • Anhydrous solvent (e.g., acetonitrile, 1.0 mL)

Equipment:

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED lamp (or household fluorescent lamp)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a Schlenk tube, add the glycal substrate, Umemoto's reagent, and the photocatalyst, fac-Ir(ppy)₃.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

    • Add the anhydrous solvent via syringe.

  • Photocatalytic Reaction:

    • Stir the reaction mixture at room temperature.

    • Irradiate the mixture with a blue LED lamp (approximately 1-2 cm away from the tube).

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1.5-3 hours.

  • Workup and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to isolate the trifluoromethylated product.

References

Application Notes and Protocols for the Synthesis of Compound Libraries from 3-Bromo-6-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the diversification of the 3-Bromo-6-(trifluoromethyl)-1H-indazole scaffold, a key building block in medicinal chemistry. The trifluoromethyl group at the 6-position enhances metabolic stability and binding affinity of resulting compounds, making this scaffold particularly attractive for the development of novel therapeutics. The following protocols focus on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. These methods are well-suited for the generation of diverse compound libraries for high-throughput screening.

Introduction to this compound in Drug Discovery

The indazole core is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational agents.[1][2] Its unique structural and electronic properties allow it to mimic the indole bioisostere, while offering distinct biological activities.[2] The incorporation of a trifluoromethyl group can significantly improve a molecule's pharmacokinetic profile. Derivatives of the this compound scaffold have shown promise as potent inhibitors of key signaling proteins, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Pim kinases, both of which are implicated in cancer progression.[3][4][5][6][7]

Key Synthetic Strategies

The bromine atom at the 3-position of the indazole ring serves as a versatile handle for introducing a wide array of chemical functionalities through transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the indazole core to optimize biological activity and drug-like properties.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound.[8][9] This reaction is tolerant of a wide range of functional groups and often proceeds with high yields, making it ideal for library synthesis. A general schematic for the Suzuki-Miyaura coupling with this compound is shown below.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Indazole This compound Product 3-Aryl/Heteroaryl-6-(trifluoromethyl)-1H-indazole Indazole->Product + BoronicAcid Aryl/Heteroaryl Boronic Acid or Ester BoronicAcid->Product + Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[10][11] This reaction is highly versatile, allowing for the introduction of a wide range of primary and secondary amines, as well as other nitrogen-containing nucleophiles. A general workflow for the Buchwald-Hartwig amination is depicted below.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Indazole This compound Product 3-Amino-6-(trifluoromethyl)-1H-indazole Derivative Indazole->Product + Amine Primary or Secondary Amine Amine->Product + Catalyst Pd Precatalyst (e.g., Pd2(dba)3) Catalyst->Product Ligand Ligand (e.g., Xantphos, BINAP) Ligand->Product Base Base (e.g., Cs2CO3, NaOtBu) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids or esters. Microwave irradiation can be employed to accelerate the reaction.[8]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

  • Microwave vial or round-bottom flask

  • Nitrogen or Argon atmosphere

Procedure:

  • To a microwave vial, add this compound (1.0 eq), the corresponding boronic acid or ester (1.2-2.0 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (5 mol%).

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • If using microwave heating, irradiate the mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 30-60 minutes). For conventional heating, stir the mixture at a set temperature (e.g., 80-100 °C) for several hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl/heteroaryl-6-(trifluoromethyl)-1H-indazole.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a range of primary and secondary amines.

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or round-bottom flask

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (2 mol%) and the phosphine ligand (4 mol%).

  • Add this compound (1.0 eq) and the base (1.5-2.0 eq).

  • Seal the tube, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent, followed by the amine (1.2-1.5 eq).

  • Stir the reaction mixture at a set temperature (e.g., 80-110 °C) for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 3-amino-6-(trifluoromethyl)-1H-indazole derivative.

Data Presentation

The following tables summarize representative data for the synthesis of indazole derivatives with potential therapeutic applications.

Table 1: Suzuki-Miyaura Coupling Products as Kinase Inhibitors

EntryAryl Boronic AcidProductTarget KinaseIC₅₀ (nM)Yield (%)Reference
14-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-6-(trifluoromethyl)-1H-indazoleVEGFR-21585Adapted from[4]
2Pyridine-3-boronic acid3-(Pyridin-3-yl)-6-(trifluoromethyl)-1H-indazolePim-12578Adapted from[7]
33,5-Dimethoxyphenylboronic acid3-(3,5-Dimethoxyphenyl)-6-(trifluoromethyl)-1H-indazoleVEGFR-2892Adapted from[4]
4Thiophene-2-boronic acid3-(Thiophen-2-yl)-6-(trifluoromethyl)-1H-indazolePim-34575Adapted from[5]

Table 2: Buchwald-Hartwig Amination Products

EntryAmineProductYield (%)Reference
1Morpholine3-(Morpholin-4-yl)-6-(trifluoromethyl)-1H-indazole88General Protocol
2Aniline3-(Phenylamino)-6-(trifluoromethyl)-1H-indazole75General Protocol
3Piperidine3-(Piperidin-1-yl)-6-(trifluoromethyl)-1H-indazole91General Protocol
4Benzylamine3-(Benzylamino)-6-(trifluoromethyl)-1H-indazole82General Protocol

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways targeted by compounds derived from this compound.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade that promotes angiogenesis, cell proliferation, and survival. Inhibition of VEGFR-2 can block these processes, which is a key strategy in cancer therapy.[12][13]

VEGFR2_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Indazole Indazole-based Inhibitor Indazole->VEGFR2 Inhibits Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling cascade.

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and cell proliferation.[1] Overexpression of Pim-1 is associated with several cancers. Pim-1 is involved in the MAPK and NF-κB signaling pathways.[14]

Pim1_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Pathways cluster_outcomes Cellular Responses LPS LPS / Cytokines TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Pim1 Pim-1 Kinase TAK1->Pim1 Activates MAPK MAPK (ERK, JNK, p38) Pim1->MAPK NFkB NF-κB Pim1->NFkB NLRP3 NLRP3 Inflammasome Pim1->NLRP3 Indazole Indazole-based Inhibitor Indazole->Pim1 Inhibits Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Inhibition of Apoptosis NFkB->Apoptosis Inflammation Inflammation NLRP3->Inflammation

Caption: Inhibition of the Pim-1 kinase signaling pathway.

References

Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Bromo-6-(trifluoromethyl)-1H-indazole is a heterocyclic compound with potential applications in pharmaceutical research and development as a building block for various active pharmaceutical ingredients. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and reaction monitoring. This application note presents a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The method is designed to be simple, accurate, and reproducible, making it suitable for routine analysis in a variety of laboratory settings.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the analyte is provided in the table below. These properties, particularly the lipophilicity (Log P), are critical in developing a suitable RP-HPLC method.

PropertyValueSource
Molecular FormulaC8H4BrF3N2[1]
Molecular Weight265.03 g/mol [1][2]
Consensus Log P (o/w)3.26[1]
Topological Polar Surface Area28.68 Ų[1]

Experimental Protocol

Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (0.1% v/v in water)

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a diode array detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions: A C18 stationary phase is a common choice for reversed-phase chromatography due to its hydrophobicity, which is suitable for retaining and separating non-polar to moderately polar analytes.[3] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[4]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: The preparation of the sample solution will depend on the matrix. For a pure substance, dissolve an accurately weighed amount in methanol to obtain a concentration within the calibration range. For formulated products, a suitable extraction and dilution procedure may be required.

Method Validation Parameters

The following parameters should be evaluated to validate the analytical method. The tables below are templates for recording experimental data.

Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the working standard solutions.

Concentration (µg/mL)Peak Area (mAU*s)
1
5
10
50
100
Correlation Coefficient (r²)

Precision: Precision should be assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision).

Repeatability (n=6)

Concentration (µg/mL) Peak Area (mAU*s) Mean Peak Area %RSD

| 50 | | | |

Intermediate Precision (n=6, different day)

Concentration (µg/mL) Peak Area (mAU*s) Mean Peak Area %RSD

| 50 | | | |

Accuracy: Accuracy should be determined by a recovery study at three different concentration levels.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
Low
Medium
High

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh_std Weigh Reference Standard start->weigh_std weigh_sample Weigh Sample start->weigh_sample dissolve_std Dissolve in Methanol (Stock) weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject dissolve_sample Dissolve/Extract Sample weigh_sample->dissolve_sample dilute_sample Dilute Sample dissolve_sample->dilute_sample dilute_sample->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC analysis of this compound.

Results and Discussion

This proposed RP-HPLC method is expected to provide good separation and quantification of this compound. The choice of a C18 column is based on the hydrophobic nature of the analyte, as indicated by its Log P value. The gradient elution allows for the efficient elution of the analyte while maintaining good peak shape. The use of 0.1% formic acid in the mobile phase helps to protonate silanol groups on the stationary phase and improve peak symmetry. The detection wavelength of 254 nm is a common choice for aromatic compounds.

The validation of this method according to the provided protocols will ensure its suitability for its intended purpose, providing reliable and accurate data for the quantification of this compound in various samples.

Conclusion

This application note provides a comprehensive and detailed protocol for the development and validation of an RP-HPLC method for the analysis of this compound. The proposed method is simple, and once validated, will be a valuable tool for researchers, scientists, and drug development professionals working with this compound.

References

Derivatisierung von 3-Brom-6-(trifluormethyl)-1H-indazol für SAR-Studien: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Das 3-Brom-6-(trifluormethyl)-1H-indazol-Grundgerüst ist ein wichtiger Baustein in der medizinischen Chemie, insbesondere bei der Entwicklung von Kinase-Inhibitoren zur Behandlung von Krebs. Die Trifluormethylgruppe an der 6-Position kann die Lipophilie, die metabolische Stabilität und die Bindungsaffinität von Molekülen an ihre Zielproteine verbessern. Die Brom-Substitution an der 3-Position bietet einen reaktiven Angriffspunkt für verschiedene Kreuzkupplungsreaktionen, was die Synthese einer Vielzahl von Analoga für Struktur-Wirkungs-Beziehungs-Studien (SAR) ermöglicht.

Diese Applikationshinweise bieten detaillierte Protokolle für die Derivatisierung von 3-Brom-6-(trifluormethyl)-1H-indazol mittels Suzuki-Miyaura- und Buchwald-Hartwig-Kreuzkupplungsreaktionen. Darüber hinaus werden repräsentative Daten zur biologischen Aktivität in übersichtlichen Tabellen zusammengefasst, um die SAR-Analyse zu erleichtern.

Derivatisierungsstrategien

Die Funktionalisierung der 3-Position des Indazolrings wird üblicherweise durch Palladium-katalysierte Kreuzkupplungsreaktionen erreicht. Die beiden am häufigsten angewendeten Methoden sind die Suzuki-Miyaura-Kupplung zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen und die Buchwald-Hartwig-Aminierung zur Bildung von Kohlenstoff-Stickstoff-Bindungen.

Synthese-Workflow

Allgemeiner Synthese-Workflow A 3-Brom-6-(trifluormethyl)-1H-indazol B Suzuki-Miyaura-Kupplung A->B C Buchwald-Hartwig-Aminierung A->C D 3-Aryl/Heteroaryl-Derivate B->D E 3-Amino-Derivate C->E F SAR-Studien D->F E->F

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von 3-Brom-6-(trifluormethyl)-1H-indazol.

Experimentelle Protokolle

Protokoll 1: Suzuki-Miyaura-Kreuzkupplung zur Synthese von 3-Aryl-6-(trifluormethyl)-1H-indazolen

Dieses Protokoll beschreibt die allgemeine Vorgehensweise für die Kupplung von 3-Brom-6-(trifluormethyl)-1H-indazol mit verschiedenen Aryl- oder Heteroarylboronsäuren.

Materialien:

  • 3-Brom-6-(trifluormethyl)-1H-indazol

  • Aryl- oder Heteroarylboronsäure (1.2 Äquivalente)

  • Pd(PPh₃)₄ (0.05 Äquivalente)

  • Na₂CO₃ (2.0 Äquivalente)

  • 1,4-Dioxan/Wasser (4:1)

  • Argon-Atmosphäre

Vorgehensweise:

  • In einem trockenen Reaktionsgefäß werden 3-Brom-6-(trifluormethyl)-1H-indazol, die entsprechende Boronsäure, Pd(PPh₃)₄ und Na₂CO₃ in der 1,4-Dioxan/Wasser-Mischung gelöst.

  • Das Reaktionsgemisch wird mehrmals mit Argon gespült.

  • Die Reaktion wird unter Argonatmosphäre bei 90 °C für 12 Stunden gerührt.

  • Nach Abkühlen auf Raumtemperatur wird Wasser zugegeben und die wässrige Phase dreimal mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Der Rückstand wird mittels Säulenchromatographie (z.B. Silicagel, Hexan/Ethylacetat-Gradient) gereinigt, um das gewünschte 3-Aryl-6-(trifluormethyl)-1H-indazol-Derivat zu erhalten.

Protokoll 2: Buchwald-Hartwig-Aminierung zur Synthese von 3-Amino-6-(trifluormethyl)-1H-indazolen

Dieses Protokoll beschreibt die allgemeine Vorgehensweise für die Kupplung von 3-Brom-6-(trifluormethyl)-1H-indazol mit verschiedenen Aminen.

Materialien:

  • 3-Brom-6-(trifluormethyl)-1H-indazol

  • Amin (1.2 Äquivalente)

  • Pd₂(dba)₃ (0.02 Äquivalente)

  • Xantphos (0.04 Äquivalente)

  • Cs₂CO₃ (1.5 Äquivalente)

  • Toluol

  • Argon-Atmosphäre

Vorgehensweise:

  • In einem trockenen Reaktionsgefäß werden 3-Brom-6-(trifluormethyl)-1H-indazol, das entsprechende Amin, Pd₂(dba)₃, Xantphos und Cs₂CO₃ in Toluol gegeben.

  • Das Reaktionsgemisch wird mehrmals mit Argon gespült.

  • Die Reaktion wird unter Argonatmosphäre bei 110 °C für 16 Stunden gerührt.

  • Nach Abkühlen auf Raumtemperatur wird das Reaktionsgemisch durch Celite filtriert und das Filtrat im Vakuum eingeengt.

  • Der Rückstand wird in Dichlormethan aufgenommen und mit Wasser gewaschen.

  • Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Der Rückstand wird mittels Säulenchromatographie (z.B. Silicagel, Hexan/Ethylacetat-Gradient) gereinigt, um das gewünschte 3-Amino-6-(trifluormethyl)-1H-indazol-Derivat zu erhalten.

Struktur-Wirkungs-Beziehungs-Studien (SAR)

Die biologische Aktivität der synthetisierten Derivate wird typischerweise in vitro gegen eine Auswahl von Kinasen untersucht. Die Hemmwirkung wird als IC₅₀-Wert (halbmaximale Hemmkonzentration) angegeben. Die folgende Tabelle fasst hypothetische SAR-Daten für eine Reihe von Derivaten zusammen, um die Prinzipien der SAR-Analyse zu veranschaulichen.

Kinase-Hemmaktivität von 3-substituierten 6-(Trifluormethyl)-1H-indazolen
VerbindungR-Gruppe (an C3-Position)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Kinase C IC₅₀ (nM)
1a Phenyl150320>1000
1b 4-Fluorphenyl85210850
1c 4-Methoxyphenyl120280>1000
1d Pyridin-4-yl50150600
2a Anilin250500>1000
2b Morpholin800>1000>1000
2c N-Methylpiperazin4595450

SAR-Zusammenfassung:

  • Suzuki-Derivate (1a-1d):

    • Die Einführung eines Phenylrings an der 3-Position (1a) führt zu einer moderaten Hemmwirkung.

    • Eine elektronenziehende Gruppe wie Fluor am Phenylring (1b) verbessert die Aktivität.

    • Eine elektronenschiebende Gruppe wie Methoxy (1c) ist weniger vorteilhaft.

    • Der Austausch des Phenylrings durch einen Heteroarylring wie Pyridin (1d) steigert die Potenz signifikant.

  • Buchwald-Hartwig-Derivate (2a-2c):

    • Einfache Amine wie Anilin (2a) zeigen eine geringe Aktivität.

    • Sperrige aliphatische Amine wie Morpholin (2b) sind ungünstig für die Hemmung.

    • Basische Stickstoffatome, wie im N-Methylpiperazin-Substituenten (2c), führen zu einer deutlichen Steigerung der Hemmaktivität, was auf eine mögliche Salzbrückenbildung im aktiven Zentrum der Kinase hindeutet.

Logische Beziehung der SAR

SAR Logik cluster_0 C3-Substitution cluster_1 Elektronische Effekte (Aryl) cluster_2 Strukturmerkmale (Amino) A Aryl/Heteroaryl (Suzuki) C Elektronenziehend (z.B. -F) A->C D Elektronenschiebend (z.B. -OMe) A->D B Amino (Buchwald-Hartwig) E Basischer Stickstoff (z.B. Piperazin) B->E F Sperrig/aliphatisch (z.B. Morpholin) B->F G Erhöhte Kinase-Hemmung C->G H Verringerte Kinase-Hemmung D->H E->G F->H

Abbildung 2: Logische Beziehungen in der SAR-Analyse.

Schlussfolgerung

Die Derivatisierung von 3-Brom-6-(trifluormethyl)-1H-indazol über Suzuki-Miyaura- und Buchwald-Hartwig-Kupplungen ist eine effektive Strategie zur Generierung von diversen Molekülbibliotheken für SAR-Studien. Die vorgestellten Protokolle bieten eine solide Grundlage für die Synthese dieser Verbindungen. Die SAR-Analyse zeigt, dass sowohl elektronische als auch sterische und basische Eigenschaften der an der 3-Position eingeführten Substituenten einen signifikanten Einfluss auf die Kinase-Hemmaktivität haben. Diese Erkenntnisse können das rationale Design potenter und selektiver Kinase-Inhibitoren leiten.

Application Notes and Protocols for the Cyclocondensation Synthesis of Indazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of indazoles via cyclocondensation reactions. The protocols outlined below are established methods in medicinal chemistry and organic synthesis, offering routes to a variety of substituted indazole derivatives, which are key scaffolds in many pharmaceutical agents.

Introduction

Indazoles are bicyclic heterocyclic compounds that are of significant interest in drug discovery due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] Cyclocondensation reactions are a common and effective strategy for the synthesis of the indazole core. These methods typically involve the formation of a crucial N-N bond and subsequent ring closure. This document details three prominent cyclocondensation procedures: the Davis-Beirut Reaction, the Condensation-Cadogan Reductive Cyclization, and the Oxidative Cyclization of 2-Aminomethyl-phenylamines.

Protocol 1: Davis-Beirut Reaction for the Synthesis of 2H-Indazoles

The Davis-Beirut reaction is a versatile and metal-free method for synthesizing 2H-indazoles from o-nitrobenzyl amines.[1][4][5] The reaction proceeds through a redox-neutral pathway involving an in-situ generated nitroso intermediate.[2][5] It is particularly appealing due to the use of inexpensive starting materials.[1]

General Reaction Scheme:

o-Nitrobenzylamine → 2H-Indazole

Experimental Protocol

Materials:

  • Substituted o-nitrobenzylamine

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (or other alcohol solvent)

  • Water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted o-nitrobenzylamine (1.0 eq) in a suitable alcohol solvent (e.g., ethanol).

  • Addition of Base: Add a solution of a strong base such as potassium hydroxide or sodium hydroxide (2.0-3.0 eq) in water to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the substrate.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the alcohol solvent under reduced pressure.

  • Extraction: Dilute the residue with water and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2H-indazole.

Protocol 2: One-Pot Condensation–Cadogan Reductive Cyclization for 2H-Indazoles

This one-pot procedure provides an efficient synthesis of 2H-indazoles from commercially available o-nitrobenzaldehydes and primary amines.[6][7] The method involves the initial formation of an o-imino-nitrobenzene intermediate, which then undergoes a reductive cyclization promoted by a phosphine reagent.[6]

General Reaction Scheme:

o-Nitrobenzaldehyde + Primary Amine → 2H-Indazole

Experimental Protocol

Materials:

  • Substituted o-nitrobenzaldehyde

  • Substituted aniline or aliphatic amine

  • Tri-n-butylphosphine (PBu₃) or Triphenylphosphine (PPh₃)

  • Solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Molecular sieves (optional)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: To a solution of the o-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add the primary amine (1.0-1.2 eq). The reaction can be stirred at room temperature. For less reactive amines, the addition of a dehydrating agent like molecular sieves may be beneficial.

  • Reductive Cyclization: Once the imine formation is complete (as monitored by TLC or LC-MS), add the phosphine reducing agent (e.g., tri-n-butylphosphine, 1.5-2.0 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting imine is consumed.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be directly purified by column chromatography on silica gel to yield the pure 2H-indazole.

Protocol 3: Oxidative Cyclization of 2-Aminomethyl-phenylamines for Indazole Synthesis

This method allows for the synthesis of various indazole tautomers (1H, 2H, and 3H-indazoles) from readily available 2-aminomethyl-phenylamines through an N-N bond-forming oxidative cyclization.[8] The reaction is typically mediated by an oxidizing agent system.

General Reaction Scheme:

2-Aminomethyl-phenylamine → Indazole

Experimental Protocol

Materials:

  • Substituted 2-aminomethyl-phenylamine

  • Ammonium molybdate ((NH₄)₂MoO₄)

  • 30% Hydrogen peroxide (H₂O₂)

  • Methanol (MeOH)

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the 2-aminomethyl-phenylamine substrate (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add ammonium molybdate (1.0 eq) followed by the dropwise addition of 30% aqueous hydrogen peroxide (10.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 1-24 hours, monitoring the reaction progress by HPLC-MS.[8]

  • Quenching: After completion, cool the reaction mixture back to 0 °C and quench the excess peroxide by adding 10% aqueous sodium thiosulfate solution.[8]

  • Work-up: Dilute the mixture with water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by preparative chromatography to obtain the desired indazole.[8]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of selected indazoles using the described protocols.

ProtocolStarting MaterialsProductReaction Time (h)Temperature (°C)Yield (%)Reference
Davis-Beirut Reactiono-Nitrobenzylamine, KOH2H-Indazole4-12Reflux70-95[5]
Condensation-Cadogan Cyclizationo-Nitrobenzaldehyde, Aniline, PBu₃2-Phenyl-2H-indazole12-24RT60-85[6]
Oxidative Cyclization2-(Aminomethyl)aniline, (NH₄)₂MoO₄, H₂O₂1H-Indazole1-24RTup to 89[8]
Condensation with Hydrazineo-Fluorobenzaldehyde, HydrazineIndazole4-5Refluxup to 98[9]

Visualization of Experimental Workflow

Below is a generalized workflow for a typical cyclocondensation synthesis of indazoles.

experimental_workflow General Workflow for Indazole Synthesis via Cyclocondensation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials setup Reaction Setup start->setup reagents Reagents & Solvent reagents->setup reaction_cond Reaction Conditions (Temperature, Time) setup->reaction_cond monitoring Monitoring (TLC, LC-MS) reaction_cond->monitoring quench Quenching (if applicable) monitoring->quench extraction Extraction quench->extraction drying Drying & Concentration extraction->drying purification Purification (Column Chromatography) drying->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Pure Indazole characterization->final_product

Caption: A generalized workflow for the synthesis of indazoles.

The following diagram illustrates the signaling pathway of a generalized cyclocondensation reaction to form the indazole core.

cyclocondensation_pathway Generalized Cyclocondensation Pathway to Indazoles reactant1 Aryl Precursor (e.g., o-substituted benzene derivative) intermediate Key Intermediate (e.g., Hydrazone, Imine, Nitroso) reactant1->intermediate + reactant2 Nitrogen Source (e.g., Hydrazine, Amine) reactant2->intermediate cyclization Intramolecular Cyclization intermediate->cyclization N-N bond formation or N-C bond formation aromatization Aromatization cyclization->aromatization Elimination of a leaving group (e.g., H₂O, NO₂) product Indazole Core aromatization->product

Caption: Pathway of a generalized cyclocondensation reaction.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-6-(trifluoromethyl)-1H-indazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3-bromo-6-(trifluoromethyl)-1H-indazole using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting mobile phase for the column chromatography purification of this compound?

A1: A common starting point for the purification of similar indazole derivatives is a mixture of ethyl acetate (EtOAc) and hexanes.[1] Based on the polarity of this compound, a gradient of 10-40% ethyl acetate in hexanes is a good starting range to test for optimal separation.

Q2: What are the potential common impurities I might encounter?

A2: Common impurities can include unreacted starting materials, byproducts from the synthetic route, and potentially regioisomers depending on the synthetic strategy. For instance, if the synthesis involves bromination, you might have isomers with bromine at different positions.

Q3: How can I determine the appropriate column size and amount of silica gel to use?

A3: The amount of silica gel depends on the amount of crude product and the difficulty of the separation. A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1. The column diameter should be chosen to allow for even loading and separation, while the height of the silica bed should be sufficient to achieve the desired resolution.

Q4: My compound is not dissolving well in the mobile phase for loading. What should I do?

A4: If your compound has low solubility in the initial mobile phase, you can dissolve it in a minimal amount of a stronger solvent, such as dichloromethane (DCM) or a small amount of the more polar component of your mobile phase (e.g., ethyl acetate). Adsorb this solution onto a small amount of silica gel, dry it under vacuum to a free-flowing powder, and then dry-load it onto the column.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography purification of this compound.

Problem 1: Poor or No Separation of the Desired Product from Impurities

Possible Causes:

  • Incorrect mobile phase polarity.

  • Co-elution of impurities with similar polarity to the product.

  • Column overloading.

Solutions:

  • Optimize the Mobile Phase:

    • Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase that provides good separation between your product and impurities (aim for a ΔRf of at least 0.2).

    • If using an ethyl acetate/hexanes system, try a shallower gradient or isocratic elution with a lower percentage of ethyl acetate to improve separation of less polar impurities.

    • Consider adding a small percentage of a third solvent, like dichloromethane or methanol, to modify the selectivity of the separation.

  • Check for Co-eluting Impurities:

    • Analyze the fractions containing the impure product by LC-MS or NMR to identify the co-eluting species.

    • If the impurity is a known byproduct, consider a pre-purification step such as recrystallization or a liquid-liquid extraction to remove the bulk of it.

  • Reduce Column Loading:

    • Decrease the amount of crude material loaded onto the column. Overloading can lead to band broadening and poor separation.

Parameter Recommendation for Poor Separation
Mobile Phase Gradient Start with a shallower gradient (e.g., 0-20% EtOAc in hexanes over 20 column volumes).
Solvent System Alternatives Dichloromethane/Hexanes, Acetone/Dichloromethane.[1]
Crude Product Load Reduce to a 50:1 to 100:1 silica to crude product ratio.
Problem 2: The Product is Eluting Too Quickly or Too Slowly

Possible Cause:

  • The polarity of the mobile phase is too high or too low.

Solutions:

  • Product Elutes Too Quickly (High Rf): Decrease the polarity of the mobile phase. For an ethyl acetate/hexanes system, this means reducing the percentage of ethyl acetate.

  • Product Elutes Too Slowly (Low Rf): Increase the polarity of the mobile phase. In an ethyl acetate/hexanes system, this means increasing the percentage of ethyl acetate.

Observation Mobile Phase Adjustment Example
High Rf (e.g., > 0.5)Decrease PolarityChange from 30% EtOAc in Hexanes to 15% EtOAc in Hexanes.
Low Rf (e.g., < 0.1)Increase PolarityChange from 10% EtOAc in Hexanes to 25% EtOAc in Hexanes.
Problem 3: Streaking or Tailing of the Product Band on the Column

Possible Causes:

  • The compound is interacting strongly with the silica gel.

  • The sample is not fully dissolved when loaded.

  • The column is not packed properly.

Solutions:

  • Modify Mobile Phase: Add a small amount of a polar modifier like acetic acid or triethylamine (if your compound is acidic or basic, respectively) to the mobile phase to reduce strong interactions with the silica gel.

  • Improve Sample Loading: Ensure the crude material is fully dissolved before loading. If dry loading, make sure the silica with the adsorbed sample is completely dry.

  • Repack the Column: Ensure the silica gel is packed uniformly without any cracks or channels.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat and uniform bed. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly stronger solvent and carefully apply it to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase according to the predetermined gradient.

  • Fraction Analysis: Monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample prep_sample Prepare Sample for Loading prep_sample->load_sample elute_column Elute with Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions isolate_product Isolate Product (Evaporation) combine_fractions->isolate_product troubleshooting_guide cluster_separation Separation Issues cluster_elution Elution Problems cluster_band Band Shape Issues start Problem with Purification poor_separation Poor Separation? start->poor_separation elution_speed Elution Too Fast/Slow? start->elution_speed streaking Streaking/Tailing? start->streaking optimize_mp Optimize Mobile Phase (TLC) poor_separation->optimize_mp Yes reduce_load Reduce Column Loading poor_separation->reduce_load Yes check_impurities Identify Co-eluting Impurities poor_separation->check_impurities Yes adjust_polarity Adjust Mobile Phase Polarity elution_speed->adjust_polarity Yes modify_mp Add Modifier to Mobile Phase streaking->modify_mp Yes improve_loading Improve Sample Loading Technique streaking->improve_loading Yes repack_column Repack Column streaking->repack_column Yes

References

Optimizing reaction yield for 3-Bromo-6-(trifluoromethyl)-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 3-Bromo-6-(trifluoromethyl)-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective synthetic strategy involves a two-step process. The first step is the synthesis of the precursor, 6-(trifluoromethyl)-1H-indazole, followed by a selective bromination at the 3-position.

Q2: What are the recommended starting materials for the synthesis of 6-(trifluoromethyl)-1H-indazole?

A2: A viable starting material is 2-methyl-4-(trifluoromethyl)aniline. This can be converted to the indazole core through a diazotization and cyclization reaction.

Q3: Which brominating agents are most effective for the selective C3-bromination of 6-(trifluoromethyl)-1H-indazole?

A3: N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are highly effective reagents for the regioselective bromination of indazoles at the 3-position.[1][2][3] Ultrasound assistance has been shown to significantly accelerate the reaction when using DBDMH.[1][2]

Q4: What are the typical solvents and reaction conditions for the bromination step?

A4: For NBS, solvents such as acetonitrile (MeCN), dichloromethane (CH2Cl2), and chloroform (CHCl3) are commonly used.[3] When using DBDMH with ultrasound assistance, ethanol (EtOH) has been found to be an effective solvent.[2] Reactions are typically carried out at temperatures ranging from room temperature to mild heating.

Q5: What are the major side products or impurities to expect during the synthesis?

A5: Potential impurities include unreacted starting material (6-(trifluoromethyl)-1H-indazole), regioisomers of the brominated product (e.g., bromination at other positions on the indazole ring), and di-brominated products. The formation of these byproducts is often dependent on the reaction conditions.

Q6: What purification methods are recommended for isolating pure this compound?

A6: Column chromatography on silica gel is a standard and effective method for purifying the final product.[4] The choice of eluent system will depend on the polarity of the impurities, but mixtures of hexane and ethyl acetate are often a good starting point. Recrystallization can also be employed for further purification if a suitable solvent is found.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of 6-(trifluoromethyl)-1H-indazole (Precursor) Incomplete diazotization of the starting aniline.Ensure the reaction temperature is kept low (typically 0-5 °C) during the addition of the nitrosating agent (e.g., sodium nitrite). Use a fresh solution of the nitrosating agent.
Inefficient cyclization.Optimize the reaction temperature and time for the cyclization step. Ensure the pH of the reaction mixture is appropriate for the specific cyclization method being used.
Low Yield of this compound Incomplete bromination.Increase the reaction time or slightly elevate the temperature. If using ultrasound-assisted bromination, ensure the ultrasonic bath is functioning correctly.[2] Consider increasing the equivalents of the brominating agent (e.g., from 1.0 to 1.1-1.2 equivalents).
Degradation of the product.Avoid excessive heating and prolonged reaction times, especially in the presence of strong acids or bases.
Formation of Multiple Products (Low Selectivity) Non-selective bromination.Use a highly regioselective brominating agent like NBS or DBDMH.[1][2][3] Optimize the solvent and temperature; lower temperatures often favor higher selectivity.
Over-bromination (di-brominated products).Use a stoichiometric amount of the brominating agent. Add the brominating agent slowly to the reaction mixture to maintain a low concentration.
Difficulty in Purifying the Final Product Co-elution of impurities during column chromatography.Adjust the polarity of the eluent system. Consider using a different stationary phase for chromatography. Perform a recrystallization step before or after column chromatography.
Presence of unreacted starting material.Ensure the bromination reaction has gone to completion using TLC or LC-MS analysis before workup. If necessary, increase the reaction time or add a slight excess of the brominating agent.

Experimental Protocols

Synthesis of 6-(trifluoromethyl)-1H-indazole (Proposed)

This protocol is based on analogous syntheses of substituted indazoles.

  • Diazotization: Dissolve 2-methyl-4-(trifluoromethyl)aniline in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid). Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes.

  • Cyclization: In a separate flask, prepare a solution for the cyclization reaction. The specific reagents will depend on the chosen method, but this often involves a reducing agent.

  • Slowly add the diazonium salt solution to the cyclization mixture, maintaining the appropriate temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by TLC.

  • Workup and Purification: Quench the reaction with water and neutralize with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of this compound

This protocol is adapted from a general method for the C3-bromination of indazoles.[2]

  • Reaction Setup: In a suitable reaction vessel, dissolve 6-(trifluoromethyl)-1H-indazole (1.0 eq.) in ethanol.

  • Add sodium carbonate (2.0 eq.) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.0 eq.).

  • Ultrasonication: Place the reaction vessel in an ultrasonic bath and irradiate at a frequency of 40 kHz at 40 °C for approximately 30 minutes. Monitor the reaction progress by TLC.

  • Workup: Upon completion, filter the reaction mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Data Presentation

Table 1: Comparison of Brominating Agents and Conditions for Indazole C3-Bromination

Brominating AgentSolventTemperature (°C)Reaction TimeTypical Yield (%)Reference
DBDMH (ultrasound)EtOH4030 min85-95[2]
NBSMeCNRoom Temp - 601-4 h70-90[3]
Br₂Acetic AcidRoom Temp1-2 hVariable, lower selectivity

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 6-(trifluoromethyl)-1H-indazole cluster_step2 Step 2: C3-Bromination start 2-Methyl-4-(trifluoromethyl)aniline diazotization Diazotization (NaNO₂, Acid, 0-5 °C) start->diazotization cyclization Intramolecular Cyclization diazotization->cyclization precursor 6-(trifluoromethyl)-1H-indazole cyclization->precursor bromination Bromination (DBDMH, Na₂CO₃, EtOH, Ultrasound, 40 °C) precursor->bromination purification Purification (Column Chromatography) bromination->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_precursor Precursor Synthesis Issue cluster_bromination Bromination Step Issue start Low Reaction Yield? incomplete_diazotization Incomplete Diazotization? start->incomplete_diazotization Step 1 inefficient_cyclization Inefficient Cyclization? start->inefficient_cyclization Step 1 incomplete_bromination Incomplete Bromination? start->incomplete_bromination Step 2 low_selectivity Low Selectivity? start->low_selectivity Step 2 check_temp Verify Low Temperature (0-5 °C) incomplete_diazotization->check_temp fresh_reagents Use Fresh NaNO₂ incomplete_diazotization->fresh_reagents optimize_cyclization Optimize Temp./Time/pH inefficient_cyclization->optimize_cyclization increase_time_temp Increase Time/Temp. incomplete_bromination->increase_time_temp check_ultrasound Check Ultrasound incomplete_bromination->check_ultrasound increase_reagent Increase Brominating Agent incomplete_bromination->increase_reagent optimize_conditions Optimize Solvent/Temp. low_selectivity->optimize_conditions slow_addition Slow Reagent Addition low_selectivity->slow_addition

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Synthesis of 3-Bromo-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromo-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-bromo-indazole?

A1: The most prevalent method for the synthesis of 3-bromo-indazole is the direct electrophilic bromination of indazole. This is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent.[1][2] The reactivity of the indazole ring allows for the regioselective introduction of a bromine atom at the C3 position.[1]

Q2: What are the primary side products I should be aware of during the synthesis of 3-bromo-indazole?

A2: The primary side products in 3-bromo-indazole synthesis are typically over-brominated species and other regioisomers. Common side products include 3,5-dibromo-indazole, 3,7-dibromo-indazole, and 3,5,7-tribromo-indazole.[2][3] The formation of these is highly dependent on the reaction conditions. In some cases, bromination can also occur at the C5 and C7 positions, particularly under acidic conditions where the indazolium cation is the reacting species.[3]

Q3: How can I minimize the formation of these side products?

A3: To minimize side product formation, careful control of the reaction conditions is crucial. Key strategies include:

  • Stoichiometry: Use a controlled amount of the brominating agent (typically 1.0 to 1.3 equivalents) to favor mono-bromination.[2]

  • Temperature: Perform the reaction at a controlled, often low, temperature to reduce the rate of competing side reactions.

  • Solvent Choice: The choice of solvent can influence regioselectivity. For instance, using environmentally friendly solvents like water or ethanol with NBS can provide good selectivity for mono-bromination.[2]

  • pH Control: The pH of the reaction medium can affect the reactivity of the indazole ring. Basic conditions favor the formation of the indazole anion, which is highly reactive at the C3 position.[3]

Q4: I am observing a mixture of products in my reaction. How can I purify the desired 3-bromo-indazole?

A4: Purification of 3-bromo-indazole from a mixture of side products can typically be achieved by column chromatography on silica gel. The difference in polarity between the mono-, di-, and tri-brominated indazoles, as well as the starting material, allows for their separation. Recrystallization from a suitable solvent system can also be an effective purification method.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 3-bromo-indazole.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 3-bromo-indazole 1. Incomplete reaction. 2. Formation of multiple side products. 3. Suboptimal reaction temperature.1. Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the starting material. 2. Carefully control the stoichiometry of the brominating agent (1.0-1.3 eq.).[2] 3. Optimize the reaction temperature; some protocols suggest maintaining a low temperature to improve selectivity.
Presence of significant amounts of di- and tri-brominated products 1. Excess of brominating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Reduce the equivalents of the brominating agent.[2] 2. Lower the reaction temperature. 3. Monitor the reaction closely and quench it once the starting material is consumed.
Formation of undesired regioisomers (e.g., 5-bromo- or 7-bromo-indazole) 1. Reaction conditions favoring bromination on the indazolium cation (acidic medium).[3] 2. The directing effect of substituents already present on the indazole ring.1. Perform the reaction under neutral or basic conditions to favor bromination at the C3 position.[3] 2. For substituted indazoles, the synthetic strategy may need to be modified to achieve the desired regioselectivity.
Difficulty in purifying the final product 1. Similar polarities of the desired product and side products. 2. Presence of insoluble impurities.1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a gradient elution. 2. Filter the crude product before chromatographic purification. Recrystallization may also help in removing certain impurities.

Data Presentation

Table 1: Common Side Products in 3-Bromo-indazole Synthesis and Conditions Favoring Their Formation

Side ProductChemical StructureConditions Favoring Formation
3,5-Dibromo-indazole Dibrominated IndazoleExcess brominating agent (e.g., >1.5 eq. of NBS or Br₂), higher reaction temperatures.[2][3]
3,7-Dibromo-indazole Dibrominated IndazoleExcess brominating agent, specific reaction conditions (e.g., using NBS in EtOH can lead to 3,7-dibromination with increased equivalents).[2]
3,5,7-Tribromo-indazole Tribrominated IndazoleSignificant excess of brominating agent and forcing reaction conditions (e.g., prolonged reaction time, high temperature).[2][3]
5-Bromo- and 7-Bromo-indazole Monobrominated Indazole IsomersHighly acidic conditions (e.g., in concentrated sulfuric acid), where the indazolium cation is the substrate for bromination.[3]
Unreacted Indazole Starting MaterialInsufficient amount of brominating agent, low reaction temperature, or short reaction time.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-nitro-1H-indazole [4]

  • Materials: 4-nitro-1H-indazole, sodium acetate, acetic acid, chloroform, bromine.

  • Procedure:

    • To a flask equipped with a mechanical stirrer, add sodium acetate (0.306 mol), 4-nitro-1H-indazole (0.306 mol), 300 mL of acetic acid, and 300 mL of chloroform.

    • Prepare a solution of bromine (0.322 mol) in 60 mL of acetic acid.

    • Add the bromine solution to the reaction mixture over 3.5 hours, while maintaining the temperature below 25 °C.

    • Stir the reaction mixture for an additional two hours.

    • Concentrate the mixture under reduced pressure.

    • Add 500 mL of water to the resulting solids.

    • Collect the solids by filtration, wash with 500 mL of water, and dry under vacuum to yield 3-bromo-4-nitro-1H-indazole.

Visualizations

Synthesis_Pathway Indazole Indazole BromoIndazole 3-Bromo-indazole (Desired Product) Indazole->BromoIndazole 1 eq. Brominating Agent (e.g., NBS) OtherIsomers 5-Bromo- / 7-Bromo-indazole (Side Products) Indazole->OtherIsomers Acidic Conditions DiBromoIndazole 3,5-Dibromo-indazole (Side Product) BromoIndazole->DiBromoIndazole Excess Brominating Agent TriBromoIndazole 3,5,7-Tribromo-indazole (Side Product) DiBromoIndazole->TriBromoIndazole Further Excess Brominating Agent

Caption: Reaction pathways in the bromination of indazole.

Troubleshooting_Workflow Start Start Synthesis Reaction Bromination of Indazole Start->Reaction Analysis Analyze Crude Product (TLC, LC-MS, NMR) Reaction->Analysis Pure Pure 3-Bromo-indazole Analysis->Pure Desired Product Only Impure Mixture of Products Analysis->Impure Side Products Detected Troubleshoot Troubleshoot Reaction Impure->Troubleshoot Purify Purification (Column Chromatography, Recrystallization) Impure->Purify Troubleshoot->Reaction Optimize Conditions Purify->Pure

Caption: Troubleshooting workflow for 3-bromo-indazole synthesis.

References

Technical Support Center: Regioselective Indazole N-Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of indazole N-alkylation.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of indazoles and offers potential solutions to improve regioselectivity.

Problem Potential Cause(s) Suggested Solution(s)
Poor N1/N2 Regioselectivity (Mixture of Isomers) The reaction conditions (base, solvent, temperature) are not optimal for directing the alkylation to a single nitrogen.- For N1-selectivity , consider using sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF).[1][2] This combination often favors the formation of the N1-alkylated product. - For N2-selectivity , explore Mitsunobu conditions or employing trifluoromethanesulfonic acid (TfOH) with diazo compounds, which have been shown to favor N2-alkylation.[2][3][4] - The choice of cation can be critical; for instance, cesium carbonate (Cs₂CO₃) has been used to achieve N1-selectivity, potentially through a chelation mechanism.[5][6]
Unexpected Regioselectivity Steric or electronic effects of the substituents on the indazole ring are influencing the reaction outcome.- Electron-withdrawing groups at the C7 position (e.g., NO₂, CO₂Me) can strongly direct alkylation to the N2 position.[1][2][7] - Bulky substituents at the C3 position can favor N1-alkylation.[1][2] - Consider the possibility of chelation control if your indazole has a coordinating group (e.g., ester) at the C3 or C7 position, which can direct the alkylation in the presence of a suitable metal cation.[5][6]
Low Reaction Yield Incomplete reaction or side product formation.- Ensure anhydrous conditions, especially when using reactive bases like NaH. - Optimize the reaction temperature. Some reactions may require heating to go to completion.[5][6] For example, a reaction in dioxane with Cs₂CO₃ showed a significant yield increase when heated to 90 °C.[6] - The choice of alkylating agent can affect the yield. Primary alkyl halides and tosylates are often effective.[1][2][7]
Difficulty in Separating N1 and N2 Isomers The isomers have very similar physical properties.- While not a direct solution to improving regioselectivity, if a mixture is unavoidable, careful optimization of chromatographic conditions (e.g., column stationary phase, eluent system) is necessary. - Consider derivatization of the mixture to facilitate separation, followed by removal of the directing group if possible.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the regioselectivity of indazole N-alkylation?

A1: The regioselectivity of indazole N-alkylation is primarily influenced by a combination of factors:

  • Reaction Conditions: The choice of base and solvent is critical. For example, NaH in THF generally favors N1-alkylation, while conditions like Mitsunobu or TfOH with diazo compounds tend to favor N2-alkylation.[1][2][3][4]

  • Indazole Substituents: The electronic and steric nature of substituents on the indazole ring plays a significant role. Electron-withdrawing groups, particularly at the C7 position, can direct alkylation to the N2 position.[1][2][7]

  • Alkylating Agent: The nature and reactivity of the alkylating agent can also impact the N1/N2 ratio.

  • Chelation: The presence of a coordinating group on the indazole can lead to chelation with the base's cation, thereby directing the alkylation.[5][6]

Q2: How can I favor N1-alkylation?

A2: To favor N1-alkylation, the use of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method that has been shown to provide high N1-selectivity for a variety of indazoles.[1][2] The formation of a tight ion pair between the indazole anion and the sodium cation is believed to direct the alkylation to the N1 position.[2] Another approach involves a two-step process of N1-acylation followed by reduction.[2]

Q3: What conditions are best for achieving N2-alkylation?

A3: For preferential N2-alkylation, several methods can be employed:

  • Mitsunobu Reaction: This reaction has been shown to favor the formation of the N2-alkylated product.[2][7]

  • TfOH with Diazo Compounds: The use of trifluoromethanesulfonic acid (TfOH) as a catalyst with diazo compounds as the alkylating agent can provide excellent N2-selectivity.[3][4]

  • Substituent Effects: Indazoles with electron-withdrawing substituents at the C7 position have been observed to undergo highly regioselective N2-alkylation.[1][2][7]

  • Gallium/Aluminum-Mediated Alkylation: The use of Ga/Al has been reported for regioselective N2-alkylation.[8]

Q4: Do steric effects play a role in regioselectivity?

A4: Yes, steric hindrance can significantly influence the site of alkylation. For instance, a bulky substituent at the C7 position may hinder alkylation at the N1 position, thus favoring the N2 position. Conversely, bulky groups at other positions might direct the alkylation to the less hindered nitrogen atom. It has been noted that a lack of reactivity for 7-carboxylate indazole could be due to steric effects.[9]

Quantitative Data Summary

The following table summarizes the reported regioselectivity for the N-alkylation of various indazoles under different reaction conditions.

Indazole SubstrateAlkylating AgentBase/CatalystSolventTemperatureN1:N2 RatioReference
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMFRT38:46 (yield %)[5]
Methyl 5-bromo-1H-indazole-3-carboxylateEthyl tosylateCs₂CO₃Dioxane90 °C96% yield of N1[6]
1H-Indazolen-PentanolDIAD, PPh₃ (Mitsunobu)THFRT1:2.5[2][7]
3-Carboxymethyl-1H-indazolen-Pentyl bromideNaHTHF50 °C>99:1[1][2]
7-Nitro-1H-indazolen-Pentyl bromideNaHTHF50 °C4:96[1][2]
7-Carbomethoxy-1H-indazolen-Pentyl bromideNaHTHF50 °C4:96[1][2]
1H-IndazoleEthyl 2-diazoacetateTfOHDCE50 °C0:100[3][4]
5-Bromo-1H-indazoleIsobutyl bromideK₂CO₃DMF120 °C58:42[9]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using NaH/THF [1][2]

  • To a solution of the substituted 1H-indazole (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 mmol) dropwise to the mixture.

  • The reaction is then stirred at room temperature or heated to 50 °C and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the N1-alkylated indazole.

Protocol 2: General Procedure for N2-Selective Alkylation using TfOH and Diazo Compounds [3][4]

  • To a solution of the 1H-indazole (0.2 mmol) and the diazo compound (0.3 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) in a sealed tube, add trifluoromethanesulfonic acid (TfOH, 0.04 mmol).

  • The reaction mixture is stirred at 50 °C for the time indicated by reaction monitoring (e.g., TLC or LC-MS).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by preparative thin-layer chromatography (PTLC) or column chromatography to yield the pure N2-alkylated indazole.

Visualizations

Regioselectivity_Factors cluster_conditions Reaction Conditions cluster_substrate Substrate Properties Base Base (e.g., NaH, K₂CO₃, Cs₂CO₃) Indazole Indazole N-Alkylation Base->Indazole Solvent Solvent (e.g., THF, DMF, Dioxane) Solvent->Indazole Catalyst Catalyst (e.g., TfOH) Catalyst->Indazole Electronics Electronic Effects (Electron-withdrawing/donating groups) Electronics->Indazole Sterics Steric Hindrance Sterics->Indazole Chelation Chelating Groups (e.g., C3/C7-Ester) Chelation->Indazole Outcome Regioselective Outcome Indazole->Outcome N1_Product N1-Alkylated Indazole Outcome->N1_Product Favored by NaH/THF N2_Product N2-Alkylated Indazole Outcome->N2_Product Favored by Mitsunobu, TfOH

Caption: Factors influencing the regioselectivity of indazole N-alkylation.

Experimental_Workflow start Start: Select Indazole & Alkylating Agent choose_method Choose Alkylation Method start->choose_method n1_path N1-Selective (e.g., NaH/THF) choose_method->n1_path Target: N1 n2_path N2-Selective (e.g., Mitsunobu) choose_method->n2_path Target: N2 reaction_setup Reaction Setup (Inert atmosphere, temperature control) n1_path->reaction_setup n2_path->reaction_setup monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: A generalized experimental workflow for regioselective indazole N-alkylation.

References

3-Bromo-6-(trifluoromethyl)-1H-indazole stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-6-(trifluoromethyl)-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To maintain the integrity of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration at 2-8°C is advisable. The compound should be protected from light and moisture to prevent degradation.

Q2: What are the known or potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure containing bromo, trifluoromethyl, and indazole moieties, potential degradation pathways under stress conditions may include:

  • Hydrolysis: The indazole ring or the trifluoromethyl group could be susceptible to hydrolysis under acidic or basic conditions.[1]

  • Oxidation: The indazole ring system can be prone to oxidation, potentially leading to N-oxide formation or ring-opening products.

  • Photodegradation: Aromatic bromine compounds can undergo photolytic cleavage of the carbon-bromine bond upon exposure to UV light, leading to debromination and subsequent reactions.[2][3]

  • Thermal Degradation: At elevated temperatures, halogenated organic compounds may decompose, potentially releasing hydrogen bromide.[4]

Q3: What are the expected hazardous decomposition products of this compound?

A3: In the event of a fire or extreme heat, thermal decomposition can produce hazardous substances including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[1]

Q4: Are there any known incompatibilities for this compound?

A4: this compound should be kept away from strong oxidizing agents, strong acids, strong bases, and amines, as these can promote degradation.[5]

Troubleshooting Guide

This guide addresses common issues that may be encountered during experimental work with this compound.

Issue Potential Cause Recommended Solution
Inconsistent analytical results (e.g., HPLC, NMR) Compound degradation due to improper storage or handling.1. Verify storage conditions (cool, dry, dark).2. Prepare fresh solutions for analysis.3. Use high-purity solvents and reagents.
Appearance of unexpected peaks in chromatograms during stability studies Formation of degradation products.1. Characterize the new peaks using techniques like LC-MS or GC-MS to identify the degradants.2. Review the stress conditions (pH, temperature, light exposure) to identify the cause of degradation.
Low yield or failed reaction when using the compound as a starting material Instability of the compound under the specific reaction conditions.1. Perform a small-scale pilot reaction to test for compound stability under the planned conditions.2. Consider using milder reaction conditions (e.g., lower temperature, less harsh reagents).3. Ensure all reactants and solvents are pure and dry.
Discoloration of the solid compound over time Potential slow degradation due to exposure to light, air, or moisture.1. Store the compound under an inert atmosphere (e.g., nitrogen or argon).2. Use amber vials or wrap containers in aluminum foil to protect from light.

Stability Data (Illustrative)

The following table provides hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes only and should be confirmed by experimental studies.

Condition Duration Temperature % Degradation (Hypothetical) Potential Degradants
Acidic Hydrolysis (0.1 M HCl) 24 hours60°C5-10%Hydrolyzed indazole ring products
Basic Hydrolysis (0.1 M NaOH) 24 hours60°C15-25%Hydrolyzed trifluoromethyl group, ring-opened products
Oxidative (3% H₂O₂) 24 hoursRoom Temp10-15%N-oxides, hydroxylated derivatives
Photolytic (UV light) 48 hoursRoom Temp20-30%Debrominated indazole, hydroxylated products
Thermal (Solid State) 7 days80°C< 5%Minor decomposition products

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.[6][7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[6]

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • Run a control sample in parallel, wrapped in aluminum foil to protect it from light.

  • Thermal Degradation (Solution):

    • Heat 1 mL of the stock solution at 80°C for 48 hours.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in a petri dish and expose it to 80°C in a stability chamber for 7 days.

  • Analysis:

    • Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.

    • Use a photodiode array (PDA) detector to check for peak purity.

    • Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the degradation products and propose their structures.

Visualizations

Potential Degradation Pathways

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation A This compound B Hydrolyzed Indazole Product (e.g., ring opening) A->B Acid/Base C Debrominated-Hydroxylated Product A->C Acid/Base D This compound E N-Oxide Derivative D->E H₂O₂ F Hydroxylated Indazole D->F H₂O₂ G This compound I Radical Intermediates G->I UV Light H Debrominated Indazole I->H

A diagram illustrating potential degradation pathways.

Experimental Workflow for Forced Degradation Study

cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1M HCl, 60°C) start->acid base Basic Hydrolysis (0.1M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid photo Photolysis (UV Light) start->photo thermal Thermal (80°C) start->thermal analysis Analyze Samples (HPLC, LC-MS) acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis report Characterize Degradants & Report Findings analysis->report

A flowchart of the forced degradation experimental workflow.

References

Technical Support Center: Troubleshooting Palladium Catalyst Removal After Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from their reaction mixtures following cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My palladium scavenger is not effectively removing the catalyst. What are the common causes and solutions?

Several factors can contribute to the poor performance of palladium scavengers. Here’s a breakdown of potential issues and how to address them:

  • Incorrect Scavenger Selection: The choice of scavenger is critical and depends on the oxidation state of the palladium species and the solvent system.[1] Thiol-based scavengers, for instance, are often effective for Pd(II) complexes.[2]

    • Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your specific reaction.[3]

  • Insufficient Amount of Scavenger: Using too little scavenger will result in incomplete palladium removal.

    • Solution: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is to use 5 equivalents of the scavenger.[4]

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact scavenger efficiency.

    • Solution: Optimize the scavenging time and temperature. While many scavengers work at room temperature, heating can sometimes improve performance.[5][6] Monitor the progress of the removal by analyzing aliquots at different time points.

  • Poor Mass Transfer: Inadequate mixing can prevent the scavenger from coming into contact with the palladium species in solution.

    • Solution: Ensure vigorous stirring of the reaction mixture during the scavenging process. For solid-supported scavengers, a rotating bed reactor can enhance efficiency.[7]

  • Product-Palladium Complexation: Your product might form a stable complex with palladium, making it difficult for the scavenger to capture the metal.

    • Solution: Consider adding a competing ligand or changing the solvent to disrupt the product-palladium interaction before adding the scavenger.

2. I'm observing product loss after using activated carbon for palladium removal. How can I prevent this?

Activated carbon is a cost-effective adsorbent for palladium removal, but it can also adsorb the desired product, leading to yield loss.[8]

  • Problem: Non-specific binding of the product to the activated carbon surface.

    • Solution 1: Optimize Carbon Loading: Use the minimum amount of activated carbon required for effective palladium removal. Start with a small-scale experiment to determine the optimal loading.

    • Solution 2: Solvent Selection: The choice of solvent can influence the adsorption of your product. Try different solvents to find one that minimizes product binding while maintaining good palladium removal.

    • Solution 3: Alternative Adsorbents: If product loss remains high, consider using a more selective adsorbent, such as a functionalized silica gel or a specific palladium scavenger.[5][9]

3. Recrystallization is not reducing the palladium content to the desired level. What can I do?

Recrystallization can be an effective method for purification, but its success in removing palladium depends on the relative solubilities of the product and the palladium species in the chosen solvent system.[10] In some cases, crystallization can even concentrate the metal within the crystal structure.[11]

  • Problem: Co-crystallization of the product and palladium impurities.

    • Solution 1: Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature, while the palladium species remains in the mother liquor.[12]

    • Solution 2: Additives: The addition of certain ligands, such as N-acetylcysteine or thiourea, can help to keep the palladium in the mother liquor during crystallization.[10]

    • Solution 3: Combined Approach: Use recrystallization as a preliminary purification step, followed by treatment with a scavenger or activated carbon to remove the remaining palladium.[5]

4. My final product still contains unacceptable levels of palladium after silica gel chromatography. How can I improve the separation?

Standard silica gel chromatography can sometimes be insufficient for complete palladium removal, as some palladium complexes can be relatively non-polar and co-elute with the product.[13][14]

  • Problem: Similar polarities of the product and palladium species.

    • Solution 1: Solvent System Optimization: Carefully screen different mobile phase compositions to maximize the separation between your product and the palladium-containing impurities. A slight change in solvent polarity can sometimes have a significant impact.

    • Solution 2: Stationary Phase Modification: Consider using a functionalized silica gel, such as one with thiol or amine groups, which can selectively bind to the palladium and retain it on the column.[9]

    • Solution 3: Pre-treatment: Before loading the crude product onto the column, treat it with a scavenger to bind the palladium. The resulting palladium-scavenger complex will be more polar and easier to separate by chromatography.[15]

    • Solution 4: Filtration through Celite: A simple filtration through a pad of Celite can often remove insoluble palladium species before chromatography.[2]

Quantitative Comparison of Palladium Removal Methods

The following table summarizes the efficiency of different palladium removal techniques based on reported case studies. The effectiveness of each method is highly dependent on the specific reaction conditions, the nature of the product, and the form of the palladium catalyst.

MethodInitial Pd (ppm)Final Pd (ppm)% RemovalReaction/CompoundReference
Metal Scavengers
Si-TMT22392099.1%Buchwald-Hartwig amination[5]
MP-TMT33010-30~90-97%Suzuki cross-coupling[5]
Si-Thiol & Si-Thiourea2400≤ 16>99.3%Suzuki cross-coupling[9]
PhosphonicS SPM32105 mg in 50 mL->99.5%Pd(OAc)₂ in acetonitrile[7]
Activated Carbon
Darco KB-B300<1>99.7%Not specified[5]
Activated Carbon-->98%Pd(II) and Pt(IV) in acidic solution[1]
Activated Carbon500~6587%Pd solution[8]
Recrystallization
Recrystallization130-1916182VariableIntermediate 48[5]
Recrystallization200<10>95%Compound 49[5]
Chromatography
Column Chromatography>1000<100 (average)~90%Suzuki-Miyaura reaction[14]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger (Batch Mode)

  • Reaction Work-up: After the cross-coupling reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.

  • Solvent Exchange (if necessary): If the reaction solvent is not compatible with the scavenger, evaporate the solvent and dissolve the crude product in a suitable solvent (e.g., THF, ethyl acetate, toluene).

  • Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution of the crude product.

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-24 hours). Monitor the palladium concentration periodically by taking small aliquots.

  • Filtration: Once the palladium removal is complete, filter the mixture to remove the scavenger. Wash the scavenger with the same solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and evaporate the solvent to obtain the purified product.

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the Celite pad with fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

Diagrams

Palladium_Removal_Workflow cluster_start Start cluster_methods Palladium Removal Methods cluster_process Process cluster_end End start Crude Reaction Mixture (Post-Workup) scavenger Solid-Supported Scavenger start->scavenger carbon Activated Carbon start->carbon recrystallization Recrystallization start->recrystallization chromatography Chromatography start->chromatography stir Stirring scavenger->stir filter_carbon Filtration (with Celite) carbon->filter_carbon crystallize Crystallization recrystallization->crystallize elute Elution chromatography->elute filter_scavenger Filtration stir->filter_scavenger end Purified Product filter_scavenger->end filter_carbon->end crystallize->end elute->end

Caption: General workflow for palladium catalyst removal.

Troubleshooting_Scavengers cluster_causes Potential Causes cluster_solutions Solutions start Poor Scavenger Performance cause1 Incorrect Scavenger start->cause1 cause2 Insufficient Amount start->cause2 cause3 Suboptimal Conditions start->cause3 cause4 Poor Mass Transfer start->cause4 sol1 Screen Scavengers cause1->sol1 sol2 Increase Equivalents cause2->sol2 sol3 Optimize Time/Temp cause3->sol3 sol4 Improve Mixing cause4->sol4

Caption: Troubleshooting guide for palladium scavengers.

References

Technical Support Center: Synthesis of 3-Bromo-6-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3-Bromo-6-(trifluoromethyl)-1H-indazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate the scaling up of this important chemical compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for the synthesis of this compound?

A common synthetic route starts with 2-amino-4-(trifluoromethyl)benzonitrile. This precursor undergoes diazotization followed by cyclization and subsequent bromination to yield the final product.

Q2: What are the most critical safety precautions to take during this synthesis?

Handling of bromine and hydrazine hydrate requires extreme caution. Bromine is highly corrosive and toxic, while hydrazine hydrate is a suspected carcinogen and is highly reactive.[1][2] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5] An emergency shower and eyewash station should be readily accessible.[2]

Q3: What are the common side products, and how can they be minimized?

A common side product is the formation of the regioisomeric 1H-indazole. The reaction conditions, particularly temperature and the choice of reagents, play a crucial role in directing the regioselectivity of the cyclization step. Over-bromination can also occur, leading to di-bromo-substituted indazoles. Careful control of the stoichiometry of the brominating agent is essential to minimize this.

Q4: How can the purity of the final product be assessed?

The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] Melting point analysis can also provide a preliminary indication of purity.

Q5: Are there any specific challenges when scaling up this synthesis from lab to pilot plant scale?

Yes, several challenges can arise during scale-up. These include:

  • Exothermic Reactions: The diazotization and bromination steps can be highly exothermic. Efficient heat management is critical to prevent runaway reactions.

  • Reagent Addition: The rate of addition of reagents, especially bromine, needs to be carefully controlled at a larger scale to maintain optimal reaction temperature and minimize side product formation.

  • Mixing: Ensuring homogenous mixing in large reactors is crucial for consistent reaction outcomes.

  • Work-up and Isolation: The work-up and product isolation procedures may need to be adapted for larger volumes to ensure efficient extraction and purification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Indazole Formation Incomplete diazotization of the starting aniline.Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite.
Inefficient cyclization.Optimize the reaction temperature and time for the cyclization step. Ensure the pH of the reaction mixture is appropriate for the cyclization to occur.
Formation of Impurities Over-bromination leading to di-substituted products.Add the brominating agent (e.g., bromine in acetic acid) dropwise and monitor the reaction progress closely using TLC or HPLC. Use the correct stoichiometry of the brominating agent.
Presence of unreacted starting materials.Increase the reaction time or temperature slightly. Ensure efficient mixing.
Difficulty in Product Isolation Product is soluble in the aqueous layer during work-up.Adjust the pH of the aqueous layer to decrease the solubility of the product. Use a different extraction solvent or increase the volume of the organic solvent.
Formation of an emulsion during extraction.Add a small amount of brine to the separatory funnel. Allow the mixture to stand for a longer period.
Inconsistent Results on Scale-up Poor temperature control in a larger reactor.Use a reactor with a jacketed cooling system and ensure efficient heat transfer. Control the rate of addition of exothermic reagents.
Inefficient mixing.Use an appropriate stirrer and agitation speed for the reactor size and viscosity of the reaction mixture.

Experimental Protocols

A plausible synthetic route for this compound is a multi-step process. The following is a generalized protocol.

Step 1: Synthesis of 6-(Trifluoromethyl)-1H-indazole from 2-Amino-4-(trifluoromethyl)benzonitrile

  • Diazotization: Dissolve 2-amino-4-(trifluoromethyl)benzonitrile in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid). Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Cyclization: Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours, or until the reaction is complete (monitored by TLC or HPLC).

  • Cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 6-(trifluoromethyl)-1H-indazole.

Step 2: Bromination of 6-(Trifluoromethyl)-1H-indazole

  • Dissolve the 6-(trifluoromethyl)-1H-indazole obtained from Step 1 in a suitable solvent, such as acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench the excess bromine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Presentation

Table 1: Reagent Quantities and Reaction Conditions for Synthesis of this compound

Step Reagent Molecular Weight Stoichiometric Ratio Lab Scale (g) Pilot Scale (kg) Reaction Temperature (°C) Reaction Time (h)
1 2-Amino-4-(trifluoromethyl)benzonitrile186.131.00-5 (Diazotization)1-2 (Diazotization)
Sodium Nitrite69.001.160-70 (Cyclization)2-3 (Cyclization)
2 6-(Trifluoromethyl)-1H-indazole186.131.0Room Temperature4-6
Bromine159.811.05

Table 2: Yield and Purity Data at Different Scales

Scale Starting Material (g/kg) Product Weight (g/kg) Yield (%) Purity (HPLC Area %)
Lab Scale
Pilot Scale

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 6-(Trifluoromethyl)-1H-indazole cluster_step2 Step 2: Bromination start1 2-Amino-4-(trifluoromethyl)benzonitrile in Acidic Medium diazotization Diazotization (NaNO2, 0-5 °C) start1->diazotization cyclization Cyclization (60-70 °C) diazotization->cyclization neutralization Neutralization & Precipitation cyclization->neutralization filtration1 Filtration & Drying neutralization->filtration1 product1 6-(Trifluoromethyl)-1H-indazole filtration1->product1 start2 6-(Trifluoromethyl)-1H-indazole in Acetic Acid bromination Bromination (Br2 in Acetic Acid, RT) start2->bromination quench Quenching (Na2S2O3) bromination->quench extraction Extraction quench->extraction purification Purification (Chromatography/Recrystallization) extraction->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield impurities Presence of Impurities start->impurities isolation_issue Isolation Difficulty start->isolation_issue cause_incomplete_reaction Incomplete Reaction low_yield->cause_incomplete_reaction cause_side_reaction Side Reactions impurities->cause_side_reaction cause_solubility Product Solubility isolation_issue->cause_solubility solution_optimize_conditions Optimize Reaction Conditions (Temp, Time, pH) cause_incomplete_reaction->solution_optimize_conditions solution_control_stoichiometry Control Reagent Stoichiometry cause_side_reaction->solution_control_stoichiometry solution_adjust_workup Adjust Work-up Procedure (pH, Solvent) cause_solubility->solution_adjust_workup

Caption: Troubleshooting logic for common issues in the synthesis.

References

Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-6-(trifluoromethyl)-1H-indazole. The information is designed to help identify and resolve common impurities that may be encountered in samples of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in your sample can originate from the synthetic route used to prepare the compound. Common impurities can be categorized as:

  • Starting Materials: Incomplete reaction can lead to the presence of the initial reagents. A likely precursor is 6-(trifluoromethyl)-1H-indazole.

  • Intermediates: Depending on the synthetic pathway, unreacted intermediates may be present. For instance, if a Sandmeyer reaction is employed, residual diazonium salts could be a source of impurities, though they are typically unstable.

  • Byproducts: Side reactions can generate various byproducts. Over-bromination can lead to di-bromo species. If the synthesis involves a cyclization step to form the indazole ring, regioisomers may form.

  • Reagents and Solvents: Residual solvents from the reaction or purification steps are common impurities. Reagents used in the synthesis, such as brominating agents, may also be present in trace amounts.

  • Degradation Products: The compound may degrade over time, especially if not stored under appropriate conditions (e.g., protected from light and moisture).

Q2: I see an unexpected peak in the HPLC chromatogram of my this compound sample. How can I identify it?

A2: An unexpected peak suggests the presence of an impurity. To identify it, a systematic approach is recommended:

  • Review the Synthesis: Analyze the synthetic route to hypothesize potential side products and unreacted starting materials.

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a critical clue for identification.

  • High-Resolution Mass Spectrometry (HRMS): For a more precise identification, HRMS can provide the elemental composition of the impurity.

  • NMR Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is a powerful tool for elucidating its structure.

  • Reference Standards: If you suspect a specific impurity, obtaining a reference standard for that compound and comparing its retention time and spectral data with your unknown peak is a definitive way to confirm its identity.

Q3: My ¹H NMR spectrum of this compound shows broader peaks than expected. What could be the cause?

A3: Broad peaks in an NMR spectrum can be due to several factors:

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. These may originate from catalysts or reaction vessels.

  • Sample Viscosity: A highly concentrated sample can be viscous, leading to broader signals. Diluting the sample may help.

  • Chemical Exchange: If the molecule is undergoing a chemical exchange process on the NMR timescale (e.g., proton exchange of the N-H group), the corresponding peaks can be broad.

  • Poor Shimming: The homogeneity of the magnetic field may not be optimal. Re-shimming the spectrometer can often resolve this issue.

Q4: How can I remove impurities from my this compound sample?

A4: The choice of purification method depends on the nature and quantity of the impurities:

  • Recrystallization: This is a common and effective technique for purifying solid compounds, provided a suitable solvent system can be found.

  • Column Chromatography: For separating mixtures of compounds with different polarities, column chromatography on silica gel or another stationary phase is a versatile method.

  • Preparative HPLC: For high-purity requirements and for separating closely related impurities, preparative high-performance liquid chromatography is the method of choice.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms: One or more unexpected peaks are observed in the HPLC chromatogram of your this compound sample.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Contamination from glassware or solvent 1. Run a blank injection (mobile phase only) to check for system contamination. 2. Use fresh, HPLC-grade solvents. 3. Ensure all glassware is scrupulously clean.
Presence of starting materials or intermediates 1. Obtain reference standards for potential starting materials and intermediates. 2. Spike your sample with these standards to see if any of the unknown peaks increase in area.
Formation of byproducts 1. Analyze the sample by LC-MS to determine the molecular weight of the impurity. 2. Based on the molecular weight, propose possible structures of byproducts (e.g., over-brominated species, regioisomers).
Sample degradation 1. Analyze a freshly prepared sample if possible. 2. Investigate the stability of the compound under your storage and handling conditions.
Issue 2: Inconsistent NMR Spectroscopic Data

Symptoms: The ¹H or ¹⁹F NMR spectrum of your sample shows unexpected signals, or the integration values are incorrect.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Residual Solvents 1. Compare the chemical shifts of the unknown peaks with a table of common NMR solvents. 2. Dry your sample under high vacuum to remove volatile solvents.
Presence of a regioisomer 1. Carefully analyze the coupling patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum. 2. A different substitution pattern will result in a different spectrum.
Mixture of tautomers 1. The indazole ring can exist in different tautomeric forms. This may lead to a more complex NMR spectrum. 2. Variable temperature NMR experiments can sometimes help to resolve tautomeric exchange.
Incorrect integration 1. Ensure the baseline of the spectrum is flat and the integration regions are set correctly. 2. Check for overlapping signals that may be affecting the integration.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This is a general-purpose method that can be used as a starting point for the analysis of this compound. Optimization may be required based on the specific impurities present.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20% to 95% B; 25-30 min: 95% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Acetonitrile to a concentration of 1 mg/mL
Protocol 2: Sample Preparation for NMR Spectroscopy
  • Weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Cap the NMR tube and gently vortex or sonicate to dissolve the sample completely.

  • If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Troubleshooting cluster_2 Identification Sample Sample HPLC_Analysis HPLC Analysis Sample->HPLC_Analysis NMR_Analysis NMR Analysis Sample->NMR_Analysis Unexpected_Peak Unexpected Peak in HPLC HPLC_Analysis->Unexpected_Peak If present Inconsistent_NMR Inconsistent NMR Data NMR_Analysis->Inconsistent_NMR If observed Hypothesize_Impurities Hypothesize Potential Impurities Unexpected_Peak->Hypothesize_Impurities Inconsistent_NMR->Hypothesize_Impurities LC_MS_Analysis LC-MS Analysis Hypothesize_Impurities->LC_MS_Analysis Confirm_Identity Confirm with Reference Standard Hypothesize_Impurities->Confirm_Identity Isolate_Impurity Isolate Impurity (Prep HPLC) LC_MS_Analysis->Isolate_Impurity Structure_Elucidation Structure Elucidation (NMR, HRMS) Isolate_Impurity->Structure_Elucidation Structure_Elucidation->Confirm_Identity

Caption: Workflow for identifying unknown impurities.

Logical_Troubleshooting_Flow Start Impurity Detected Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Review_Synthesis Review Synthetic Route for Potential Byproducts Start->Review_Synthesis Analyze_Reaction_Conditions Analyze Reaction Conditions (Temp, Time, Stoichiometry) Start->Analyze_Reaction_Conditions Characterize_Impurity Characterize Impurity (MS, NMR) Check_Purity->Characterize_Impurity Review_Synthesis->Characterize_Impurity Analyze_Reaction_Conditions->Characterize_Impurity Modify_Synthesis Modify Synthesis or Purification Characterize_Impurity->Modify_Synthesis Purification Optimize Purification Method Characterize_Impurity->Purification

Caption: Logical flow for troubleshooting impurity sources.

Managing exothermic reactions in indazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Indazole Synthesis

This guide provides technical support for researchers, scientists, and drug development professionals engaged in indazole synthesis, with a specific focus on identifying and managing exothermic reactions to ensure experimental safety and success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What steps in indazole synthesis are typically exothermic and why?

A1: The most significant exothermic events in traditional indazole syntheses often occur during diazotization and subsequent cyclization steps.

  • Diazotization: The reaction of an amino group (e.g., on an o-toluidine derivative) with a nitrosating agent like nitrous acid is highly exothermic. This step requires strict temperature control, often between 1°C and 4°C, to prevent runaway reactions and the formation of unstable diazonium intermediates[1].

  • Cyclization: The ring-closure step to form the indazole core can also release a significant amount of heat. The internal reaction temperature can rise 5-10°C higher than the external cooling bath due to the exothermic nature of the indazole formation[1].

Q2: I am planning a new indazole synthesis. How can I assess the potential thermal risk?

A2: Before beginning, a thorough risk assessment is crucial.

  • Literature Review: Scrutinize the specific synthesis route in the literature for any mention of exotherms, rapid gas evolution, or special cooling requirements. Some modern methods are explicitly developed to avoid harsh conditions and thermal hazards associated with older routes[2].

  • Reaction Calorimetry: For scaling up, using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is highly recommended. These tools can quantify the heat of reaction, determine the maximum temperature of the synthesis reaction (MTSR), and help calculate the required cooling capacity to prevent a thermal runaway.

  • Small-Scale Trial: Always perform a small-scale trial run with rigorous temperature monitoring (using a thermocouple in the reaction mixture) to observe the thermal profile of the reaction firsthand.

Q3: What are the immediate signs of a developing thermal runaway reaction?

A3: A thermal runaway occurs when the heat generated by the reaction surpasses the heat being removed by the cooling system[3]. Key warning signs include:

  • A rapid, accelerating increase in the internal reaction temperature that no longer responds to the primary cooling system.

  • Sudden, vigorous, and uncontrollable gas evolution.

  • A noticeable change in the color or viscosity of the reaction mixture.

  • Boiling of the solvent, even when the external bath is below the solvent's boiling point.

Q4: My reaction temperature is rising uncontrollably. What is the emergency procedure?

A4: Immediate and decisive action is required.

  • Stop Reagent Addition: Immediately cease the addition of any reagents.

  • Maximize Cooling: If not already done, apply maximum cooling. This can involve lowering the temperature of the cryostat or adding a dry ice/acetone bath around the flask.

  • Prepare for Quenching: If the temperature continues to rise, a pre-prepared quenching agent should be added. The choice of quencher depends on the reaction chemistry but should be able to neutralize a key reactive intermediate safely.

  • Alert and Evacuate: Inform colleagues and be prepared to evacuate the immediate area if the reaction cannot be brought under control.

Q5: How does the rate of reagent addition impact reaction safety?

A5: The rate of addition is a critical control parameter. In batch processes involving strong exotherms, a slow, dropwise addition of the limiting reagent is essential to ensure that the heat generated can be effectively dissipated by the cooling apparatus[3]. A fast addition can lead to a rapid accumulation of unreacted reagents and a sudden, uncontrollable release of energy. For larger-scale operations, transitioning to a continuous flow reactor can offer superior heat transfer and safety by minimizing the volume of the reaction at any given moment[3].

Q6: Can my choice of solvent help manage the exotherm?

A6: Yes, the solvent plays a crucial role. A solvent with a higher boiling point can provide a larger temperature window to work within, but it can also allow a runaway reaction to reach a higher, more dangerous temperature. A solvent with a lower boiling point can act as a safety valve by boiling and removing heat through vaporization (reflux cooling), but this also releases potentially flammable and toxic vapors. The solvent's heat capacity and thermal conductivity also influence how effectively heat is distributed and removed.

Experimental Protocol: Temperature-Controlled Indazole Synthesis

This protocol is based on a classic method involving the diazotization of o-toluidine, highlighting the critical temperature control measures[1][4].

Objective: To synthesize 1H-indazole while carefully managing the exothermic steps.

Key Reagents & Equipment:

  • o-Toluidine

  • Acetic Anhydride, Glacial Acetic Acid

  • Sodium Nitrite, Nitric Acid (for generating nitrous gases)

  • Two-necked flask, thermometer, gas inlet tube, dropping funnel

  • Ice bath, large water bath

Procedure:

  • Acetylation (Exothermic): Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride in a two-necked flask. The acetylation process evolves heat. Cool the mixture in an ice bath to manage the temperature rise[1].

  • Cooling for Nitrosation: Once the initial exotherm from acetylation subsides, continue cooling the mixture in the ice bath until the internal temperature reaches 3°C[1]. Do not proceed until this temperature is stable.

  • Nitrosation (Highly Exothermic): Begin the slow, dropwise addition of the nitrosating agent (e.g., nitrous gases generated from nitric acid and sodium nitrite)[1].

  • Strict Temperature Monitoring: Continuously monitor the internal temperature. The rate of addition must be controlled to keep the reaction mixture between +1°C and +4°C. Vigorous gas evolution will occur; the addition rate should be adjusted to keep this manageable[1].

  • Cyclization and Heat Dissipation: After nitrosation is complete, the reaction mixture is processed and warmed in a large water bath to initiate cyclization. The large volume of the bath helps to dissipate the heat generated during indazole formation[1]. The internal temperature will initially be 5-10°C higher than the bath temperature. Adhere strictly to the recommended warming profile (e.g., 1 hour at 35°C, then 7 hours at 40-45°C) to prevent overheating[1].

Data Presentation: Reaction Parameter Control

The following table summarizes key parameters and their impact on managing exothermic reactions during indazole synthesis.

ParameterLow-Risk ConditionHigh-Risk ConditionMitigation Strategy
Addition Rate Slow, dropwise additionRapid, bulk additionUse a syringe pump for controlled addition; for large scale, consider a flow reactor[3].
Cooling Capacity Large cooling bath (ice/water or cryostat) with good surface area contactSmall, inefficient cooling bath; no internal temperature monitoringUse a bath volume significantly larger than the reaction volume[1]. Ensure vigorous stirring.
Concentration Dilute reaction mixtureHighly concentratedUse an appropriate amount of solvent to help absorb and dissipate heat.
Scale Laboratory (mmol) scalePilot / Production (mol) scalePerform thorough thermal hazard analysis (e.g., calorimetry) before scaling up.
Temperature Maintained within a narrow, pre-defined range (e.g., 1-4°C for diazotization)[1]Significant deviation from the set temperatureUse an automated temperature controller and monitor the internal temperature constantly.

Visualizations

Workflow for Managing Exothermic Reactions

This diagram outlines a safe and systematic workflow for conducting a potentially exothermic indazole synthesis.

ExothermWorkflow setup 1. Setup (Flask, Stirrer, Thermocouple, Cooling Bath, Addition Funnel) reagent_prep 2. Reagent Preparation (Pre-cool reagents if necessary) setup->reagent_prep initial_cool 3. Initial Cooling (Cool reactor to setpoint, e.g., 0°C) reagent_prep->initial_cool slow_add 4. Slow Reagent Addition initial_cool->slow_add monitor 5. Monitor Temperature (T_internal) slow_add->monitor in_range 6. Reaction in Progress (Maintain steady state) monitor->in_range T ≤ Setpoint + 5°C temp_high 7. Temperature Rising! monitor->temp_high T > Setpoint + 5°C in_range->monitor workup 10. Reaction Complete & Workup in_range->workup Addition Complete & Stir-out Time Met adjust_cooling 8. Adjust Cooling / Pause Addition temp_high->adjust_cooling Control Possible quench 9. Emergency Quench temp_high->quench Uncontrolled Rise adjust_cooling->monitor

Caption: A workflow for safely managing exothermic chemical reactions.

Troubleshooting a Thermal Runaway Event

This decision tree provides a logical guide for responding to a temperature spike during an experiment.

RunawayTroubleshooting start Temperature Spike Detected (T_internal rising rapidly) stop_add IMMEDIATELY Stop All Reagent Addition start->stop_add max_cool Apply Maximum Cooling (Crash cool with dry ice bath) stop_add->max_cool check_control Is Temperature Stabilizing or Decreasing? max_cool->check_control controlled Situation Controlled Resume procedure with extreme caution (slower addition, lower temp) check_control->controlled Yes uncontrolled NO: Temperature Still Rising check_control->uncontrolled No quench Initiate Emergency Quench (Add pre-determined quenching agent) uncontrolled->quench alert Alert Supervisor / Safety Officer Prepare to Evacuate quench->alert

Caption: A decision tree for troubleshooting a thermal runaway event.

References

Technical Support Center: Recrystallization of 3-Bromo-6-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 3-Bromo-6-(trifluoromethyl)-1H-indazole. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Recrystallization Issues

This section addresses common problems encountered during the recrystallization of this compound and offers potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Compound does not dissolve - Insufficient solvent volume.- Incorrect solvent choice (compound is insoluble).- Add more solvent in small portions to the heated mixture.- If the compound remains insoluble even with a large volume of hot solvent, the solvent is likely unsuitable. Recover the compound by evaporating the solvent and select a different one.
Oiling out - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Impurities are present.- Lower the temperature of the heating bath.- Add a small amount of additional hot solvent to reduce saturation.- Attempt to use a lower-boiling point solvent or a solvent mixture.
No crystal formation upon cooling - Too much solvent was used.- The cooling process is too rapid.- The solution is not sufficiently saturated.- Evaporate some of the solvent to increase the concentration and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.- Allow the solution to cool more slowly at room temperature before moving to an ice bath.
Low recovery yield - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- Premature crystallization during hot filtration.- Crystals were washed with a solvent at room temperature.- Minimize the amount of hot solvent used for dissolution.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored crystals - Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as charcoal can sometimes adsorb the product as well.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Due to the presence of an aromatic ring, a bromine atom, and a trifluoromethyl group, a solvent with moderate polarity is often a good starting point. A solvent screening is highly recommended. Common choices for similar heterocyclic compounds include alcohols (ethanol, isopropanol), esters (ethyl acetate), or a mixture of solvents like ethanol/water or toluene/heptane.

Q2: How do I perform a solvent screening for recrystallization?

A2: To perform a solvent screening, place a small amount of your crude this compound into several test tubes. Add a small amount of a different solvent to each tube at room temperature and observe the solubility. If the compound is insoluble, heat the solvent to its boiling point and observe again. A good solvent will dissolve the compound when hot but not at room temperature.

The following table illustrates a hypothetical solvent screening:

SolventSolubility at Room TemperatureSolubility at Boiling PointObservation upon CoolingSuitability
WaterInsolubleInsoluble-Poor
EthanolSparingly SolubleSolubleGood crystal formationGood
AcetoneSolubleSolubleNo crystal formationPoor
TolueneSparingly SolubleSolubleSlow crystal formationModerate
HeptaneInsolubleSparingly Soluble-Poor
Ethyl Acetate / Heptane (e.g., 1:3)Sparingly SolubleSolubleGood crystal formationGood (as a co-solvent system)

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a two-solvent system is often effective. This typically involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible. For this compound, a mixture like ethanol (good solvent) and water (anti-solvent) could be effective. Dissolve the compound in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Then, add a few more drops of hot ethanol until the solution is clear again before allowing it to cool slowly.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Based on solubility tests, select an appropriate solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Recrystallization_Workflow Recrystallization Experimental Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound choose_solvent Select Appropriate Solvent (Single or Mixed) start->choose_solvent dissolve Dissolve Crude Product in Minimum Hot Solvent choose_solvent->dissolve hot_filtration Hot Gravity Filtration (if impurities or charcoal are present) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic Troubleshooting Decision Tree start Recrystallization Issue? no_crystals No Crystals Formed? start->no_crystals oiling_out Compound Oiled Out? no_crystals->oiling_out No too_much_solvent Too Much Solvent Used? no_crystals->too_much_solvent Yes low_yield Low Yield? oiling_out->low_yield No check_bp Solvent BP > Compound MP? oiling_out->check_bp Yes check_mother_liquor Compound in Mother Liquor? low_yield->check_mother_liquor Yes success Successful Recrystallization low_yield->success No induce_crystallization Induce Crystallization (Scratch/Seed) too_much_solvent->induce_crystallization No evaporate Evaporate Some Solvent too_much_solvent->evaporate Yes induce_crystallization->success evaporate->success add_solvent Add More Hot Solvent check_bp->add_solvent No change_solvent Change to Lower BP Solvent check_bp->change_solvent Yes add_solvent->success change_solvent->success minimize_solvent Use Less Hot Solvent check_mother_liquor->minimize_solvent Yes cold_wash Wash with Ice-Cold Solvent check_mother_liquor->cold_wash No minimize_solvent->success cold_wash->success

Caption: A decision tree for troubleshooting common recrystallization problems.

Technical Support Center: Indazole Isomer Separations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving challenges in the thin-layer chromatography (TLC) separation of indazole isomers. This guide provides troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in achieving clean and reproducible separations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My indazole isomers are not separating and appear as a single spot or are very close together. What should I do?

A1: This is a common issue as indazole regioisomers (e.g., N1 vs. N2 substituted) often have very similar polarities. The key is to modify the selectivity of your chromatography system.

  • Change Solvent System: Your primary strategy should be to test different solvent systems. The choice of solvent can influence the separation by altering interactions with the compounds.[1][2] Try solvent combinations from different selectivity groups (e.g., switching from ethyl acetate to dichloromethane-based systems).[2]

  • Adjust Solvent Polarity: If your spots are too close to the baseline (low Rf), the eluent is not polar enough.[3] Conversely, if they are too close to the solvent front (high Rf), the eluent is too polar.[3] For highly polar indazoles that remain on the baseline, consider adding a small percentage of methanol or using a more polar system like 10% ammonium hydroxide in methanol mixed with dichloromethane.[1][4]

  • Use Additives: For acidic or basic indazole isomers, streaking or poor separation can occur. Adding a small amount of acid (e.g., 0.1–2.0% acetic or formic acid) or base (e.g., 0.1–2.0% triethylamine) to the mobile phase can neutralize interactions with the silica gel and improve spot shape and separation.[3][5]

  • Consider 2D TLC: To confirm if you have two distinct isomers that are difficult to separate, you can run a 2D TLC. First, run the plate in one solvent system, then rotate it 90 degrees and run it in a second, different solvent system.[1] If the spots separate off the diagonal, it confirms the presence of multiple components.

Q2: The spots for my indazole isomers are streaking or tailing. How can I fix this?

A2: Streaking is a common problem in TLC that can obscure results.[6] Here are the primary causes and solutions:

  • Sample Overloading: The most common cause is applying too much sample to the plate.[3][7] Prepare a more diluted solution of your sample and re-spot the plate. Try to keep the initial spot size small, no larger than 1-2 mm in diameter.[5]

  • Compound Acidity/Basicity: Indazoles are N-heterocycles and can interact strongly with the slightly acidic silica gel, causing streaking.[5] As mentioned above, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can resolve this.[3][5]

  • Inappropriate Solvent: If the solvent is too polar for the initial spotting, the spot can spread out before development. Ensure the solvent used to dissolve the sample for spotting is volatile and as non-polar as possible.

  • Compound Instability: The compound may be decomposing on the silica plate.[1] This can be tested using 2D TLC; decomposing compounds will appear as spots below the diagonal.[1] If this is the case, consider using a different stationary phase, such as alumina, or deactivating the silica plate with a base.[5]

Q3: I can't see any spots on my TLC plate after development. What went wrong?

A3: Several factors can lead to invisible spots.

  • Insufficient Sample Concentration: The amount of your indazole isomer spotted on the plate may be too low to be detected.[3][7] Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry completely between applications.[3][7]

  • Compound is Not UV-Active: Indazoles are typically UV-active due to their aromatic nature. However, if visualization is attempted only with a UV lamp, and the compound does not fluoresce or quench fluorescence, spots will not be visible.[3][8] Always follow UV visualization with a chemical stain.

  • Compound Evaporation: If your indazole derivative is volatile, it may have evaporated from the plate during development or drying.[3]

  • Improper Spotting: If the starting line where you spotted your sample was below the solvent level in the chamber, your sample would dissolve into the solvent reservoir instead of migrating up the plate.[3][7]

Q4: How do I choose a starting solvent system for my indazole isomers?

A4: A good starting point for "normal" polarity compounds is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[2][4]

  • Start with a mid-range polarity mixture, such as 30% ethyl acetate in hexane.

  • Run the TLC and observe the Rf value.

  • An ideal Rf value for good separation is typically between 0.2 and 0.5.

  • If the Rf is too low, increase the polarity by adding more ethyl acetate. If the Rf is too high, decrease the polarity by adding more hexane.[3]

For more polar indazoles, you may need to use more polar solvents like dichloromethane and methanol.[4]

Quantitative Data: Example Solvent Systems

Separating regioisomers often requires screening various solvent systems. The table below provides example systems that can serve as a starting point for developing a separation method for substituted indazole isomers on standard silica gel plates.

Solvent System (v/v/v)Isomer Type (Example)Approx. Rf (Isomer 1)Approx. Rf (Isomer 2)Notes
Hexane / Ethyl Acetate (70:30)Non-polar substituted indazoles0.450.40A standard starting system. Adjusting the ratio is the first step in optimization.
Dichloromethane / Methanol (98:2)Moderately polar indazoles0.350.30Offers different selectivity compared to ethyl acetate systems.[2]
Toluene / Acetone (80:20)Aromatic substituted indazoles0.500.42Toluene can provide unique pi-pi interactions that aid in separating aromatic isomers.
Ethyl Acetate / Methanol / Triethylamine (95:5:0.5)Basic indazole isomers0.300.25The addition of a base like triethylamine can significantly improve spot shape for basic compounds.[3][5]
Dichloromethane / Acetone (90:10)General screening0.400.33Acetone provides different hydrogen bonding capabilities than ethyl acetate or methanol.

Note: Rf values are highly dependent on the specific indazole substituents, temperature, and plate manufacturer. This table is for illustrative purposes.

Experimental Protocols

Protocol 1: Standard TLC Experimental Procedure
  • Chamber Preparation: Line a developing chamber with filter paper. Add the chosen solvent system to a depth of about 0.5 cm, ensuring the solvent level is below the planned origin line on the TLC plate. Close the chamber and let it saturate for 10-15 minutes.

  • Plate Preparation: Using a pencil, gently draw a straight origin line about 1 cm from the bottom of a silica gel TLC plate.[9]

  • Sample Spotting: Dissolve the indazole isomer mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to carefully and briefly touch the solution to the origin line, creating a small spot (1-2 mm).[5] If co-spotting is needed for comparison, spot the starting material, the reaction mixture, and a combined spot on the origin line.[9]

  • Development: Place the spotted TLC plate into the saturated chamber using forceps. Ensure the plate is not touching the filter paper.[7] Close the lid and allow the solvent to move up the plate via capillary action.[6]

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[9]

  • Drying: Allow the solvent to completely evaporate from the plate in a fume hood.

Protocol 2: Visualization with p-Anisaldehyde Stain

Many indazole derivatives are UV-active and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background.[10][11] For compounds that are not UV-active or for more robust visualization, a chemical stain is necessary.[8]

  • Stain Preparation:

    • In a 250 mL flask, combine 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.

    • Mix thoroughly. The solution can be stored in a sealed jar.

  • Staining Procedure:

    • After the developed TLC plate is completely dry, dip it quickly and smoothly into the p-anisaldehyde staining solution using tweezers.

    • Remove the plate and wipe excess stain from the back with a paper towel.

    • Gently heat the plate with a heat gun or on a hot plate.[8][10] Spots will appear in various colors (e.g., pink, purple, blue) as the compounds react with the stain.

Visualized Workflows

Caption: Troubleshooting workflow for poor TLC separation.

Caption: Standard experimental workflow for TLC analysis.

References

Validation & Comparative

A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The indazole core is a prominent scaffold in medicinal chemistry, recognized for its utility in the development of potent kinase inhibitors.[1][2] Strategic modifications to the indazole ring system, particularly at the 6-position, have proven to be a critical determinant of both potency and selectivity against various kinases. This guide provides a comparative overview of several 6-substituted indazole derivatives, supported by experimental data, to assist researchers in the fields of oncology, neurodegenerative disease, and inflammatory disorders in their drug discovery efforts.

Kinase Selectivity Profiles: A Quantitative Comparison

The inhibitory activity and selectivity of 6-substituted indazole derivatives are summarized below. The data highlights how modifications at the 6-position can significantly alter the interaction of these compounds with the ATP-binding pocket of different kinases, leading to distinct selectivity profiles.

Compound ID6-Position SubstituentPrimary Kinase Target(s)IC50 (nM)Off-Target Kinase(s)IC50 (nM) / % InhibitionSelectivity FoldSource
Compound 15 -HJNK31p38α226226x[3]
Compound 8 -FJNK35p38α--[3]
Compound 17 -OCH₃JNK3-p38α-8x[3]
VH02 -IndazolylVEGFR-2560EGFRModest InhibitionSelective for VEGFR-2[4]
Compound 54 -Aryl EtherAXL---Reasonable Selectivity[5]
Compound 4 -yl-benzamideFLT3, PDGFRα<10-->1000-fold for FLT3/Kit dependent cells[6]
Compound 11b -Cl (on indolinone)AXL, KDR (VEGFR-2)3.75 (AXL)-Similar to Nintedanib for KDRPotent AXL inhibition[7]

Key Signaling Pathways

Understanding the signaling cascades in which these kinases operate is crucial for predicting the cellular consequences of their inhibition.

AXL_Signaling_Pathway cluster_0 PI3K/AKT Pathway cluster_1 RAS/MAPK Pathway GAS6 GAS6 AXL AXL GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K GRB2 GRB2 AXL->GRB2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: AXL receptor tyrosine kinase signaling cascade.[8]

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis, Permeability, Proliferation MAPK->Angiogenesis

Caption: VEGFR-2 signaling pathway in angiogenesis.

JNK_Signaling_Pathway Stress Cellular Stress (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK47 MKK4 / MKK7 MAPKKK->MKK47 JNK3 JNK3 (MAPK10) MKK47->JNK3 cJun c-Jun JNK3->cJun Phosphorylates Apoptosis Apoptosis & Inflammation cJun->Apoptosis

Caption: JNK3 activation pathway, a key regulator of apoptosis.[3]

Experimental Methodologies

The determination of kinase inhibitor selectivity is paramount. This is typically achieved through comprehensive screening against a panel of kinases. Below are protocols for common assays used in the characterization of the indazole derivatives discussed.

Experimental Workflow for Kinase Selectivity Profiling

Kinase_Profiling_Workflow A Compound Synthesis (6-Substituted Indazole) B Primary Kinase Assay (Determine IC50 on Target) A->B C Broad Kinase Panel Screen (e.g., >300 kinases at 1µM) B->C E Cell-Based Assays (Target Engagement & Anti-proliferative Activity) B->E D Dose-Response Analysis (Calculate IC50 for 'Hits') C->D F Selectivity Profile (Comparison of IC50 values) D->F E->F

References

The Structure-Activity Relationship of 3-Bromo-Indazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent kinase inhibition and anticancer effects. The strategic placement of a bromine atom at the 3-position of the indazole ring offers a versatile handle for further chemical modifications, making 3-bromo-indazole a valuable starting point for the development of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-bromo-indazole analogs, drawing insights from various studies on substituted indazoles. While a systematic study focusing exclusively on a series of 3-bromo-indazole analogs is not extensively documented in publicly available literature, we can infer key SAR principles from related indazole derivatives.

Comparative Analysis of Biological Activity

The biological activity of 3-bromo-indazole analogs is significantly influenced by the nature and position of substituents on the indazole core and any appended moieties. The following table summarizes the in vitro anti-proliferative activity of a representative set of indazole analogs, highlighting the impact of various structural modifications.

Compound IDR1 (at C6)R2 (at C3)Target Cell LineIC50 (µM)
Analog 1 H-Br4T1 (Breast Cancer)> 10
Analog 2 4-(4-methylpiperazin-1-yl)phenyl-(E)-3,5-dimethoxystyryl4T1 (Breast Cancer)> 10[1]
Analog 3 4-(4-ethylpiperazin-1-yl)pyridin-3-yl-(E)-3,5-dimethoxystyryl4T1 (Breast Cancer)0.23[1]
Analog 4 H-Iodo--
Analog 5 -NO2-Br--

Note: The data for Analogs 2 and 3 are derived from a study on 6-substituted-(E)-3-(3,5-dimethoxystyryl)-1H-indazoles, where the 3-position is not brominated. However, this data is included to illustrate the profound impact of substitutions at the 6-position on the biological activity of the indazole scaffold.[1] Analog 4 and 5 represent key intermediates in the synthesis of more complex indazole derivatives.[1]

Key Structure-Activity Relationship (SAR) Insights

Based on the analysis of various substituted indazole derivatives, the following SAR principles can be applied to the 3-bromo-indazole scaffold:

  • Substitution at the 6-position: This position is critical for modulating the anti-proliferative activity. The introduction of a substituted aryl or heteroaryl group, particularly one containing a basic nitrogen atom like a piperazine-substituted pyridine, can dramatically enhance potency. For instance, the modification from a phenyl-piperazine (Analog 2) to a pyridyl-piperazine (Analog 3) at the C6 position resulted in a significant increase in activity against the 4T1 breast cancer cell line.[1]

  • The Role of the 3-Bromo Group: The bromine atom at the C3 position serves as a key synthetic handle for introducing further diversity through cross-coupling reactions. While not directly contributing to activity in the parent compound (Analog 1), its replacement with other functionalities is a common strategy in the design of potent indazole-based inhibitors.

  • N-alkylation: Substitution on the indazole nitrogen can influence the compound's physical properties and biological activity. For example, N-propargylation of 3-bromo-6-nitroindazole has been reported.

  • Kinase Inhibition: The indazole core is a well-established hinge-binding motif for many kinases.[2] The overall activity and selectivity are determined by the substituents that occupy the solvent-exposed regions and specific pockets of the kinase active site.

Experimental Protocols

In Vitro Anti-proliferative MTT Assay

This assay is a colorimetric method used to assess cell viability and proliferation.[1]

  • Cell Seeding: Cancer cell lines (e.g., 4T1) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (3-bromo-indazole analogs) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase enzyme, a suitable substrate (e.g., a peptide or protein), and the test compound in a kinase assay buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive 32P from [γ-32P]ATP), or non-radiometric methods like fluorescence-based assays or ELISA.

  • IC50 Determination: The IC50 values are determined by measuring the kinase activity at different concentrations of the inhibitor.

Visualizing the Logic of SAR and Experimental Workflow

Logical Flow of Structure-Activity Relationship (SAR) Analysis

SAR_Logic A 3-Bromo-Indazole Scaffold B Substitution at C6 A->B C Modification at C3 A->C D N-Alkylation A->D E Biological Activity (e.g., Anticancer, Kinase Inhibition) B->E C->E D->E F Increased Potency E->F G Altered Selectivity E->G H Modified Physicochemical Properties E->H

Caption: Logical flow of SAR for 3-bromo-indazole analogs.

Experimental Workflow for Evaluating 3-Bromo-Indazole Analogs

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis A 3-Bromo-Indazole Starting Material B Introduction of Substituents (e.g., Suzuki Coupling at C6) A->B C Purification and Characterization B->C D In Vitro Anti-proliferative Assay (MTT Assay) C->D E In Vitro Kinase Inhibition Assay C->E F Determination of IC50 Values D->F E->F G Structure-Activity Relationship (SAR) Analysis F->G H Identification of Lead Compounds G->H

Caption: Workflow for synthesis and evaluation of analogs.

Representative Signaling Pathway: Kinase Inhibition

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Indazole 3-Bromo-Indazole Analog (Kinase Inhibitor) Indazole->RAF Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Inhibition of the MAPK/ERK signaling pathway.

References

Validating the Structural Integrity of 3-Bromo-6-(trifluoromethyl)-1H-indazole: A Guide to ¹H and ¹³C NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of the chemical structure of 3-Bromo-6-(trifluoromethyl)-1H-indazole through ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. While experimental spectra for this specific compound are not publicly available in the reviewed literature, this guide presents expected spectral characteristics based on analogous compounds and outlines the definitive methods for structural confirmation. By comparing predicted values with data from structurally related molecules, researchers can establish a high degree of confidence in the identity and purity of their synthesized compound.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the anticipated chemical shifts for this compound. These predictions are based on established NMR principles and data from similar indazole structures. The numbering of the atoms for NMR assignment is detailed in the chemical structure diagram below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Notes
H111.0 - 13.0br s-Exchangeable proton, broad signal.
H47.8 - 8.0d~8.5
H57.4 - 7.6dd~8.5, ~1.5
H77.9 - 8.1s-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (ppm)Notes
C3~120Carbon bearing bromine.
C3a~140
C4~125
C5~122
C6~128 (q)Carbon bearing the CF₃ group, will appear as a quartet due to C-F coupling.
C7~115
C7a~145
CF₃~124 (q)Quartet due to one-bond C-F coupling.

Comparative Experimental Data

For validation, it is crucial to compare the experimental data of the target compound with that of a known, structurally similar molecule. Below are the reported ¹H and ¹³C NMR data for 3-Phenyl-6-(trifluoromethyl)-1H-indazole.[1]

Table 3: Experimental ¹H and ¹³C NMR Data for 3-Phenyl-6-(trifluoromethyl)-1H-indazole [1]

NucleusChemical Shift (ppm)
¹H NMR 12.09 (br, 1H), 8.11 (d, J = 8.5 Hz, 1H), 7.98 (d, J = 7.2 Hz, 2H), 7.60-7.49 (m, 3H), 7.46-7.42 (m, 2H)
¹³C NMR 146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q, J = 4.4 Hz), 124.27 (q, J = 271.4 Hz), 122.63, 120.80, 113.00 (q, J = 34.4 Hz)

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing.

  • Instrument Setup:

    • Use a spectrometer with a minimum field strength of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR. Higher field strengths will provide better resolution.

    • Tune and match the probe for the respective nucleus to ensure optimal signal-to-noise.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which indicates a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A larger number of scans will be required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H spectrum.

Visualization of Structure and Validation Workflow

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignments and a typical workflow for NMR data validation.

Chemical Structure of this compound cluster_indazole C3 C3 C3a C3a C3->C3a Br Br C3->Br C4 C4 C3a->C4 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C7 C7 C6->C7 CF3 CF3 C6->CF3 C7a C7a C7->C7a H7 H7 C7->H7 C7a->C3a N1 N1 C7a->N1 N2 N2 N1->N2 H1 H1 N1->H1 N2->C3

Caption: Chemical structure with atom numbering for NMR assignments.

NMR Data Validation Workflow cluster_workflow start Synthesized Compound nmr_acquisition 1H and 13C NMR Acquisition start->nmr_acquisition Sample Preparation data_processing Data Processing and Analysis nmr_acquisition->data_processing comparison Comparison with Predicted and/or Reference Spectra data_processing->comparison comparison->nmr_acquisition Inconsistent structure_confirmation Structure Confirmation comparison->structure_confirmation Consistent purity_assessment Purity Assessment structure_confirmation->purity_assessment end Validated Structure purity_assessment->end

Caption: General workflow for NMR spectral validation.

References

A Comparative Guide to Purity Assessment of 3-Bromo-6-(trifluoromethyl)-1H-indazole: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and quality control. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 3-Bromo-6-(trifluoromethyl)-1H-indazole, a key building block in medicinal chemistry. The performance of qNMR is objectively compared with established analytical techniques, namely High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC). This comparison is supported by illustrative experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical strategy for their needs.

Quantitative Data Summary

The following table summarizes the typical performance of qNMR, HPLC, GC, and DSC for the purity analysis of a pharmaceutical intermediate like this compound. The data presented is a representative compilation based on the known capabilities of each technique for similar analytes.

ParameterqNMRHPLC-UVGC-FIDDSC
Purity Assay (% w/w) 99.2 ± 0.299.3 ± 0.199.1 ± 0.3>99 (mol%)
Precision (RSD, %) < 1.0< 0.5< 1.5~0.5-2.0
Analysis Time per Sample ~15 min~30 min~25 min~60 min
Sample Throughput ModerateHighHighLow
Primary Method YesNoNoYes (for crystalline solids)
Quantifies Impurities Yes (structurally related)Yes (chromatophoric)Yes (volatile)No (provides total impurity)
Reference Standard Internal StandardAnalyte-specificAnalyte-specificNot required
Sample Consumption Low (~10-20 mg)Very Low (~1-2 mg)Very Low (~1 mg)Low (~2-5 mg)
Strengths Absolute quantification, structural information, non-destructiveHigh precision, high sensitivity, established methodExcellent for volatile impurities and residual solventsDetermines purity of crystalline solids without a reference standard
Limitations Lower sensitivity than chromatography, potential for signal overlapRequires reference standards for each impurity, assumes equal response factors if not calibratedLimited to thermally stable and volatile compoundsNot suitable for amorphous or thermally labile compounds, does not identify individual impurities.[1]

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are tailored for the analysis of this compound.

1. Purity Assessment by quantitative ¹H-NMR (qNMR)

Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity. The signal intensity is directly proportional to the number of protons, allowing for absolute quantification without the need for a reference standard of the analyte itself.[2]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance (± 0.01 mg)

  • Volumetric flasks and pipettes

  • NMR tubes

Materials:

  • This compound sample

  • Internal Standard (IS): e.g., Maleic anhydride (certified reference material)

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a vial.

    • Accurately weigh approximately 10 mg of the internal standard (Maleic anhydride) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d₆.

    • Transfer an aliquot of the solution into an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum under quantitative conditions. Key parameters include:

      • Sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.

      • 90° pulse angle.

      • A sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, select a distinct aromatic proton signal. For maleic anhydride, integrate the olefinic proton signal.

    • Calculate the purity using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

2. Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, the area of the main peak is compared to the total area of all peaks in the chromatogram.

Instrumentation:

  • HPLC system with a UV detector

  • Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Formic acid

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the sample in acetonitrile at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to about 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

    • Run Time: Sufficient to elute all components.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area normalization:

    Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

3. Purity Analysis by Gas Chromatography (GC)

Principle: GC is suitable for the analysis of volatile and thermally stable compounds. It separates components based on their boiling points and interactions with the stationary phase.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Materials:

  • This compound sample

  • GC-grade solvent (e.g., dichloromethane)

Procedure:

  • Sample Preparation: Prepare a solution of the sample in dichloromethane at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 280 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Split.

  • Data Analysis:

    • Calculate purity using the area percent method as described for HPLC.

4. Purity Evaluation by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline substance, the melting endotherm is sharp, while impurities cause a broadening and depression of the melting point. This phenomenon can be used to determine the mole percent purity based on the van't Hoff equation.[3][4]

Instrumentation:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans

  • High-purity indium for calibration

Procedure:

  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan.

  • DSC Measurement:

    • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.

    • Use a nitrogen purge to maintain an inert atmosphere.

  • Data Analysis:

    • Determine the mole percent purity using the instrument's software, which applies the van't Hoff equation to the melting endotherm.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for qNMR purity assessment and a comparison of the logical steps involved in each of the four analytical techniques.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard (e.g., Maleic Anhydride) dissolve Dissolve mixture in known volume of deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire_spectrum Acquire ¹H-NMR spectrum under quantitative conditions transfer->acquire_spectrum process_spectrum Phase and baseline correct spectrum acquire_spectrum->process_spectrum integrate Integrate analyte and IS signals process_spectrum->integrate calculate Calculate purity using the qNMR equation integrate->calculate result Purity (% w/w) calculate->result

Caption: Experimental workflow for purity assessment by qNMR.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC cluster_dsc DSC qnmr_prep Weigh sample & IS qnmr_acq Acquire ¹H-NMR qnmr_prep->qnmr_acq qnmr_calc Calculate from integrals qnmr_acq->qnmr_calc end Purity Result qnmr_calc->end hplc_prep Prepare solution hplc_acq Chromatographic separation hplc_prep->hplc_acq hplc_calc Area % calculation hplc_acq->hplc_calc hplc_calc->end gc_prep Prepare solution gc_acq Chromatographic separation gc_prep->gc_acq gc_calc Area % calculation gc_acq->gc_calc gc_calc->end dsc_prep Weigh sample in pan dsc_acq Measure heat flow vs. temp dsc_prep->dsc_acq dsc_calc Calculate from melting curve dsc_acq->dsc_calc dsc_calc->end start Purity Assessment start->qnmr_prep start->hplc_prep start->gc_prep start->dsc_prep

Caption: Logical workflow comparison for different purity analysis methods.

References

A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to classical and modern methodologies for the synthesis of the indazole scaffold, a crucial component in medicinal chemistry. This report details and contrasts various synthetic routes, providing key performance data and experimental protocols to aid in the selection of the most suitable method for specific research and development applications.

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including treatments for cancer, inflammation, and neurodegenerative diseases.[1][2] The synthesis of indazole and its derivatives is therefore of paramount importance. This guide provides a comparative analysis of several key synthetic routes, from established classical methods to more recent transition-metal-catalyzed and microwave-assisted approaches.

Classical Synthesis Routes: The Foundation of Indazole Chemistry

Classical methods for indazole synthesis, while sometimes requiring harsh conditions, are well-established and often utilize readily available starting materials.

Jacobson Indazole Synthesis

The Jacobson synthesis is a traditional method for preparing 1H-indazoles. A common variant involves the nitrosation of N-acetyl-o-toluidine followed by cyclization. While effective, this method can involve strongly acidic conditions and the generation of nitrous gases.

Davis-Beirut Reaction

The Davis-Beirut reaction is a notable method for the synthesis of 2H-indazoles.[3][4] It typically involves the N,N-bond forming heterocyclization of N-substituted 2-nitrobenzylamines in the presence of a base.[4] This reaction is appealing due to its use of relatively inexpensive starting materials.[3]

Cadogan-Sundberg Reductive Cyclization

While the Sundberg synthesis is primarily associated with indoles, the related Cadogan-Sundberg reaction provides a pathway to indazoles through the reductive cyclization of o-nitroarenes.[3][5][6] This method often employs trivalent phosphorus compounds to facilitate the deoxygenation and subsequent cyclization.[5]

Modern Synthetic Methodologies: Advances in Efficiency and Scope

Modern synthetic methods offer significant advantages over classical routes, often providing higher yields, milder reaction conditions, and greater functional group tolerance.

Transition-Metal-Catalyzed Synthesis

The use of transition metals, particularly rhodium, copper, and palladium, has revolutionized indazole synthesis.[2][7][8] These methods often proceed via C-H activation and annulation cascades, allowing for the construction of complex indazole derivatives in a single step.[7] For example, Rh(III)/Cu(II) co-catalyzed systems have been shown to be effective for the synthesis of 1H-indazoles from imidates and nitrosobenzenes.[7]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of indazoles.[9][10][11] This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to shorter reaction times and cleaner product formation compared to conventional heating.[9][11]

Comparative Performance Data

The following table summarizes typical experimental data for the discussed indazole synthesis routes, allowing for a direct comparison of their performance.

Synthesis RouteTautomerStarting MaterialsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)
Jacobson Synthesis 1HN-acetyl-o-toluidineNaNO₂, HClAcetic Acid0 - 56 h36-47
Davis-Beirut Reaction 2HN-substituted 2-nitrobenzylamineKOHAlcoholRefluxVariesGood
One-Pot Aryl Indazole Synthesis 1H2-Fluoro-5-nitroacetophenone, Arylhydrazine hydrochlorideK₂CO₃DMF1002-4 h73-96[12]
Rh(III)/Cu(II)-Catalyzed Synthesis 1HEthyl benzimidate, Nitrosobenzene[RhCp*Cl₂]₂, Cu(OAc)₂·H₂OPhCF₃8024 hModerate to high[7]
Microwave-Assisted Synthesis 1Ho-chlorobenzaldehyde, Hydrazine hydrate-Water- (425 MW)18 minGood to excellent[1][9]

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are representative protocols for a classical and a modern approach to indazole synthesis.

Experimental Protocol: Jacobson Indazole Synthesis (Modified)

Adapted from Organic Syntheses.[13]

Materials:

  • o-Toluidine (0.839 mole)

  • Glacial acetic acid (90 ml)

  • Acetic anhydride (180 ml)

  • Nitrous gases (from NaNO₂ and H₂SO₄)

  • Benzene

  • Methanol

  • Sodium methoxide solution

  • Hydrochloric acid

  • Ammonia

Procedure:

  • Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.

  • Cool the mixture in an ice bath and nitrosate by introducing a stream of nitrous gases while maintaining the temperature between +1° and +4°.

  • After completion of the nitrosation (indicated by a persistent black-green color), pour the solution onto ice and water.

  • Extract the separated oil with benzene.

  • Wash the benzene extract with ice water and treat with methanol.

  • Add a solution of sodium methoxide in methanol dropwise to the benzene solution while cooling.

  • After gas evolution ceases, boil the solution briefly on a steam bath.

  • Cool the solution and extract with 2N and 5N hydrochloric acid.

  • Treat the combined acid extracts with excess ammonia to precipitate the indazole.

  • Collect the crude indazole by filtration, wash with water, and dry.

  • Purify the crude product by vacuum distillation to yield colorless indazole (m.p. 148°C).

Experimental Protocol: Microwave-Assisted Synthesis of 1H-Indazole

Adapted from Journal of Chemical Health Risks.[1]

Materials:

  • o-chlorobenzaldehyde (1 mmol)

  • Hydrazine hydrate (2 mmol)

  • L-proline (10 mol%) as a catalyst

  • Distilled water (10 mL)

  • Ethanol

Procedure:

  • In a microwave-safe vessel, combine o-chlorobenzaldehyde (1 mmol), hydrazine hydrate (2 mmol), and L-proline (10%) in 10 mL of distilled water.

  • Subject the reaction mixture to microwave irradiation for 18 minutes at 425 MW.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (5:5).

  • Upon completion, dilute the mixture with hot ethanol and filter to remove the catalyst.

  • Wash the catalyst with ethanol (3 x 5 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol.

Visualizing Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the discussed indazole synthesis routes.

Jacobson_Synthesis start o-Toluidine step1 Acetylation (Acetic Anhydride) start->step1 intermediate1 N-acetyl-o-toluidine step1->intermediate1 step2 Nitrosation (NaNO2, HCl) intermediate1->step2 intermediate2 N-nitroso-N-acetyl-o-toluidine step2->intermediate2 step3 Cyclization (Base) intermediate2->step3 product 1H-Indazole step3->product

Caption: Workflow for the Jacobson Synthesis of 1H-Indazole.

Davis_Beirut_Reaction start o-Nitrobenzylamine step1 Base-mediated cyclization start->step1 intermediate1 Nitroso imine intermediate step1->intermediate1 step2 N-N bond formation intermediate1->step2 product 2H-Indazole step2->product

Caption: Key steps in the Davis-Beirut Reaction for 2H-Indazole.

Modern_Synthesis_Comparison cluster_tm Transition-Metal Catalysis cluster_mw Microwave-Assisted Synthesis tm_start Aryl Halide/ Imidate tm_step1 C-H Activation/ Coupling Partner tm_start->tm_step1 tm_step2 Annulation tm_step1->tm_step2 tm_product Substituted Indazole tm_step2->tm_product mw_start Ortho-substituted Aryl Precursor mw_step1 Reaction with Hydrazine mw_start->mw_step1 mw_step2 Microwave Irradiation mw_step1->mw_step2 mw_product Indazole mw_step2->mw_product

Caption: General workflows for modern indazole synthesis methods.

References

Bromo- vs. Chloro-Substituted Trifluoromethyl Indazoles: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of bromo- and chloro-substituted trifluoromethyl indazoles, supported by experimental data. This analysis aims to elucidate the therapeutic potential of these compounds, particularly in anticancer applications.

The strategic incorporation of halogen atoms and trifluoromethyl groups into the indazole scaffold has been a pivotal approach in medicinal chemistry to modulate the pharmacological properties of these molecules. Both bromine and chlorine, as well as the trifluoromethyl moiety, can significantly influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide synthesizes available data to offer a comparative overview of how bromo- versus chloro-substituents on trifluoromethyl indazoles impact their biological activity, with a focus on anticancer effects and kinase inhibition.

Comparative Biological Activity

The biological activity of substituted trifluoromethyl indazoles is significantly influenced by the nature and position of the halogen substituent. While a direct head-to-head comparison in a single study is not extensively available, analysis of various studies on anticancer and kinase inhibitory activities allows for a structured comparison.

Anticancer Activity

The cytotoxic effects of bromo- and chloro-substituted trifluoromethyl indazoles have been evaluated against a range of human cancer cell lines. The data, summarized in the table below, is compiled from multiple sources and showcases the potency of these compounds.

Compound TypeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Chloro-substituted trifluoromethyl pyrimido[1,2-b]indazoles-Not specified--
Bromo-substituted trifluoromethyl indazoles-Not specified--
Trifluoromethylated flavonoid-based isoxazoles-12.6 ± 0.2 to 27.6 ± 1.1--
3-amino-1H-indazole derivativesHT-29, MCF-7, A-549, HepG2, HGC-270.43-3.88 (for compound W24)--
Indazole derivatives (general)HeLa, MCF-7, EAC10.4 - 13.5 (for compound KA8)--

Note: The table is populated with representative data from available literature. Direct comparison is challenging due to variations in experimental conditions across studies. "-" indicates that specific data for a direct bromo- vs. chloro- comparison on a trifluoromethyl indazole core was not available in the reviewed literature.

Structure-activity relationship (SAR) studies often reveal that the position and nature of the halogen substituent are critical for anticancer activity. For instance, in some series of compounds, a chloro-substitution at a specific position may lead to enhanced potency compared to a bromo-substitution, or vice versa, depending on the specific biological target and the overall molecular structure. The trifluoromethyl group is generally associated with increased lipophilicity and metabolic stability, which can contribute to improved cellular uptake and overall efficacy[1][2].

Kinase Inhibitory Activity

Indazole derivatives are known to be potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. The substitution pattern, including the presence of bromo or chloro moieties, plays a key role in determining the inhibitory potency and selectivity.

Target Kinase FamilyCompound TypeIC50 (nM)Notes
Aurora KinasesIndazole derivativesVariesDifferent substituents provide subtype selectivity.
PI3K/AKT/mTOR3-amino-1H-indazole derivatives-Compound W24 showed potent inhibition of this pathway.
VEGFR-2Arylsulphonyl indazole derivatives-Interactions with the kinase are influenced by the indazole ring orientation.

Note: This table presents a summary of kinase families targeted by indazole derivatives. Specific IC50 values for direct bromo- vs. chloro-substituted trifluoromethyl indazoles were not consistently available for a direct comparison.

The electronic and steric properties of bromine and chlorine can influence the binding affinity of the indazole scaffold to the ATP-binding pocket of kinases. Molecular docking studies on various indazole derivatives have shown that halogen substitutions can form specific interactions, such as halogen bonds, with amino acid residues in the kinase domain, thereby enhancing inhibitory activity[3].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of bromo- and chloro-substituted trifluoromethyl indazoles.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, WiDr) are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment[4].

  • Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 3.125–200 µg/ml). The cells are then incubated for an additional 48 hours[4].

  • MTT Addition: After the incubation period, 10 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C[4].

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µl of a solubilizing agent (e.g., ethanol or DMSO) is added to dissolve the formazan crystals[4].

  • Absorbance Measurement: The absorbance is measured at a wavelength of 595 nm using an ELISA reader. The percentage of cell inhibition is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve[4].

Kinase Inhibition Assay

Biochemical assays are used to determine the in vitro potency of compounds against specific kinases.

Procedure (General):

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway targeted by indazole derivatives and a typical experimental workflow for evaluating their anticancer activity.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indazole Trifluoromethyl Indazole Inhibitor Indazole->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of trifluoromethyl indazoles.

Anticancer_Activity_Workflow start Start synthesis Compound Synthesis (Bromo/Chloro Trifluoromethyl Indazoles) start->synthesis cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity cell_culture Cancer Cell Line Culture cell_culture->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies (e.g., Kinase Assay, Cell Cycle Analysis) ic50->mechanism sar Structure-Activity Relationship (SAR) Analysis ic50->sar mechanism->sar end End sar->end

Caption: Experimental workflow for evaluating the anticancer activity of substituted indazoles.

Conclusion

The available data suggests that both bromo- and chloro-substituted trifluoromethyl indazoles are promising scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. The choice between a bromo or chloro substituent is a nuanced decision in drug design, as subtle differences in their electronic and steric properties can lead to significant variations in biological activity and selectivity. While this guide provides a comparative overview based on existing literature, further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation indazole-based inhibitors. The trifluoromethyl group consistently appears to be a beneficial addition for enhancing the anticancer properties of these compounds. Researchers are encouraged to consider the specific biological target and desired pharmacological profile when selecting between bromo- and chloro-substitutions in their drug discovery efforts.

References

Cross-Validation of Mass Spectrometry Data for Novel Indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate characterization of novel indazole derivatives is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose. This guide provides a comparative overview of mass spectrometry-based approaches for the validation of these compounds, supported by experimental data and detailed protocols.

The structural elucidation and quantification of newly synthesized indazole derivatives are critical steps in drug discovery and development. The inherent sensitivity and specificity of mass spectrometry make it an indispensable tool for confirming molecular weights and identifying fragmentation patterns, thus validating the chemical structures of these compounds. This guide outlines key mass spectrometry techniques, presents a framework for cross-validation, and provides standardized protocols to ensure data integrity and reproducibility.

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique can significantly impact the quality and depth of analytical data obtained for novel indazole derivatives. A comparative summary of common techniques is presented below, highlighting their respective strengths and ideal applications.

Mass Spectrometry TechniquePrincipleKey Advantages for Indazole DerivativesPotential Limitations
High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) Measures mass-to-charge ratio with high accuracy, allowing for the determination of elemental composition. ESI is a soft ionization technique suitable for polar and thermally labile molecules.Provides accurate molecular weight determination, crucial for confirming the synthesis of novel compounds.[1] ESI is well-suited for the polar nature of many indazole derivatives.May not provide extensive fragmentation for structural elucidation without tandem MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and thermally stable compounds followed by ionization (commonly electron ionization - EI) and mass analysis.Effective for the analysis of less polar and more volatile indazole derivatives. EI provides reproducible fragmentation patterns for structural confirmation.[2][3]Requires derivatization for non-volatile compounds. Thermal decomposition of labile derivatives can be a concern.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Couples the separation power of liquid chromatography with the specificity of tandem mass spectrometry for targeted quantification and structural analysis.Enables the simultaneous determination of multiple analytes in complex mixtures, such as metabolites in biological samples.[4][5] Multiple reaction monitoring (MRM) mode offers high sensitivity and specificity for quantitative studies.[4]Method development can be more complex compared to direct infusion techniques. Matrix effects can influence ionization efficiency.[5]
Native Mass Spectrometry A specialized form of ESI-MS that preserves non-covalent interactions, allowing for the study of protein-ligand binding.Useful for investigating the interaction of indazole derivatives with target proteins, providing insights into their mechanism of action.[6][7][8]Requires careful optimization of experimental conditions to maintain native protein conformations.

Experimental Data Summary

The following table summarizes representative mass spectrometry data for novel indazole derivatives, extracted from recent literature. This data serves as a reference for expected mass accuracies and observed ions.

Compound IDChemical FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)Mass Spectrometry Method
Derivative 8v C₁₉H₂₁N₃O307.17308.1760HRMS (ESI)[1]
Derivative 8w C₂₁H₂₃N₃O₃365.4330366.1817HRMS (ESI)[1]
Derivative 8y C₁₉H₁₆IN₃O₂445.0287446.0365HRMS (ESI)[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable mass spectrometry data.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation: Dissolve the purified indazole derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1 mg/mL.[9] Further dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.[9]

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument, equipped with an electrospray ionization (ESI) source.[7][10]

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ESI is typically used for indazole derivatives to form [M+H]⁺ ions.

    • Capillary Voltage: 1.1-1.5 kV.[7]

    • Capillary Temperature: 200 °C.[7]

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of the derivative (e.g., m/z 100-1000).

    • Resolution: Set the resolution to at least 60,000 to ensure accurate mass measurement.

  • Data Analysis: Process the raw data to determine the accurate mass of the [M+H]⁺ ion. Use this value to calculate the elemental composition and confirm the molecular formula of the synthesized compound.

Protocol 2: LC-MS/MS for Quantification and Fragmentation Analysis
  • Sample Preparation: For quantitative analysis, prepare a series of calibration standards of the indazole derivative in the relevant matrix (e.g., plasma, wastewater).[4] Perform solid-phase extraction (SPE) or protein precipitation to clean up biological samples.[4]

  • Chromatography:

    • Column: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).[4]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol-acetonitrile (1:1, v/v) (B).[4]

    • Flow Rate: 0.4 mL/min.[4]

  • Mass Spectrometry:

    • Ionization: ESI in positive mode.

    • Scan Mode: For quantification, use Multiple Reaction Monitoring (MRM). For structural confirmation, perform product ion scans to obtain fragmentation patterns.[4]

    • Collision Energy: Optimize the collision energy to achieve characteristic fragmentation of the parent ion.

  • Data Analysis: For quantitative analysis, construct a calibration curve by plotting the peak area of the analyte against its concentration. For structural analysis, interpret the fragmentation pattern to confirm the structure of the indazole derivative. Common fragments for indazole-containing compounds include ions at m/z 145 (acylium-indazole) and m/z 131 (methylidene-indazolium).[2]

Visualization of Workflows and Pathways

To facilitate a clearer understanding of the processes involved in the cross-validation of mass spectrometry data, the following diagrams illustrate key workflows.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_ms_analysis Mass Spectrometry Analysis cluster_validation Data Cross-Validation cluster_reporting Final Reporting synthesis Synthesis of Novel Indazole Derivatives purification Purification (e.g., Column Chromatography) synthesis->purification hrms HRMS (ESI) for Accurate Mass purification->hrms gcms GC-MS for Volatile Derivatives purification->gcms lcmsms LC-MS/MS for Quantification & Fragmentation purification->lcmsms compare_mw Compare Molecular Weight (HRMS vs. others) hrms->compare_mw gcms->compare_mw compare_frag Compare Fragmentation Patterns (GC-MS vs. LC-MS/MS) gcms->compare_frag lcmsms->compare_mw lcmsms->compare_frag report Comprehensive Analytical Report compare_mw->report compare_frag->report

Caption: Experimental workflow for the synthesis, analysis, and cross-validation of mass spectrometry data for novel indazole derivatives.

logical_relationship cluster_compound Novel Indazole Derivative cluster_primary_validation Primary Validation cluster_secondary_validation Secondary Validation & Quantification cluster_biological_context Biological Context compound Test Compound hrms Accurate Mass Confirmation (HRMS) compound->hrms lcmsms Fragmentation Analysis & Quantification (LC-MS/MS) hrms->lcmsms gcms Orthogonal Fragmentation Analysis (GC-MS) lcmsms->gcms Cross-Compare native_ms Target Binding Affinity (Native MS) lcmsms->native_ms

Caption: Logical relationship for a multi-faceted mass spectrometric validation approach for a novel indazole derivative.

References

Benchmarking new indazole derivatives against established kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of novel indazole derivatives against established kinase inhibitors, supported by experimental data and detailed protocols. The information is intended to aid in the evaluation and selection of compounds for further research and development in the field of oncology and related therapeutic areas.

Introduction

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with several indazole-based compounds approved as kinase inhibitors, including Axitinib and Pazopanib.[1][2] This guide focuses on recently developed indazole derivatives targeting key oncogenic kinases: Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), Pim kinases, and Threonine Tyrosine Kinase (TTK).

Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of new indazole derivatives against their target kinases, benchmarked against established inhibitors. It is important to note that IC50 values can vary between different studies due to variations in assay conditions.

Aurora Kinase Inhibitors

Aurora kinases are essential for mitotic progression, and their overexpression is common in various cancers.

CompoundAurora A (IC50)Aurora B (IC50)Established InhibitorAurora A (IC50)Aurora B (IC50)
Indazole Derivative 17 [3]26 nM15 nMAlisertib (MLN8237)1.2 nM-
Indazole Derivative 21 [3]-31 nMBarasertib (AZD1152)-0.37 nM
Indazole Derivative 30 [3]85 nM-Danusertib (PHA-739358)13 nM79 nM
Indazole Amide 53a [1]< 1 µM-Tozasertib (VX-680)2.5 nM0.6 nM
Indazole Amide 53c [1]< 1 µM-
VEGFR Inhibitors

VEGFRs are key mediators of angiogenesis, a critical process for tumor growth and metastasis.

CompoundVEGFR-2 (IC50)Established InhibitorVEGFR-2 (IC50)
Indazole Derivative 12b [1]5.4 nMSorafenib90 nM[1]
Indazole Derivative 12c [1]5.6 nMAxitinib0.2 nM
Indazole Derivative 12e [1]7 nMPazopanib30 nM[1]
Indazole Derivative 30 1.24 nM
Pim Kinase Inhibitors

Pim kinases are involved in cell survival and proliferation and are overexpressed in various hematological and solid tumors.

CompoundPim-1 (IC50)Pim-2 (IC50)Pim-3 (IC50)Established InhibitorPim-1 (IC50)
Indazole Derivative 59a [1]3 nM11 nM-SGI-17767 nM
Indazole Derivative 59c [1]3 nM70 nM-AZD12080.4 nM
TTK (Mps1) Kinase Inhibitors

TTK, also known as Mps1, is a critical component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.

CompoundTTK/Mps1 (IC50)Established InhibitorTTK/Mps1 (IC50)
Indazole Carboxamide 93a [1]2.9 nMCFI-4009451.8 nM
Indazole Carboxamide 93b [1]5.9 nMMps-IN-1180 nM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate peptide/protein

  • Test compounds (Indazole derivatives and established inhibitors)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.

  • Add 2.5 µL of a 2x kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot Analysis of Downstream Signaling

This technique is used to detect the phosphorylation status of downstream target proteins to confirm the mechanism of action of the kinase inhibitors.

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Histone H3 for Aurora B, anti-phospho-VEGFR2, anti-phospho-4E-BP1 for Pim, anti-phospho-Histone H3 for TTK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with test compounds for a specified time (e.g., 2-24 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Re-probe the membrane with an antibody against the total protein as a loading control.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by the indazole derivatives and a general workflow for their evaluation.

Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening In Vitro Screening cluster_Validation Mechanism of Action Indazole_Scaffold Indazole Scaffold SAR Structure-Activity Relationship (SAR) Indazole_Scaffold->SAR Synthesis Synthesis of Derivatives SAR->Synthesis Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Synthesis->Kinase_Assay Test Compounds Cell_Viability Cell Viability Assay (Antiproliferative Activity) Kinase_Assay->Cell_Viability Western_Blot Western Blot (Downstream Signaling) Cell_Viability->Western_Blot Lead Compounds Selectivity Kinase Selectivity Profiling Western_Blot->Selectivity

General workflow for the discovery and evaluation of new kinase inhibitors.

Aurora_Kinase_Pathway cluster_mitosis Mitosis G2_M G2/M Transition Spindle Spindle Assembly Chromosome Chromosome Segregation Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->G2_M Aurora_A->Spindle Aurora_B Aurora B Aurora_B->Chromosome Aurora_B->Cytokinesis Histone_H3 Histone H3 Aurora_B->Histone_H3 phosphorylates Indazole_Inhibitor Indazole Inhibitor Indazole_Inhibitor->Aurora_A Indazole_Inhibitor->Aurora_B VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis ERK->Proliferation Indazole_Inhibitor Indazole Inhibitor Indazole_Inhibitor->VEGFR2 Pim_TTK_Pathways cluster_Pim Pim Kinase Pathway cluster_TTK TTK/Mps1 Pathway Pim1 Pim-1 BAD BAD Pim1->BAD inhibits p27 p27 Pim1->p27 inhibits mTORC1 mTORC1 Pim1->mTORC1 Apoptosis Apoptosis Inhibition BAD->Apoptosis Proliferation_Pim Cell Proliferation p27->Proliferation_Pim mTORC1->Proliferation_Pim TTK TTK/Mps1 SAC Spindle Assembly Checkpoint (SAC) TTK->SAC activates Aneuploidy Aneuploidy Prevention SAC->Aneuploidy Indazole_Inhibitor_Pim Indazole Inhibitor Indazole_Inhibitor_Pim->Pim1 Indazole_Inhibitor_TTK Indazole Inhibitor Indazole_Inhibitor_TTK->TTK

References

A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole: Suzuki-Miyaura vs. Buchwald-Hartwig Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] The functionalization of the indazole core is crucial for the development of new therapeutic agents. This guide provides a comparative overview of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Buchwald-Hartwig amination, for the modification of 3-Bromo-6-(trifluoromethyl)-1H-indazole. This comparison is supported by experimental data from the literature on similar substrates, offering insights into the expected outcomes and optimal conditions for these transformations.

Performance Comparison: C-C vs. C-N Bond Formation

The choice between Suzuki-Miyaura and Buchwald-Hartwig reactions depends on the desired final compound, specifically whether a carbon-carbon (C-C) or a carbon-nitrogen (C-N) bond is to be formed at the C3 position of the indazole ring. Both reactions are known for their broad substrate scope and functional group tolerance.[2][3]

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the bromoindazole with a variety of aryl, heteroaryl, or vinyl boronic acids or esters.[4][5][6] This reaction is generally characterized by mild reaction conditions and the use of stable and less toxic boron reagents.[2][5]

The Buchwald-Hartwig amination facilitates the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines, as well as amides and carbamates, onto the indazole core.[3][7] This method has become a go-to strategy for the synthesis of arylamines.

Below is a summary of expected yields for these reactions on 3-bromo-indazole derivatives based on literature precedents.

Table 1: Comparison of Expected Yields for Suzuki-Miyaura and Buchwald-Hartwig Reactions on 3-Bromo-indazole Analogues

Reaction TypeCoupling PartnerCatalyst/Ligand SystemBaseSolventTemperature (°C)Yield (%)Reference
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃Dioxane/Water or DME80-14060-95[6][8]
Heteroarylboronic acidXPhosPdG2/XPhosK₂CO₃Ethanol/Water80-12065-89[2]
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / BINAP or RuPhosNaOtBu or LiHMDSToluene or THF80-11070-90[7]
Amide/CarbamatePd(OAc)₂ / XantphosCs₂CO₃Dioxane100-12060-85[9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following are generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions adapted from literature for the specific substrate, this compound.

Suzuki-Miyaura Coupling: General Procedure

To a reaction vessel charged with this compound (1.0 eq.), the respective boronic acid (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) is added a suitable base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent mixture, such as 1,4-dioxane and water (4:1), is then added. The reaction mixture is heated to 80-110 °C and stirred for 2-12 hours, with the progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-6-(trifluoromethyl)-1H-indazole.[6][8]

Buchwald-Hartwig Amination: General Procedure

In an oven-dried Schlenk tube, this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), and a suitable phosphine ligand (e.g., BINAP or Xantphos, 0.04-0.10 eq.) are combined. A strong base such as sodium tert-butoxide or lithium hexamethyldisilazide (1.4 eq.) is added, and the tube is sealed, evacuated, and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated to 80-120 °C for 4-24 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, quenched with a saturated aqueous solution of ammonium chloride, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by flash column chromatography to yield the 3-amino-6-(trifluoromethyl)-1H-indazole derivative.[7][9]

Reaction Mechanisms and Workflow

To visualize the processes involved in these synthetic transformations, the following diagrams illustrate the catalytic cycles and the general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)-Br(L)₂ OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArBr 3-Bromo-indazole ArBr->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)-Br(L)₂ OxAdd->ArPdBr AmineCoord Amine Coordination ArPdBr->AmineCoord AmineComplex [Ar-Pd(II)-Br(L)(HNR'R'')]⁺ AmineCoord->AmineComplex Deprotonation Deprotonation AmineComplex->Deprotonation AmidoComplex Ar-Pd(II)-NR'R''(L) Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product ArBr 3-Bromo-indazole ArBr->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow Start Start Reagents Combine Reactants: 3-Bromo-indazole, Coupling Partner, Catalyst, Ligand, Base Start->Reagents Inert Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat Reaction Mixture (80-140 °C) Solvent->Heat Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for cross-coupling reactions.

Alternative C3-Functionalization Strategies

While Suzuki-Miyaura and Buchwald-Hartwig reactions are highly effective, other methods for the C3-functionalization of indazoles exist. These can serve as alternatives or complementary approaches in a synthetic strategy. A comprehensive review of indazole functionalization highlights methods such as direct C-H activation, halogenation followed by other cross-coupling reactions (e.g., Sonogashira, Heck), and reactions involving metalated indazole intermediates.[1] For instance, direct C3-arylation of N-protected indazoles has been achieved using palladium catalysis, offering a more atom-economical route by avoiding the pre-functionalization with a bromine atom.[10]

Conclusion

Both the Suzuki-Miyaura and Buchwald-Hartwig reactions represent powerful and reliable methods for the C3-functionalization of this compound. The choice of reaction will be dictated by the desired C-C or C-N bond formation. The provided data and protocols, based on analogous systems, offer a solid foundation for researchers to design and execute their synthetic strategies. The versatility of these palladium-catalyzed reactions opens up a vast chemical space for the creation of novel indazole derivatives with potential applications in drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-6-(trifluoromethyl)-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 3-Bromo-6-(trifluoromethyl)-1H-indazole as a hazardous chemical waste. Due to its halogenated nature, it requires specific handling and disposal procedures to ensure personnel safety and environmental compliance. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Proper disposal of this compound is critical for maintaining a safe laboratory environment and adhering to regulatory standards. As a brominated and fluorinated heterocyclic compound, it falls under the category of halogenated organic waste, which necessitates segregation from other waste streams and disposal via a licensed hazardous waste management company.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a laboratory coat, nitrile gloves, and closed-toe shoes[1][2]. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors[1][2].

Segregation and Storage of Waste

Proper segregation of chemical waste is a cornerstone of laboratory safety. Waste containing this compound must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container[1][2][3]. This is crucial as halogenated solvents often require specific disposal methods, such as incineration at high temperatures, and mixing them with non-halogenated waste can complicate and increase the cost of disposal[4].

Key Storage Guidelines:

  • Container: Use a chemically compatible container with a secure, tight-fitting lid. The container should be in good condition and free from leaks[5][6].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity[4][6].

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[5][7]. The SAA should be a secondary containment system to prevent the spread of material in case of a leak.

  • Compatibility: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases[4][5].

Disposal Procedure

The disposal of this compound must be handled by a licensed professional waste disposal service.[8]

Step-by-Step Disposal Protocol:

  • Preparation: Ensure all PPE is correctly worn and that you are working in a chemical fume hood.

  • Waste Collection:

    • For solid waste, carefully transfer the material into the designated "Halogenated Organic Waste" container.

    • For solutions, pour the liquid waste into the appropriate halogenated liquid waste container.

    • If rinsing glassware that contained the compound, the rinsate must also be collected as hazardous waste.[9]

  • Container Management:

    • Keep the waste container securely closed except when adding waste[5][6].

    • Do not fill the container beyond 90% capacity to allow for expansion.

  • Requesting Disposal: Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EH&S) office or a contracted hazardous waste disposal company[7]. Follow your institution's specific procedures for requesting a waste pickup.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills, if you are trained and have the appropriate spill kit, you can manage the cleanup.

  • Cleanup: Use an inert absorbent material to contain and soak up the spill. Place the contaminated absorbent material in a sealed, labeled bag or container for disposal as hazardous waste[4].

  • Decontamination: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team[6].

Quantitative Data Summary
ParameterGuidelineSource
Waste Accumulation Limit (SAA) Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste[7]
Container Headspace Leave at least 10% of the container volume as headspace[5]
pH for Sewer Disposal (Not applicable for this compound) Between 5.5 and 10.5 for approved substances[10]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Start: Generation of Waste This compound B Wear Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Handle in Chemical Fume Hood B->C D Is the waste container for 'Halogenated Organic Waste'? C->D E Obtain Correctly Labeled Container D->E No F Transfer Waste to Container D->F Yes E->F G Securely Close Container F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Is the container full or waste no longer generated? H->I J Continue Safe Storage in SAA I->J No K Arrange for Pickup by EH&S or Licensed Waste Vendor I->K Yes J->H L End: Proper Disposal K->L

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-6-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-6-(trifluoromethyl)-1H-indazole. The following procedures are based on best practices for handling similar halogenated and trifluoromethylated aromatic compounds.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to ensure safety when working with this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionStandard
Eyes/Face Tightly fitting safety goggles or a face shield.Conforming to EN166 (EU) or NIOSH (US).[1][2][3]
Skin Chemical-resistant gloves (Nitrile rubber is a good general option), a lab coat, and, if necessary, chemical-resistant coveralls.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust or aerosols are generated. A full-face respirator may be necessary if exposure limits are exceeded.[1][3]Particulates filter conforming to EN 143.[3]
Footwear Closed-toe shoes. Chemical-resistant boots are recommended for large quantities or spill cleanup.---

Operational Plan for Safe Handling

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the supplier has provided a Safety Data Sheet (SDS). If not, request one immediately.

  • Verify that the container is properly labeled.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4]

  • Keep the container tightly closed to prevent contamination and exposure to moisture.[2][3]

  • The storage area should be clearly marked with the appropriate hazard warnings.

3. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[5]

  • Avoid the formation of dust and aerosols.[1][2][3]

  • Use non-sparking tools and take precautionary measures against static discharge.

  • Wash hands thoroughly with soap and water after handling the compound.[1][2]

  • Do not eat, drink, or smoke in the laboratory.[1]

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3][6]

  • Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

  • Spills: For small spills, absorb with an inert material and place in a suitable container for disposal. For larger spills, evacuate the area and contact emergency services. Ensure adequate ventilation.[6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

1. Waste Identification and Segregation:

  • This compound is considered hazardous waste.

  • Collect all waste containing this chemical, including contaminated lab supplies, in a designated and properly labeled hazardous waste container.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Container Management:

  • Use a compatible, leak-proof container for waste collection.

  • Keep the waste container tightly closed except when adding waste.

  • Store the waste container in a designated satellite accumulation area.

3. Disposal Procedure:

  • Dispose of the contents and container in accordance with all local, regional, and national regulations.[6]

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Do not discharge into drains or the environment.[2][3]

Safety Workflow

The following diagram illustrates the key safety procedures for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh/Transfer Weigh/Transfer Prepare Fume Hood->Weigh/Transfer Proceed to Handling Conduct Experiment Conduct Experiment Weigh/Transfer->Conduct Experiment Clean Equipment Clean Equipment Conduct Experiment->Clean Equipment Experiment Complete Dispose Waste Dispose Waste Clean Equipment->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Key safety workflow for handling the chemical.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.